D-Thyroxine
Description
The major hormone derived from the thyroid gland. Thyroxine is synthesized via the iodination of tyrosines (monoiodotyrosine) and the coupling of iodotyrosines (diiodotyrosine) in the thyroglobulin. Thyroxine is released from thyroglobulin by proteolysis and secreted into the blood. Thyroxine is peripherally deiodinated to form triiodothyronine which exerts a broad spectrum of stimulatory effects on cell metabolism.
Dextrothyroxine is the dextrorotary isomer of thyroxine, a thyroid hormone with antihyperlipidemic activity. Dextrothyroxine stimulates the formation of low-density lipoprotein (LDL) and increases the catabolism of LDL thereby leading to increased excretion of cholesterol and bile acids via the biliary route. This results in a reduction in serum cholesterol and LDL.
The dextrorotary isomer of the synthetic THYROXINE.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIKFGFIJCVMT-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199000 | |
| Record name | Dextrothyroxine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dextrothyroxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
8.98e-03 g/L | |
| Record name | Dextrothyroxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51-49-0, 137-53-1 | |
| Record name | D-Thyroxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dextrothyroxine [BAN] | |
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| Record name | Dextrothyroxine | |
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| Record name | Dextrothyroxine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dextrothyroxine sodium | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | D-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzylalanine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXTROTHYROXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W9K63FION | |
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| Record name | Dextrothyroxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235-236 °C, 235 - 236 °C | |
| Record name | Dextrothyroxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00509 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextrothyroxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Elucidation of the D-Thyroxine Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-thyroxine (dextrothyroxine) is the dextrorotatory enantiomer of the thyroid hormone thyroxine. Unlike its levorotatory counterpart, L-thyroxine, which is biologically active and widely used in hormone replacement therapy, this compound exhibits minimal hormonal activity. However, it has been investigated for its potential therapeutic applications, particularly in the management of hyperlipidemia. The elucidation of its synthesis pathway is crucial for the production of pure this compound for research and potential pharmaceutical development. This technical guide provides an in-depth overview of the chemical synthesis of this compound, focusing on the racemic synthesis approach followed by enantiomeric resolution, supported by experimental protocols and characterization data.
Chemical Synthesis of this compound: A Two-Stage Approach
The most documented method for obtaining pure this compound involves a two-stage process:
-
Racemic Synthesis of DL-Thyroxine: This initial stage involves the chemical synthesis of a mixture containing equal amounts of D- and L-thyroxine. The foundational work in this area was the Harington and Barger synthesis of 1927, which produced a racemic mixture.[1][2]
-
Enantiomeric Resolution: The second stage involves the separation of the D- and L-enantiomers from the racemic mixture to isolate the pure this compound. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the modern and most effective method for this separation.[3][4][5]
Stage 1: Racemic Synthesis of DL-Thyroxine
The chemical synthesis of racemic thyroxine generally follows a multi-step pathway starting from the amino acid tyrosine. While the original Harington and Barger method has been modified over the years, the core principles remain the same. A general outline of the synthesis is presented below.
Logical Workflow for Racemic Thyroxine Synthesis
Caption: A simplified workflow for the racemic synthesis of DL-Thyroxine from Tyrosine.
Experimental Protocol: Racemic Synthesis of DL-Thyroxine (Conceptual)
-
Step 1: Iodination of Tyrosine to 3,5-Diiodo-D/L-tyrosine
-
Methodology: D/L-Tyrosine is iodinated using iodine monochloride in acetic acid.
-
Reaction Conditions: The mole ratio of iodine monochloride to tyrosine is typically 3.6:1, with a reaction temperature of 60°C.
-
Yield: This step can achieve yields of up to 90%.
-
-
Step 2: Protection of 3,5-Diiodo-D/L-tyrosine
-
Methodology: The amino and carboxyl groups of 3,5-diiodo-D/L-tyrosine are protected to prevent side reactions during the subsequent coupling step. This is typically achieved by acetylation of the amino group and esterification of the carboxyl group to yield N-acetyl-3,5-diiodo-D/L-tyrosine ethyl ester.
-
-
Step 3: Oxidative Coupling to form N-Acetyl-DL-thyroxine ethyl ester
-
Methodology: The protected diiodotyrosine undergoes an oxidative coupling reaction to form the diaryl ether linkage characteristic of thyroxine.
-
-
Step 4: Hydrolysis to DL-Thyroxine
-
Methodology: The protecting groups (acetyl and ethyl ester) are removed by hydrolysis under acidic or basic conditions to yield the final racemic mixture of DL-thyroxine.
-
Quantitative Data for Racemic Synthesis
| Step | Reactant | Product | Reagents | Temperature (°C) | Yield (%) |
| 1 | D/L-Tyrosine | 3,5-Diiodo-D/L-tyrosine | Iodine Monochloride, Acetic Acid | 60 | up to 90 |
| 2-4 | 3,5-Diiodo-D/L-tyrosine | DL-Thyroxine | - | - | - |
Stage 2: Enantiomeric Resolution of DL-Thyroxine
The separation of D- and L-thyroxine from the racemic mixture is achieved using chiral HPLC. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
Experimental Workflow for Chiral HPLC Resolution
Caption: Workflow for the separation of D- and L-Thyroxine enantiomers using chiral HPLC.
Experimental Protocol: Chiral HPLC Separation of DL-Thyroxine
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.
-
Chiral Stationary Phase: A teicoplanin-based Chirobiotic T column (250 mm × 4.6 mm, 5 µm) is effective for this separation.[3]
-
Mobile Phase: A common mobile phase is a mixture of methanol and 0.1% triethylammonium acetate (pH 4.0) in a 70:30 (v/v) ratio.[3]
-
Flow Rate: An isocratic flow rate of 1.0 mL/min is typically used.[3]
-
Detection: UV detection is performed at a wavelength of 215 nm.[3]
-
Elution Order: The elution order of the enantiomers will depend on the specific chiral stationary phase and mobile phase used.
Quantitative Data for Chiral HPLC Separation
| Parameter | Value | Reference |
| Column | Chirobiotic T (250 mm × 4.6 mm, 5 µm) | [3] |
| Mobile Phase | Methanol:0.1% TEAA, pH 4.0 (70:30, v/v) | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection Wavelength | 215 nm | [3] |
| Linearity Range (this compound) | 50–300 µg/mL | [3] |
| Limit of Detection (this compound) | 0.20 µg/mL | [3] |
Characterization of this compound
Once isolated, the purity and identity of this compound must be confirmed using various analytical techniques.
Experimental Protocols for Characterization
-
High-Performance Liquid Chromatography (HPLC): The purity of the isolated this compound is determined by re-injecting the collected fraction into the chiral HPLC system. The presence of a single peak at the expected retention time confirms its enantiomeric purity.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound.
-
Methodology: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be used. The transitions to monitor in negative ion multiple reaction-monitoring (MRM) mode would be m/z 775.9 → 126.9 for thyroxine.[6]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
Characteristic Peaks: Key vibrational modes for thyroxine include C=O stretching (around 1700 cm⁻¹), C-I stretching (300-550 cm⁻¹), N-H stretching (around 3074 cm⁻¹), and O-H stretching (3400-3600 cm⁻¹).[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the molecule.
Conclusion
The synthesis of this compound is a challenging but well-documented process. The most practical approach for obtaining the pure enantiomer involves the initial racemic synthesis of DL-thyroxine followed by a highly efficient resolution step using chiral HPLC. This technical guide provides a comprehensive overview of the key steps, experimental considerations, and characterization techniques involved in the elucidation and execution of the this compound synthesis pathway. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandem Mass Spectrometry Improves the Accuracy of Free Thyroxine Measurements During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. periodicos.ufjf.br [periodicos.ufjf.br]
- 8. mdpi.com [mdpi.com]
Chiral Separation of D- and L-Thyroxine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the chiral separation of D- and L-thyroxine. Given the stereospecific bioactivity of thyroxine enantiomers, with L-thyroxine being the biologically active form for treating hypothyroidism and D-thyroxine showing potential in applications like lipid-lowering therapies, their accurate separation and quantification are critical in pharmaceutical development and quality control. This document details various analytical techniques, presents quantitative data in a comparative format, and provides explicit experimental protocols.
Core Analytical Techniques
The primary methods for the chiral separation of D- and L-thyroxine include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE). These techniques employ different principles of separation, including chiral stationary phases (CSPs), chiral mobile phase additives, and chiral derivatizing agents.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the enantioselective analysis of thyroxine. The separation is typically achieved through the use of a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers.
Table 1: HPLC Methods for Chiral Separation of D- and L-Thyroxine
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity Range (µg/mL) | LOD (µg/mL) | Resolution (Rs) | Reference |
| Teicoplanin-based (Chirobiotic T) | Methanol and 0.1% triethylammonium acetate, pH 4.0 (70:30, v/v) | 1.0 | UV (215 nm) | 50–300 | L-T4: 0.15, D-T4: 0.20 | > 3.0 | [1] |
| Crown ether type | 100% methanol with 10 mM H₂SO₄ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Quinine-derived | Not Specified | Not Specified | Not Specified | 0.5-500 | < 0.1 | Not Specified | [3] |
| Silica gel (with chiral mobile phase) | 35:65 (v/v) acetonitrile–water with 0.1 mM copper(II) acetate, 0.2 mM L-proline, and 0.5 mM triethylamine (TEA), pH 5.42 | 1.0 | UV | D-T4: 1-100, L-T4: 1-100 | 0.1 | Baseline | [4] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of thyroxine enantiomers, particularly in complex matrices. This technique often involves derivatization to enhance separation and detection.
Table 2: LC-MS/MS Methods for Chiral Separation of D- and L-Thyroxine
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity Range (µg/mL) | LOD (ng/mL) | Reference |
| Reversed-phase (with chiral derivatization) | Water-acetonitrile with 0.1% formic acid (41:59, v/v) | Not Specified | ESI-MS (Negative SIM) | 0.13–13 | D-T4: 28, L-T4: 40 | [5] |
| Chiral crown ether-derived (ChiroSil SCA (-)) | 60% methanol/water (v/v) with 0.1% formic acid | 1.4 | UHPLC-MS/MS | Not Specified | Not Specified | [6] |
Capillary Electrophoresis (CE)
Capillary electrophoresis is an attractive alternative for chiral separations due to its high efficiency, short analysis time, and low consumption of reagents and samples.[7][8] Separation is achieved by adding a chiral selector to the background electrolyte.[7]
Table 3: Capillary Electrophoresis Methods for Chiral Separation of D- and L-Thyroxine
| Chiral Selector | Background Electrolyte (BGE) | Detection | LOD (µg/mL) | Reference |
| Cyclodextrins | Not Specified | Not Specified | Not Specified | [9] |
Experimental Protocols
Protocol 1: HPLC Separation using a Teicoplanin-based Chiral Stationary Phase
This protocol is based on the method described by Gondová et al.[1]
1. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a variable wavelength detector.
2. Chromatographic Conditions:
-
Column: Chirobiotic T (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and 0.1% triethylammonium acetate, pH 4.0 (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 215 nm
-
Injection Volume: 20 µL
3. Standard Solution Preparation:
-
Prepare stock solutions of D- and L-thyroxine (e.g., 1 mg/mL) in a mixture of methanol and 0.01 M NaOH (3:1, v/v).
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to fall within the linearity range (50–300 µg/mL).
4. Sample Preparation (from tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 1 mg of levothyroxine sodium and transfer to a 10 mL volumetric flask.
-
Add a mixture of methanol and 0.01 M NaOH (3:1, v/v), and sonicate for 20 minutes.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to the desired concentration.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the D- and L-thyroxine peaks based on the retention times of the standards.
Protocol 2: LC-MS/MS Separation with Chiral Derivatization
This protocol is based on the method by Lee et al.[5]
1. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
2. Derivatization Reagent:
-
R(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole) [R(-)-DBD-PyNCS]
3. Derivatization Procedure:
-
(Detailed derivatization conditions would be specified here, including reaction time, temperature, and solvent, based on the full-text of the reference.)
4. Chromatographic Conditions:
-
Column: Reversed-phase column
-
Mobile Phase: Water-acetonitrile containing 0.1% formic acid (41:59, v/v)
-
Flow Rate: (To be specified based on the column dimensions)
-
Column Temperature: (To be specified)
-
Injection Volume: (To be specified)
5. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative
-
Scan Mode: Selected Ion Monitoring (SIM)
-
(Specific m/z values for the derivatized enantiomers would be monitored.)
6. Sample Preparation (from tablets):
-
Weigh and finely powder 20 tablets.
-
Dissolve a portion of the powder equivalent to 100 µg of levothyroxine sodium in an appropriate solvent.
-
Proceed with the derivatization procedure.
Visualized Workflows and Pathways
Analytical Workflows
Caption: HPLC workflow for chiral separation of thyroxine.
Caption: LC-MS/MS workflow with chiral derivatization.
Signaling Pathways
Thyroid hormones exert their effects through both genomic and non-genomic signaling pathways. L-thyroxine (T4) is largely considered a prohormone that is converted to the more active triiodothyronine (T3) in peripheral tissues.
Caption: Genomic signaling pathway of thyroid hormones.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Levothyroxine Sodium? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. reddit.com [reddit.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
D-Thyroxine's Mechanism of Action in Lipid Metabolism: A Technical Guide
Introduction
D-Thyroxine (Dextrothyroxine), the dextrorotary isomer of the primary thyroid hormone L-thyroxine, was historically investigated and utilized as a lipid-lowering agent.[1][2] While its clinical use was largely discontinued due to cardiac side effects, the study of this compound has provided invaluable insights into the molecular mechanisms by which thyroid hormones regulate lipid and lipoprotein metabolism.[1] This technical guide offers an in-depth exploration of this compound's core mechanisms of action, targeted at researchers, scientists, and professionals in drug development. It details the signaling pathways, summarizes quantitative data from key studies, and provides outlines of experimental protocols that have been instrumental in elucidating its function.
Core Mechanism of Action
This compound exerts its lipid-lowering effects primarily through its action in the liver.[2][3] Although it is considered a prohormone with lower metabolic activity compared to its levo-isomer, it acts as an agonist for thyroid hormone receptors (TRs), which are nuclear receptors that function as ligand-activated transcription factors.[2][4][5] The therapeutic rationale for this compound was based on the premise that it might preferentially mediate the lipid-lowering effects of thyroid hormone with fewer of the calorigenic and cardiac effects.
Interaction with Thyroid Hormone Receptors (TRs)
This compound, like the endogenous thyroid hormones, binds to thyroid hormone receptors TRα and TRβ.[2][5] These receptors, in the presence of a ligand, form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6] The primary actions of this compound on lipid metabolism are mediated through the activation of these receptors in hepatocytes.[3]
Enhancement of Hepatic LDL Cholesterol Catabolism
A central mechanism of this compound's action is the stimulation of low-density lipoprotein (LDL) catabolism in the liver.[2] This leads to increased clearance of LDL from the circulation and a reduction in serum cholesterol levels.[2][7] This is achieved through several interconnected pathways:
-
Upregulation of LDL Receptor (LDLR) Expression: Thyroid hormones are known to increase the number of LDL receptors on the surface of liver cells.[7][8] This is a critical step for the removal of LDL cholesterol from the blood. The induction of the LDLR gene can occur through direct binding of the TR-RXR heterodimer to TREs found on the LDLR promoter.[9][10] Additionally, thyroid hormones can indirectly stimulate LDLR expression by upregulating the Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor that governs cholesterol homeostasis and activates the LDLR gene.[11][12]
-
Reduction of PCSK9: Recent research has shown that thyroid hormones can reduce the circulating levels of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[13][14] PCSK9 is a protein that binds to the LDL receptor, targeting it for degradation. By reducing PCSK9 levels, this compound can increase the recycling of LDL receptors to the hepatocyte surface, further enhancing LDL clearance.[13][14]
Stimulation of Cholesterol Conversion to Bile Acids
This compound promotes the primary pathway for cholesterol elimination from the body: its conversion to bile acids in the liver.[2][15]
-
Induction of Cholesterol 7α-Hydroxylase (CYP7A1): This enzyme catalyzes the rate-limiting step in the classical bile acid synthesis pathway.[3][16] Thyroid hormones, acting through TRs, directly increase the transcription of the CYP7A1 gene.[16][17][18] This enhanced activity accelerates the breakdown of cholesterol, depleting the intrahepatic cholesterol pool and leading to a compensatory increase in LDL receptor expression to sequester more cholesterol from the circulation.[16][19]
Modulation of Triglyceride and VLDL Metabolism
This compound also influences triglyceride (TG) levels, primarily by affecting the metabolism of triglyceride-rich lipoproteins like Very-Low-Density Lipoprotein (VLDL).[20][21]
-
Increased Lipoprotein Lipase (LPL) and Hepatic Lipase (HL) Activity: Thyroid hormones have been shown to increase the activity of both LPL and HL.[1][11][22] LPL is responsible for the hydrolysis of triglycerides from circulating VLDL and chylomicrons, while HL is involved in the conversion of intermediate-density lipoprotein (IDL) to LDL and the remodeling of HDL.[11] This increased lipolytic activity contributes to the clearance of triglycerides from the plasma.
-
Enhanced Clearance of VLDL Remnants: Studies suggest that this compound can efficiently remove "remnant" VLDL particles from the plasma, which is reflected in a reduction of the VLDL cholesterol-to-triglyceride ratio.[21]
Quantitative Data on Lipid Profile Changes
The effects of this compound on plasma lipids have been documented in several clinical studies. The following tables summarize representative quantitative data.
Table 1: Comparative Effects of this compound and L-Thyroxine on Serum Lipids in Hypothyroid Patients
| Parameter | Pre-treatment (Mean ± SD) | Post-treatment with 4mg this compound (Mean ± SD) | % Change |
|---|---|---|---|
| Cholesterol (mg/dL) | 338 ± 82 | 227 ± 34 | -32.8% |
| Triglycerides (mg/dL) | 162 ± 117 | 102 ± 41 | -37.0% |
| Phospholipids (mg/dL) | 330 ± 64 | 247 ± 34 | -25.2% |
(Data adapted from a study on 15 hypothyroid patients.[23])
Table 2: Effects of Thyrotropin-Suppressive Doses of this compound in Euthyroid, Hypercholesterolemic Subjects
| Parameter | Baseline (Mean) | Post-treatment with this compound (Mean) | % Reduction |
|---|---|---|---|
| Total Plasma Cholesterol | - | - | 10% |
| Plasma LDL Cholesterol | - | - | 10% |
| Plasma HDL Cholesterol | - | - | 11% |
(Data adapted from a cross-over design study on 10 subjects; the mean dose of this compound was 2.4 mg/day.[24])
Experimental Protocols
The mechanisms of this compound have been elucidated through a combination of clinical, animal, and in vitro studies.
Protocol 1: Clinical Cross-Over Trial in Hypercholesterolemia
-
Objective: To compare the cholesterol-lowering effects of equivalent, thyrotropin-suppressive doses of D- and L-thyroxine in euthyroid subjects.[24]
-
Study Design: A randomized, cross-over design.
-
Participants: Euthyroid, hypercholesterolemic subjects.[24]
-
Methodology:
-
Baseline Measurement: After a stabilization period on a lipid-lowering diet, baseline measurements of plasma total cholesterol, LDL cholesterol, HDL cholesterol, triglycerides, and thyroid function (TSH response to TRH) are taken.[24]
-
Treatment Phase 1: Patients are randomly assigned to receive either this compound or L-thyroxine. The dose is gradually increased until TSH is suppressed, indicating a full therapeutic dose to the pituitary.
-
Endpoint Measurement 1: Lipid profiles and TSH suppression are reassessed at the end of the treatment period.
-
Washout Period: A period where no study medication is given to allow physiological parameters to return to baseline.
-
Treatment Phase 2 (Cross-over): Patients receive the alternate medication (this compound or L-thyroxine) and the dose is titrated as before.
-
Endpoint Measurement 2: Lipid profiles and TSH suppression are measured again.
-
-
Data Analysis: The percentage change in lipid parameters from baseline is calculated for each treatment and compared statistically.[24]
Protocol 2: In Vitro Study of Gene Expression in Human Hepatocytes
-
Objective: To determine the direct effect of thyroid hormone on the expression of genes involved in bile acid synthesis, such as CYP7A1.[25][26]
-
Model System: Primary human hepatocytes cultured under serum-free conditions.[26]
-
Methodology:
-
Cell Culture: Primary hepatocytes are isolated from human liver tissue and cultured.[26]
-
Treatment: The cultured cells are treated with varying concentrations of a thyroid hormone agonist (e.g., T3, the active form of thyroxine) over a period of several days.[26] Control cultures receive no hormone.
-
RNA Extraction: At the end of the treatment period, total RNA is extracted from the hepatocytes.
-
Gene Expression Analysis: The mRNA levels of target genes (e.g., CYP7A1, CYP8B1) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR). Gene expression is normalized to a housekeeping gene.
-
Bile Acid Analysis: The culture medium is collected, and the concentration of synthesized bile acids (e.g., cholic acid, chenodeoxycholic acid) is measured, often using mass spectrometry.[26]
-
-
Data Analysis: The dose-dependent effect of the thyroid hormone on target gene mRNA levels and bile acid formation is analyzed and compared to control conditions.[26]
Visualizations of Pathways and Workflows
Signaling Pathway of this compound in Hepatocytes
References
- 1. Dextrothyroxine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Direct effects of thyroid hormones on hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyroxine-thyroid hormone receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 6. TR (THYROID HORMONE RECEPTOR) - NuRCaMeIn [ub.edu]
- 7. droracle.ai [droracle.ai]
- 8. Decreased Expression of Hepatic Low-Density Lipoprotein Receptor–Related Protein 1 in Hypothyroidism: A Novel Mechanism of Atherogenic Dyslipidemia in Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Activation of the hepatic LDL receptor promoter by thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A Renewed Focus on the Association Between Thyroid Hormones and Lipid Metabolism [frontiersin.org]
- 12. Thyroid hormone regulation and cholesterol metabolism are connected through Sterol Regulatory Element-Binding Protein-2 (SREBP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thyroid hormone reduces PCSK9 and stimulates bile acid synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thyroid hormone reduces PCSK9 and stimulates bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Thyroid hormone rapidly increases cholesterol 7 alpha-hydroxylase mRNA levels in hypophysectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thyroid hormone induction of human cholesterol 7 alpha-hydroxylase (Cyp7a1) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thyroid hormone induction of human cholesterol 7 alpha-hydroxylase (Cyp7a1) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of thyroid hormone on hepatic cholesterol 7 alpha hydroxylase, LDL receptor, HMG-CoA reductase, farnesyl pyrophosphate synthetase and apolipoprotein A-I mRNA levels in hypophysectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative effectiveness of dextrothyroxine and levothyroxine in correcting hypothyroidism and lowering blood lipid levels in hypothyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of dextro-thyroxine, a preparation almost free of levo-thyroxine, on thyroid function, serum lipids and apolipoprotein A-I in "double pre-beta lipoproteinemia" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. frontiersin.org [frontiersin.org]
- 23. academic.oup.com [academic.oup.com]
- 24. Comparison of effectiveness of thyrotropin-suppressive doses of D- and L-thyroxine in treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Suppression of bile acid synthesis by thyroid hormone in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. wjgnet.com [wjgnet.com]
D-Thyroxine: A Comprehensive Technical Guide on its Biochemical and Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-thyroxine, the dextrorotatory isomer of thyroxine, is a synthetic thyroid hormone analogue. Unlike its levorotatory counterpart, L-thyroxine (levothyroxine), which is the standard treatment for hypothyroidism, this compound was primarily investigated for its potential as a lipid-lowering agent. The rationale for its development was to dissociate the metabolic effects of thyroid hormones, particularly the cholesterol-lowering effect, from the calorigenic and cardiac-stimulatory effects. This guide provides an in-depth technical overview of the biochemical and physiological effects of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.
Biochemical and Physiological Effects
Mechanism of Action
This compound exerts its effects primarily by binding to thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily. There are two major isoforms of TRs, TRα and TRβ, which are encoded by separate genes. These receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating gene expression.[1]
The lipid-lowering effect of this compound is predominantly mediated through its action in the liver, which has a higher expression of TRβ.[2] this compound stimulates the catabolism of low-density lipoprotein (LDL) cholesterol.[3] This is achieved, in part, by increasing the expression of the LDL receptor gene.[4] Thyroid hormones can upregulate LDL receptor expression through two main pathways:
-
Direct Transcriptional Activation: The LDL receptor gene promoter contains TREs, allowing for direct binding of the this compound-TR complex and subsequent activation of gene transcription.[5]
-
Indirect Activation via SREBP-2: Thyroid hormones can also increase the expression of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a key transcription factor that upregulates the LDL receptor and other genes involved in cholesterol homeostasis.[4][6]
Metabolic Effects
The primary metabolic effect of this compound is the reduction of serum cholesterol levels. Clinical studies have demonstrated its efficacy in lowering total and LDL cholesterol.[7] However, its effects on other lipid parameters, such as high-density lipoprotein (HDL) cholesterol and triglycerides, are less consistent.[8][9]
This compound also possesses calorigenic (metabolic rate-stimulating) effects, although these are generally considered to be less potent than those of L-thyroxine at equivalent doses for correcting hypothyroidism.[3][10] The stimulation of the basal metabolic rate is a classic physiological effect of thyroid hormones.[3]
Cardiovascular Effects
A significant concern with this compound therapy is its potential for adverse cardiovascular effects. While developed to minimize the cardiac-stimulatory properties of thyroid hormones, clinical evidence, most notably from the Coronary Drug Project, revealed an increased risk of cardiovascular mortality in patients treated with this compound.[11][12] These effects are likely due to the stimulation of TRα, which is more predominantly expressed in the heart.[2] Observed cardiovascular effects include increased heart rate and a potential for arrhythmias.[13][14]
Data Presentation
Table 1: Effects of this compound on Serum Lipid Profile
| Study/Parameter | This compound Dose | Baseline (mg/dL) | Post-treatment (mg/dL) | Percent Change | Reference |
| Total Cholesterol | 2.4 +/- 0.66 mg/day | - | - | -10% | [7] |
| 4 mg/day (hypothyroid) | - | - | Similar to 0.15 mg L-thyroxine | [3] | |
| LDL Cholesterol | 2.4 +/- 0.66 mg/day | - | - | -10% | [7] |
| HDL Cholesterol | 2.4 +/- 0.66 mg/day | - | - | -11% | [7] |
| Triglycerides | 4 mg/day (hypothyroid) | - | - | Similar to 0.15 mg L-thyroxine | [3] |
| (in "double pre-beta lipoproteinemia") | - | - | Significant reduction | [15] | |
| Apolipoprotein A-I | (in "double pre-beta lipoproteinemia") | Low | Normal | Significant increase | [15] |
Table 2: Comparative Effects of this compound and L-thyroxine
| Parameter | This compound (4 mg/day) | L-thyroxine (0.15 mg/day) | Conclusion | Reference |
| Serum TSH Lowering | Similar | Similar | Similar efficacy in correcting hypothyroidism | [3] |
| Serum Cholesterol Lowering | Similar | Similar | Similar efficacy | [3] |
| Serum Triglyceride Lowering | Similar | Similar | Similar efficacy | [3] |
| Metabolic Rate Stimulation | Similar | Similar | Similar efficacy | [3] |
Table 3: Cardiovascular Effects of this compound
| Study | This compound Dose | Observed Cardiovascular Effects | Conclusion | Reference |
| Coronary Drug Project | 6 mg/day | Increased cardiovascular mortality | Unfavorable risk-benefit profile | [11][12] |
| Gorman et al., 1979 | 2.4 +/- 0.66 mg/day | No significant increase in heart rate or ventricular ectopy | At this dose, overt cardiac effects were not observed in the study population | [7] |
Experimental Protocols
Measurement of Serum Lipid Profile
Objective: To quantify the levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides in serum samples.
Methodology:
-
Sample Collection: Collect blood samples from subjects after a 9-12 hour fast.[2] Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Total Cholesterol Measurement: Use an enzymatic, colorimetric assay. Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized, producing hydrogen peroxide. The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, the absorbance of which is measured spectrophotometrically.
-
HDL Cholesterol Measurement: Precipitate apolipoprotein B-containing lipoproteins (LDL and VLDL) from the serum using a precipitating agent (e.g., phosphotungstic acid and magnesium chloride). The supernatant, containing HDL, is then assayed for cholesterol using the same enzymatic method as for total cholesterol.
-
Triglyceride Measurement: Use an enzymatic assay where triglycerides are hydrolyzed to glycerol and free fatty acids. The glycerol is then phosphorylated and oxidized, leading to the production of a colored product that is measured spectrophotometrically.
-
LDL Cholesterol Calculation (Friedewald Equation): LDL Cholesterol = Total Cholesterol - HDL Cholesterol - (Triglycerides / 5) Note: This calculation is valid for triglyceride levels up to 400 mg/dL.[16]
Assessment of Basal Metabolic Rate (BMR)
Objective: To measure the resting energy expenditure of a subject.
Methodology:
-
Subject Preparation: The subject should fast for at least 12 hours overnight. They should also avoid caffeine, nicotine, and strenuous physical activity for a specified period before the measurement.[14]
-
Acclimatization: The subject rests in a quiet, thermoneutral environment for at least 30 minutes in a supine position.[12]
-
Indirect Calorimetry: Use a metabolic cart with a ventilated canopy hood. The system measures the subject's oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Data Collection: Collect data for a period of 20-30 minutes. Discard the initial 5-10 minutes of data to allow for stabilization.
-
Calculation of BMR: BMR is calculated from VO2 and VCO2 using the Weir equation: BMR (kcal/day) = [3.9 (VO2 in L/min) + 1.1 (VCO2 in L/min)] x 1440
In Vivo Assessment of Cardiovascular Function in a Rodent Model
Objective: To evaluate the effects of this compound on cardiac function in a preclinical model.
Methodology (Echocardiography):
-
Animal Preparation: Anesthetize the rodent (e.g., with isoflurane) and place it in a supine position on a heating pad to maintain body temperature. Shave the chest area to ensure good transducer contact.[17]
-
Echocardiographic Imaging: Use a high-frequency ultrasound system designed for small animals. Acquire two-dimensional (2D) images in both long-axis and short-axis views of the left ventricle.
-
M-mode Imaging: Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thicknesses.
-
Doppler Imaging: Use pulsed-wave Doppler to assess blood flow velocities across the mitral and aortic valves to evaluate diastolic and systolic function, respectively.
-
Data Analysis: Calculate parameters such as ejection fraction (EF), fractional shortening (FS), stroke volume (SV), and cardiac output (CO) from the acquired images and measurements.[18]
Radioligand Binding Assay for Thyroid Hormone Receptor Affinity
Objective: To determine the binding affinity of this compound to thyroid hormone receptors.
Methodology:
-
Receptor Preparation: Prepare cell membranes or nuclear extracts from tissues or cells expressing the target thyroid hormone receptor (e.g., TRβ).[19]
-
Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled thyroid hormone (e.g., [¹²⁵I]T₃) and varying concentrations of unlabeled this compound (the competitor).[20][21]
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as vacuum filtration through glass fiber filters.[20]
-
Quantification: Measure the radioactivity of the bound ligand on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: this compound signaling pathway in hepatocytes.
Caption: Experimental workflow for serum lipid profile analysis.
Caption: Logical relationship of this compound's effects.
References
- 1. State-of-the-art methodologies used in preclinical studies to assess left ventricular diastolic and systolic function in mice, pitfalls and troubleshooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Actions of thyroid hormones and thyromimetics on the liver. [scholars.duke.edu]
- 3. Comparative effectiveness of dextrothyroxine and levothyroxine in correcting hypothyroidism and lowering blood lipid levels in hypothyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thyroid hormone regulation and cholesterol metabolism are connected through Sterol Regulatory Element-Binding Protein-2 (SREBP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of thyroid hormones and thyromimetics on the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of effectiveness of thyrotropin-suppressive doses of D- and L-thyroxine in treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Clinical review 115: effect of thyroxine therapy on serum lipoproteins in patients with mild thyroid failure: a quantitative review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A re-evaluation of the calorigenic action of the L- and D-isomers of thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The coronary drug project. Findings leading to further modifications of its protocol with respect to dextrothyroxine. The coronary drug project research group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coronary Drug Project - Wikipedia [en.wikipedia.org]
- 13. Thyroid and Its Ripple Effect: Impact on Cardiac Structure, Function, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thyroid Hormone Plays an Important Role in Cardiac Function: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of dextro-thyroxine, a preparation almost free of levo-thyroxine, on thyroid function, serum lipids and apolipoprotein A-I in "double pre-beta lipoproteinemia" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Coronary Drug Project - American College of Cardiology [acc.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. longdom.org [longdom.org]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
The Enigmatic Enantiomer: A Technical Guide to the Molecular Synthesis of D-Thyroxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Thyroxine, the dextrorotatory enantiomer of the thyroid hormone thyroxine (T4), stands in contrast to its naturally occurring levorotatory counterpart, L-thyroxine. While L-thyroxine is biosynthesized in the thyroid gland and plays a crucial role in regulating metabolism, this compound is not a product of natural biological processes in vertebrates. Its presence in biological systems is a consequence of exogenous administration. Historically explored for its potential lipid-lowering properties, the synthesis of this compound is a purely chemical endeavor. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the chemical synthesis of this compound, focusing on the core methodologies, experimental protocols, and quantitative data available.
Core Synthesis Strategies
The chemical synthesis of this compound can be approached through two primary strategies:
-
Stereospecific Synthesis: This method involves the use of a chiral starting material, namely D-tyrosine, to direct the synthesis towards the desired D-enantiomer of thyroxine. This approach, in principle, avoids the formation of a racemic mixture, leading to a more efficient synthesis of the target molecule.
-
Resolution of Racemic DL-Thyroxine: This classic approach involves the non-stereospecific synthesis of a racemic mixture of DL-thyroxine, followed by the separation of the D- and L-enantiomers. This separation is typically achieved by forming diastereomeric salts with a chiral resolving agent.
Stereospecific Synthesis of this compound from D-Tyrosine
While detailed, modern protocols for the industrial synthesis of this compound are often proprietary, the principles of its stereospecific synthesis can be inferred from the well-documented synthesis of L-thyroxine from L-tyrosine, first achieved by Chalmers et al. in 1949. The key is the preservation of the stereochemistry at the alpha-carbon of the amino acid throughout the synthetic sequence.
Experimental Protocol: A Representative Pathway
The following protocol is a representative, multi-step synthesis adapted from established methods for L-thyroxine synthesis, applied to a D-tyrosine starting material.
Step 1: Iodination of D-Tyrosine to D-3,5-Diiodotyrosine
-
Objective: To introduce two iodine atoms onto the phenolic ring of D-tyrosine.
-
Reagents: D-tyrosine, iodine monochloride (ICl) or iodine (I₂) in the presence of an oxidizing agent (e.g., hydrogen peroxide) and a base (e.g., aqueous ethylamine) or in an acidic medium (e.g., acetic and hydrochloric acids).
-
Procedure Outline:
-
D-tyrosine is dissolved in a suitable solvent (e.g., a mixture of acetic acid and water).
-
A solution of iodine monochloride in acetic acid is added dropwise to the D-tyrosine solution at a controlled temperature.
-
The reaction mixture is stirred for a specified period to allow for complete di-iodination.
-
The product, D-3,5-diiodotyrosine, is precipitated by adjusting the pH, then filtered, washed, and dried.
-
-
Quantitative Data: A study on the synthesis of 3,5-diiodo-L-tyrosine reported a yield of up to 90% using iodine monochloride in acetic acid[1]. Similar yields can be expected for the D-enantiomer under optimized conditions.
Step 2: Protection of the Amino and Carboxyl Groups of D-3,5-Diiodotyrosine
-
Objective: To protect the reactive amino and carboxyl groups to prevent side reactions in subsequent steps.
-
Reagents: D-3,5-diiodotyrosine, an N-protecting agent (e.g., acetyl chloride or acetic anhydride), and an esterifying agent (e.g., thionyl chloride in methanol).
-
Procedure Outline:
-
The carboxyl group is first esterified, for example, by reacting with thionyl chloride in methanol to form the methyl ester.
-
The amino group is then protected, for instance, by acetylation with acetic anhydride.
-
Step 3: Ullmann Condensation for Diaryl Ether Formation
-
Objective: To form the characteristic diaryl ether linkage of the thyronine backbone. This is a critical step in the synthesis.
-
Reagents: N-acetyl-D-3,5-diiodotyrosine methyl ester, a suitable substituted phenol (e.g., 4-methoxyphenol or a di-iodinated phenol derivative), and a copper catalyst (e.g., copper powder or a copper(I) salt) in a high-boiling polar solvent.
-
Procedure Outline:
-
The protected D-3,5-diiodotyrosine derivative and the phenolic component are dissolved in a high-boiling solvent like N-methylpyrrolidone or dimethylformamide.
-
A copper catalyst and a base are added to the mixture.
-
The reaction is heated to a high temperature (often >150°C) for several hours to drive the condensation.
-
The product, a protected this compound derivative, is isolated and purified.
-
Step 4: Deprotection to Yield this compound
-
Objective: To remove the protecting groups from the amino and carboxyl functions to obtain the final this compound molecule.
-
Reagents: The protected this compound derivative, and acidic or basic conditions for hydrolysis (e.g., hydroiodic acid or a strong base).
-
Procedure Outline:
-
The protected intermediate is treated with a strong acid or base to hydrolyze the ester and amide bonds.
-
The resulting this compound is then purified, typically by recrystallization.
-
Quantitative Data for Stereospecific Synthesis
| Step | Reaction | Starting Material | Key Reagents | Reported Yield (for L-isomer) |
| 1 | Di-iodination | D-Tyrosine | Iodine monochloride | Up to 90%[1] |
| 2-4 | Overall Synthesis | L-Tyrosine | Various | 26% (Chalmers et al., 1949)[2] |
Experimental Workflow: Stereospecific Synthesis
Resolution of Racemic DL-Thyroxine
This classical method, detailed by Harington in 1928, remains a fundamental approach for obtaining enantiomerically pure thyroxine.
Experimental Protocol: Resolution of DL-Thyroxine
Step 1: Synthesis of Racemic DL-Thyroxine
-
The synthesis follows a similar pathway to the stereospecific synthesis but starts with achiral or racemic precursors, leading to a 50:50 mixture of D- and L-thyroxine.
Step 2: Formation of Diastereomeric Salts
-
Objective: To convert the enantiomeric mixture into a mixture of diastereomers with different physical properties.
-
Reagents: Racemic DL-thyroxine, a chiral resolving agent (e.g., a chiral amine like (+)- or (-)-α-phenylethylamine, or a chiral acid if the amino group of thyroxine is derivatized). Harington's original work used the formyl derivative of DL-thyroxine and resolved it with chiral bases.
-
Procedure Outline:
-
The racemic mixture of a thyroxine derivative is dissolved in a suitable solvent.
-
An equimolar amount of the chiral resolving agent is added.
-
The mixture is allowed to cool, leading to the fractional crystallization of one of the diastereomeric salts. Due to differences in solubility, one diastereomer will crystallize out of the solution preferentially.
-
Step 3: Separation of Diastereomers
-
Objective: To physically separate the crystallized diastereomeric salt from the one remaining in the solution.
-
Procedure: The crystallized salt is collected by filtration. The mother liquor contains the other diastereomer, which can also be isolated.
Step 4: Liberation of the Enantiomers
-
Objective: To regenerate the individual enantiomers from their respective diastereomeric salts.
-
Procedure: Each separated diastereomeric salt is treated with an acid or a base to break the salt linkage, liberating the chiral resolving agent and the corresponding pure enantiomer of the thyroxine derivative. The resolving agent can often be recovered and reused.
Step 5: Deprotection (if necessary)
-
If a derivatized form of thyroxine was used for the resolution, the protecting groups are removed in a final step to yield pure this compound.
Quantitative Data for Resolution of DL-Thyroxine
| Parameter | Value | Reference |
| Specific Rotation [α]D of this compound | +3.2° (in a mixture of alcohol and NaOH) | Harington, 1928[3] |
| Optical Purity of Pharmaceutical L-thyroxine | >97% (implying efficient removal of D-isomer) | Jeon et al., 2010[4] |
Experimental Workflow: Resolution of DL-Thyroxine
Conclusion
The synthesis of this compound is a testament to the power of stereocontrolled organic chemistry. As it is not produced biologically, its availability relies entirely on chemical synthesis. The two primary routes, stereospecific synthesis from D-tyrosine and the resolution of a racemic mixture, both offer pathways to this unique molecule. While stereospecific synthesis is elegant in its directness, the resolution of racemic mixtures is a robust and historically significant method. The choice of synthetic route in an industrial setting is likely dictated by factors such as the cost and availability of starting materials, overall yield, and the ease of purification to meet the stringent purity requirements for pharmaceutical applications. Further research into more efficient and greener synthetic methodologies continues to be an area of interest for medicinal and process chemists.
References
- 1. New process for synthesis of 3,5-diiodo-L-tyrosine | Semantic Scholar [semanticscholar.org]
- 2. synarchive.com [synarchive.com]
- 3. scispace.com [scispace.com]
- 4. Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of D-Thyroxine in Central Nervous System Development: A Review of Current Scientific Evidence
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the inquiry into the role of D-thyroxine in the development of the central nervous system (CNS). Following a comprehensive review of existing scientific literature, it is evident that there is a significant lack of research and data specifically pertaining to the effects of this compound on neurodevelopment. The vast majority of scientific investigation has focused on the L-enantiomer, L-thyroxine (levothyroxine), which is the biologically active form of the hormone, and its critical role in the healthy formation and function of the CNS. This document will summarize the well-established functions of L-thyroxine in CNS development to provide a comparative context and will present the limited available information regarding D-isomers of thyroid hormones. Due to the scarcity of specific data on this compound, the creation of detailed quantitative data tables, experimental protocols, and signaling pathway diagrams as initially requested is not feasible.
Introduction: The Stereoisomers of Thyroxine
Thyroxine (T4) is a crucial hormone produced by the thyroid gland that plays a vital role in metabolism, growth, and development. It exists as two stereoisomers, or enantiomers: L-thyroxine and this compound. These molecules are mirror images of each other and, while chemically similar, can have vastly different biological activities. In the context of thyroid hormone function, L-thyroxine is the naturally occurring and biologically active form.
The Established Role of L-Thyroxine in CNS Development
The importance of L-thyroxine and its more potent metabolite, L-triiodothyronine (T3), in the development of the central nervous system is extensively documented.[1][2] Deficiencies in these hormones during critical developmental periods can lead to severe and irreversible neurological deficits.[3] Key developmental processes influenced by L-thyroxine include:
-
Myelination: L-thyroxine is essential for the maturation of oligodendrocytes, the glial cells responsible for producing the myelin sheath that insulates nerve fibers and enables rapid nerve impulse transmission.[4][5][6][7] Thyroid hormones regulate the proliferation, differentiation, and survival of oligodendrocyte precursor cells and control the expression of myelin-specific genes.[6][8][9]
-
Neurogenesis and Neuronal Differentiation: L-thyroxine influences the generation of new neurons (neurogenesis), their migration to appropriate locations in the brain, and their differentiation into specialized cell types.[3][10][11][12] It regulates the expression of a multitude of genes that are critical for these processes.[13]
-
Synaptogenesis: The formation of synapses, the connections between neurons, is a fundamental process in brain development that is heavily dependent on adequate levels of thyroid hormone.[3]
The mechanisms of L-thyroxine's action are primarily mediated through nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors that regulate the expression of target genes.[14][15] There are different isoforms of these receptors, with TRα1 being the predominant form in the CNS.[16]
Signaling Pathway of L-Thyroxine in CNS Development
The canonical signaling pathway for L-thyroxine in the CNS begins with its transport across the blood-brain barrier by specific transporters.[9] Within the brain, L-thyroxine is converted to the more active L-T3 by the enzyme deiodinase type 2 (Dio2), primarily in glial cells.[17][18] L-T3 then enters neurons and binds to nuclear thyroid hormone receptors (TRs), which in turn bind to thyroid hormone response elements (TREs) on the DNA to regulate the transcription of target genes involved in neuronal development.
Figure 1. Simplified signaling pathway of L-thyroxine in CNS development.
This compound and the Central Nervous System: A Knowledge Gap
In stark contrast to the wealth of information on L-thyroxine, the scientific literature is largely silent on the role of this compound in CNS development. Targeted searches for studies on this compound's effects on neurogenesis, myelination, and neuronal differentiation have yielded minimal results.
One of the few available studies that provides some insight into the differential activity of thyroid hormone isomers focused on D-triiodothyronine (D-T3). This research indicated that the biological effect of D-T3 in intact rats is significantly lower than what would be predicted by its binding affinity to isolated thyroid hormone receptors.[19] The study found that the apparent receptor affinity of D-T3 in intact cells was 5.5-fold lower than in isolated nuclei, suggesting that D-T3 may have reduced cellular uptake or be metabolized differently than its L-isomer.[19] While this study did not directly examine this compound or its effects on CNS development, it highlights a fundamental difference in the biological activity of D- and L-isomers of thyroid hormones.
The lack of research on this compound's role in CNS development likely stems from its significantly lower biological potency and the established central role of L-thyroxine. The focus of medical and scientific research has, therefore, been on understanding the physiological effects of the active L-enantiomer and the clinical consequences of its deficiency or excess.
Experimental Protocols and Quantitative Data: Limitations
The absence of primary research on this compound's effects on CNS development means that there are no established experimental protocols to report. Methodologies for studying the effects of L-thyroxine on the CNS are well-documented and typically involve:
-
In vitro studies: Using primary neuronal and glial cell cultures or neural stem cells to assess the effects of L-thyroxine on cell proliferation, differentiation, and gene expression.[16]
-
Animal models: Utilizing rodent models of developmental hypothyroidism (e.g., through administration of goitrogens like propylthiouracil) to study the neurological consequences of thyroid hormone deficiency and the effects of L-thyroxine replacement therapy.[20][21]
-
Molecular biology techniques: Employing methods such as quantitative PCR, Western blotting, and immunohistochemistry to measure the expression of specific genes and proteins involved in neurodevelopment.
Similarly, there is no quantitative data to present in tabular format regarding this compound's binding affinities to CNS-specific thyroid hormone receptors, dose-response relationships for neurodevelopmental processes, or its pharmacokinetic profile in the brain.
Conclusion
The primary objective of this technical guide was to provide an in-depth overview of the role of this compound in the development of the central nervous system. However, a thorough review of the scientific literature reveals a significant void in this specific area of research. The scientific community has overwhelmingly focused on the biologically active L-enantiomer, L-thyroxine, establishing its indispensable role in myelination, neurogenesis, and synaptogenesis.
The limited evidence available for D-isomers of thyroid hormones suggests a much lower biological activity compared to their L-counterparts. Consequently, it is not possible to construct a detailed technical guide on this compound's role in CNS development that includes quantitative data, experimental protocols, and signaling pathway diagrams.
For researchers, scientists, and drug development professionals, the key takeaway is that L-thyroxine is the critical player in thyroid hormone-mediated CNS development. Future research could potentially explore whether this compound has any subtle or as-yet-undiscovered roles, but based on current knowledge, its contribution to neurodevelopment appears to be negligible. Any investigation into the therapeutic potential of thyroid hormone analogues for neurological disorders should be grounded in the extensive understanding of L-thyroxine's mechanisms of action.
References
- 1. Thyroxine's Role in Growth and Development: A Review of Clinical Effects | ESPE2024 | 62nd Annual ESPE (ESPE 2024) | ESPE Abstracts [abstracts.eurospe.org]
- 2. Thyroid hormones and nervous system development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyroid Hormones in Brain Development and Function - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Thyroid hormone activates oligodendrocyte precursors and increases a myelin-forming protein and NGF content in the spinal cord during experimental allergic encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Down Syndrome and Myelination [peirsoncenter.com]
- 8. The T3-induced gene KLF9 regulates oligodendrocyte differentiation and myelin regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Thyroid hormone-dependent oligodendroglial cell lineage genomic and non-genomic signaling through integrin receptors [frontiersin.org]
- 10. Thyroid hormone promotes fetal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Thyroid Hormone Signaling and Adult Neurogenesis in Mammals [frontiersin.org]
- 12. karger.com [karger.com]
- 13. Frontiers | Thyroid Hormones in the Brain and Their Impact in Recovery Mechanisms After Stroke [frontiersin.org]
- 14. Thyroid Hormone Receptors [vivo.colostate.edu]
- 15. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 16. Thyroid Hormone Promotes Neuronal Differentiation of Embryonic Neural Stem Cells by Inhibiting STAT3 Signaling Through TRα1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Thyroid Hormone and the Brain: Mechanisms of Action in Development and Role in Protection and Promotion of Recovery after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Relationship of receptor affinity to the modulation of thyroid hormone nuclear receptor levels and growth hormone synthesis by L-triiodothyronine and iodothyronine analogues in cultured GH1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of an animal model of hypothyroxinemia during pregnancy in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal models to study thyroid hormone action in cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biochemical Distinctions Between D- and L-Thyroxine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental biochemical differences between the stereoisomers of thyroxine, D-Thyroxine (D-T4) and L-Thyroxine (L-T4). While chemically identical in composition, their distinct spatial arrangements give rise to significant variations in their interactions with biological systems, profoundly impacting their physiological effects and therapeutic applications. L-Thyroxine is the biologically active form of the hormone, essential for normal growth, development, and metabolism, and is the standard of care for hypothyroidism.[1][2] In contrast, this compound exhibits significantly lower thyromimetic activity and has been explored for its potential hypolipidemic effects.[3]
Stereoselectivity in Biological Interactions
The chirality of the alpha-carbon in the alanine side chain of the thyroxine molecule is the basis for the distinct biochemical properties of its D- and L-isomers. Biological systems, composed of chiral molecules such as enzymes and receptors, exhibit a high degree of stereoselectivity, leading to preferential binding and metabolism of one stereoisomer over the other.
Thyroid Hormone Receptor Binding
The primary mechanism of thyroid hormone action is through the binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors regulating the expression of target genes.[4] L-Thyroxine and its more potent metabolite, L-Triiodothyronine (L-T3), are the natural ligands for these receptors.
Studies have consistently demonstrated that L-Thyroxine binds to TRs with a significantly higher affinity than this compound. This preferential binding is a key determinant of their differential biological potencies. While specific quantitative comparisons of D-T4 and L-T4 binding affinities are not as abundant as for T3, the general principle of L-isomer preference is well-established. L-T3 binds to TRs with approximately 10-fold higher affinity than L-T4.[5] The reduced affinity of D-T4 for TRs results in a markedly attenuated genomic response compared to L-T4.
Table 1: Comparative Binding Affinities for Thyroid Hormone Receptors
| Ligand | Receptor Subtype | Dissociation Constant (Kd) | Relative Affinity |
| L-Triiodothyronine (L-T3) | TRα / TRβ | ~0.2 nM[6] | High |
| L-Thyroxine (L-T4) | TRα / TRβ | ~2.0 nM[5] | Moderate |
| This compound (D-T4) | TRα / TRβ | Significantly higher than L-T4 | Low |
Note: Exact Kd values for D-T4 are not consistently reported in the literature but are acknowledged to be substantially higher than for L-T4.
Plasma Protein Binding
In circulation, the vast majority of thyroid hormones are bound to plasma proteins, primarily thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin.[7] This binding serves to maintain a stable reservoir of hormone and regulate its free, biologically active concentration. The binding to these transport proteins is also stereoselective.
L-Thyroxine exhibits a higher binding affinity for all three major transport proteins compared to this compound. TBG, despite its lower concentration, has the highest affinity for T4 and carries the majority of it in the blood.[7][8]
Table 2: Comparative Binding of D- and L-Thyroxine to Plasma Proteins
| Transport Protein | Relative Affinity of L-T4 | Relative Affinity of D-T4 |
| Thyroxine-Binding Globulin (TBG) | High (Ka ≈ 10¹⁰ M⁻¹)[9] | Lower than L-T4 |
| Transthyretin (TTR) | Moderate (Kd ≈ 10 nM)[10] | Lower than L-T4 |
| Albumin | Low | Lower than L-T4 |
Metabolic Differences: The Role of Deiodinases
The biological activity of thyroxine is largely dependent on its conversion to the more potent T3. This conversion is catalyzed by a family of selenoenzymes called deiodinases.[11] There are three types of deiodinases (D1, D2, and D3) that play crucial roles in activating and inactivating thyroid hormones.
L-Thyroxine is the preferred substrate for the activating deiodinases, D1 and D2, which convert T4 to T3. In contrast, this compound is a poor substrate for these enzymes. This difference in metabolic activation is a major contributor to the lower biological activity of D-T4.
Table 3: Deiodinase Activity on D- and L-Thyroxine
| Deiodinase Type | Substrate Preference | Action on L-Thyroxine | Action on this compound |
| Type 1 (D1) | L-rT3 > L-T4 | Outer and inner ring deiodination | Poor substrate |
| Type 2 (D2) | L-T4 | Outer ring deiodination (activation to L-T3) | Poor substrate |
| Type 3 (D3) | L-T3 > L-T4 | Inner ring deiodination (inactivation) | Substrate, but physiological significance is unclear |
Km values for D1 with L-T4 are in the micromolar range, while for D2, they are in the nanomolar range, indicating a higher affinity of D2 for L-T4 under physiological conditions.[8][12]
Experimental Protocols
Radioligand Binding Assay for Thyroid Hormone Receptors
This protocol outlines a method for determining the binding affinity of D- and L-Thyroxine to thyroid hormone receptors.[13][14]
Materials:
-
Purified recombinant human TRα or TRβ
-
[¹²⁵I]-L-Triiodothyronine ([¹²⁵I]-L-T3) of high specific activity
-
Unlabeled L-Thyroxine and this compound
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.6, containing dithiothreitol and other stabilizing agents)
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In microcentrifuge tubes, combine the purified TR protein, a fixed concentration of [¹²⁵I]-L-T3 (typically below its Kd), and varying concentrations of unlabeled L-Thyroxine or this compound (as competitors).
-
Control for Non-specific Binding: Prepare parallel tubes containing a large excess of unlabeled L-T3 to determine non-specific binding.
-
Equilibration: Incubate the mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixtures through glass fiber filters under vacuum. The filters will trap the receptor-ligand complexes.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the competitor concentration and use non-linear regression analysis to determine the IC₅₀ value for each competitor. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Deiodinase Activity Assay
This protocol describes a method to measure the activity of deiodinases using L-Thyroxine or this compound as a substrate. The method is based on the quantification of the product, T3, or the release of radioiodide.[15]
Materials:
-
Tissue homogenates or cell lysates containing deiodinases
-
[¹²⁵I]-L-Thyroxine or [¹²⁵I]-D-Thyroxine
-
Dithiothreitol (DTT) as a cofactor
-
Propylthiouracil (PTU) to inhibit D1 activity if measuring D2/D3 specifically
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
-
Trichloroacetic acid (TCA) to stop the reaction
-
Method for separating and quantifying products (e.g., High-Performance Liquid Chromatography (HPLC) with a radioactivity detector, or measurement of released ¹²⁵I⁻ after precipitation of protein and unreacted substrate).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the enzyme source (tissue homogenate), reaction buffer, DTT, and any specific inhibitors (e.g., PTU).
-
Initiate Reaction: Add the radiolabeled substrate ([¹²⁵I]-L-T4 or [¹²⁵I]-D-T4) to start the reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a specific time period.
-
Stop Reaction: Terminate the reaction by adding TCA.
-
Product Separation and Quantification:
-
HPLC Method: Centrifuge to pellet precipitated protein. Inject the supernatant onto an HPLC system equipped with a suitable column and a radioactivity detector to separate and quantify the [¹²⁵I]-T3 product.
-
Iodide Release Method: After TCA precipitation, add a solution to oxidize I⁻ to I₂ and then extract the I₂ into an organic solvent for scintillation counting.
-
-
Data Analysis: Calculate the rate of product formation (e.g., pmol T3/mg protein/min) to determine the enzyme activity. For kinetic analysis, perform the assay with varying substrate concentrations to determine Km and Vmax.
Conclusion
The biochemical differences between D- and L-Thyroxine are profound and rooted in the stereospecificity of biological macromolecules. L-Thyroxine's higher affinity for thyroid hormone receptors, plasma transport proteins, and its preferential metabolism by activating deiodinases underscore its role as the biologically active thyroid hormone. This compound, with its significantly lower affinity for these key proteins, exhibits minimal thyromimetic effects. A thorough understanding of these stereochemical distinctions is critical for researchers and professionals in the fields of endocrinology, pharmacology, and drug development, providing a rational basis for the therapeutic use of L-Thyroxine and guiding the exploration of novel thyroid hormone analogs.
References
- 1. Sequential deiodination of thyroxine in human thyroid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative characterization of thyroid hormone receptors and binding proteins in rat liver nucleus, plasma membrane, and cytosol by photoaffinity labeling with L-thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thyroxine-Binding Globulin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Thyroxine-binding globulin - Wikipedia [en.wikipedia.org]
- 8. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Thyroid Hormone Binding and Variants of Transport Proteins | Oncohema Key [oncohemakey.com]
- 11. Cellular Uptake of Thyroid Hormones - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Enzyme kinetic and substrate-binding studies of the thyroxine to 3,5,3'-triiodothyronine converting enzyme in the rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
D-Thyroxine's Impact on Gene Expression in Liver Cells: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Thyroxine (D-T4), a stereoisomer of the endogenous thyroid hormone L-thyroxine, has been a subject of investigation for its potential therapeutic effects, particularly in the context of lipid metabolism. While not as biologically potent as its L-isomer, D-T4 is capable of modulating gene expression in hepatocytes, primarily through its conversion to the more active D-triiodothyronine (D-T3) and subsequent interaction with nuclear thyroid hormone receptors (TRs), with TRβ being the predominant isoform in the liver.[1][2] This document provides an in-depth technical overview of the mechanisms by which this compound and its metabolites influence gene expression in liver cells, with a focus on lipid and cholesterol metabolism. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.
Core Mechanisms of Action
Thyroid hormones, including this compound, exert their effects on hepatic gene expression through two primary pathways:
-
Genomic Pathway: This is the classical mechanism where D-T4, after conversion to D-T3, enters the hepatocyte nucleus and binds to thyroid hormone receptors (TRs), which are ligand-dependent transcription factors.[3][4] In the liver, TRβ is the most abundant isoform.[2][5] The D-T3-TR complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.[6]
-
Non-Genomic Pathway: Thyroid hormones can also initiate rapid signaling events independent of nuclear receptor-mediated transcription.[6][7] This can occur through binding to receptors on the plasma membrane, such as integrin αvβ3, which can activate signaling cascades like the MAPK-ERK pathway.[7][8] These pathways can, in turn, influence the activity of transcription factors and other cellular processes.
Impact on Hepatic Gene Expression: Quantitative Data
The administration of thyroxine isomers has been shown to significantly alter the expression of a wide range of genes in liver cells, particularly those involved in metabolic regulation.
Table 1: Regulation of Hepatic Genes by Thyroxine Treatment in Mice
| Gene Symbol | Gene Name | Function | Regulation by T4 |
| Adam11 | A disintegrin and metalloproteinase domain 11 | Cell adhesion, signaling | Downregulated |
| Sgk1 | Serum/glucocorticoid regulated kinase 1 | Cell survival, ion transport | Downregulated |
| Dnaic1 | Dynein axonemal intermediate chain 1 | Ciliary and flagellar motility | Downregulated |
| Gbp6 | Guanylate binding protein 6 | Immune response | Downregulated |
Data summarized from a study on hypothyroid mice treated with T4. The table shows a subset of genes confirmed by qPCR to be downregulated by T4.[6]
Table 2: Genes Involved in Lipid Metabolism Regulated by Thyroid Hormones
| Gene Symbol | Gene Name | Function | Regulation by Thyroid Hormone |
| Hmgcr | 3-hydroxy-3-methylglutaryl-CoA reductase | Cholesterol synthesis | Upregulated[9] |
| Fdps | Farnesyl diphosphate synthase | Cholesterol synthesis | Upregulated[9] |
| Ldlr | Low density lipoprotein receptor | Cholesterol uptake | Upregulated[9] |
| Srebf2 (SREBP-2) | Sterol regulatory element binding transcription factor 2 | Master regulator of cholesterol metabolism | Upregulated[9][10] |
| Cyp7a1 | Cholesterol 7-alpha-hydroxylase | Bile acid synthesis | Upregulated[11] |
| Fasn | Fatty acid synthase | De novo lipogenesis | Upregulated[8] |
| Acaca | Acetyl-CoA carboxylase alpha | De novo lipogenesis | Upregulated[8] |
| Thrsp | Thyroid hormone responsive protein | De novo lipogenesis | Upregulated[8] |
| Cpt1a | Carnitine palmitoyltransferase 1A | Fatty acid oxidation | Upregulated[11] |
This table compiles data from multiple sources indicating the general regulatory effect of thyroid hormones on key genes in lipid metabolism.
Experimental Protocols
The following sections outline generalized methodologies for studying the effects of this compound on hepatic gene expression, based on commonly employed research practices.
In Vivo Animal Studies
Objective: To assess the in vivo impact of this compound on liver gene expression in a mammalian model.
Protocol:
-
Animal Model: Utilize male C57BL/6J mice.
-
Induction of Hypothyroidism (Optional but Recommended): To reduce the influence of endogenous thyroid hormones, mice can be rendered hypothyroid. This is typically achieved by providing a low-iodine diet supplemented with 0.15% propylthiouracil (PTU) in the drinking water for a period of 3-4 weeks.[12]
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., phosphate-buffered saline, PBS).
-
Administer this compound to the experimental group via daily intraperitoneal (i.p.) injections. A typical dose might range from 1-5 µg per 100 g of body weight.
-
The control group should receive vehicle-only injections.
-
The treatment duration can vary, with acute effects observed within hours and chronic effects studied over several days or weeks.[13]
-
-
Sample Collection:
-
At the end of the treatment period, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect trunk blood for serum analysis of thyroid hormone levels (T4, T3) and other relevant biomarkers.
-
Excise the liver, rinse with cold PBS, snap-freeze in liquid nitrogen, and store at -80°C for subsequent analysis.
-
-
Gene Expression Analysis:
-
RNA Isolation: Extract total RNA from a portion of the frozen liver tissue using a commercial kit (e.g., TRIzol reagent). Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers for target genes and appropriate housekeeping genes for normalization (e.g., 18S, Gapdh).
-
-
Microarray or RNA-Sequencing (for global gene expression profiling):
-
In Vitro Hepatocyte Culture Studies
Objective: To investigate the direct effects of this compound on cultured liver cells.
Protocol:
-
Cell Culture:
-
Use a relevant liver cell line (e.g., HepG2) or primary hepatocytes isolated from rodents or humans.
-
Culture the cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO2.
-
-
Hormone Treatment:
-
Once the cells reach a suitable confluency (e.g., 70-80%), replace the growth medium with a serum-free or low-serum medium for a period of starvation (e.g., 12-24 hours) to reduce basal signaling.
-
Treat the cells with varying concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁶ M) for a specified duration (e.g., 24 hours).[16]
-
Include a vehicle-only control group.
-
-
Sample Collection and Analysis:
-
Harvest the cells and isolate RNA as described in the in vivo protocol.
-
Perform qRT-PCR or global gene expression analysis to determine the changes in target gene expression.
-
Visualization of Pathways and Workflows
Signaling Pathways
Caption: this compound signaling pathways in hepatocytes.
Experimental Workflow
Caption: A typical experimental workflow for in vivo studies.
References
- 1. Scholars@Duke publication: Actions of thyroid hormones and thyromimetics on the liver. [scholars.duke.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Thyroid Hormone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The Intrinsic Activity of Thyroxine Is Critical for Survival and Growth and Regulates Gene Expression in Neonatal Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Thyroid Hormones in Hepatocyte Proliferation and Liver Cancer [frontiersin.org]
- 8. Actions of thyroid hormones and thyromimetics on the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct effects of thyroid hormones on hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thyroid hormone regulation and cholesterol metabolism are connected through Sterol Regulatory Element-Binding Protein-2 (SREBP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Thyroid hormone regulation of hepatic genes in vivo detected by complementary DNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: D-Thyroxine for Inducing Experimental Hyperthyroidism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental models of hyperthyroidism are indispensable for investigating the multisystemic effects of excess thyroid hormone and for the preclinical assessment of novel therapeutic strategies. The induction of a hyperthyroid state in laboratory animals is typically achieved through the administration of supraphysiological doses of thyroid hormone analogs. While L-thyroxine (levothyroxine), the biologically active isomer, is predominantly used for this purpose, the dextrorotatory isomer, D-thyroxine, presents an alternative with distinct properties.
These application notes provide a comprehensive guide to the use of this compound for inducing experimental hyperthyroidism in animal models. Due to the relative scarcity of published protocols specifically utilizing this compound compared to its levo-isomer, this document also includes comparative data and protocols for L-thyroxine to serve as a foundational reference.
Comparative Overview: L-Thyroxine vs. This compound
The physiological effects of thyroid hormones are primarily mediated by their interaction with nuclear thyroid hormone receptors (TRs), namely TRα and TRβ.[1] The stereochemistry of the thyroxine molecule significantly influences its binding affinity to these receptors and, consequently, its biological potency.
-
L-Thyroxine (Levothyroxine): This is the naturally occurring, levorotatory isomer of thyroxine. It binds with high affinity to thyroid hormone receptors and is considered the biologically active form of the hormone.[2]
-
This compound (Dextrothyroxine): This is the dextrorotatory isomer of thyroxine. Its binding affinity for thyroid hormone receptors is substantially lower than that of L-thyroxine. As a result, this compound exhibits significantly reduced thyromimetic activity.
Historically, this compound was investigated for its potential to lower cholesterol levels with the hypothesis that it might exert metabolic effects with attenuated cardiac side effects. However, for the purpose of inducing a hypermetabolic state, researchers must account for its lower potency. This necessitates the use of significantly higher doses of this compound compared to L-thyroxine to achieve a comparable degree of hyperthyroidism. Therefore, preliminary dose-response studies are crucial when establishing a new experimental model with this compound.
Data Presentation: Protocols for Inducing Hyperthyroidism with Thyroxine Analogs
The following table summarizes established protocols for inducing hyperthyroidism in rodent models, primarily using L-thyroxine. This information can be used as a starting point for designing experiments with this compound, with the understanding that dosage adjustments will be necessary.
| Animal Model | Thyroxine Isomer | Dosage | Route of Administration | Duration | Key Findings & Observations | Reference |
| Adult Female Mice | L-thyroxine | 2 µg/mL in drinking water | Oral | 30 days | Successful induction of hyperthyroidism confirmed by histomorphological changes in the thyroid gland. | [3][4] |
| Male and Female Mice | L-thyroxine | 1 µg/g body weight every 48 hours | Intraperitoneal | 6 weeks | Established a reliable method for inducing a chronic hyperthyroid state. | [5][6] |
| Middle-aged Mice | L-thyroxine | 20 µg/mL in drinking water | Oral | 2 weeks | Resulted in a robust increase in circulating T4 levels. | [7] |
| Adult Male Wistar Rats | L-thyroxine | 0.2 mg/kg/day | Intraperitoneal | 21 days | Induced deficits in spatial memory and impaired synaptic plasticity. | |
| Wistar Rats | L-thyroxine | 60-80 µg/kg/day | Oral | 35 days | Led to a significant increase in serum calcium levels. | [8] |
| Sprague-Dawley Rats | L-thyroxine | 200 µg/kg/day | Intraperitoneal | 3 weeks | Caused a decrease in femur bone mineral density. | [8] |
Experimental Protocols
The following are generalized protocols for inducing hyperthyroidism. Researchers should adapt these protocols based on the specific animal model, the chosen thyroxine isomer, and the experimental objectives.
Protocol 1: Oral Administration in Drinking Water
This method is suitable for chronic studies and minimizes animal handling and stress.
Materials:
-
This compound or L-thyroxine sodium salt
-
Drinking water
-
Calibrated scale
-
Volumetric flasks
-
Animal housing with water bottles
Procedure:
-
Preparation of Thyroxine Solution:
-
Calculate the total amount of thyroxine needed based on the desired concentration and the volume of drinking water. For L-thyroxine, a concentration of 2-20 µg/mL is often used.[3][7] For this compound, a higher concentration will be necessary.
-
Dissolve the thyroxine salt in drinking water. Prepare fresh solution regularly (e.g., every 2-3 days) and protect it from light to prevent degradation.
-
-
Administration:
-
Provide the thyroxine-containing water to the experimental group of animals ad libitum.
-
The control group should receive untreated drinking water.
-
Measure daily water consumption to estimate the average daily dose of thyroxine ingested per animal.
-
-
Monitoring:
-
Record body weight and food intake regularly (e.g., 2-3 times per week).
-
Observe animals for clinical signs of hyperthyroidism (e.g., hyperactivity, tremors, altered coat appearance).
-
-
Confirmation of Hyperthyroidism:
-
After the desired treatment period (e.g., 2-8 weeks), collect blood samples via appropriate methods (e.g., cardiac puncture, tail vein).
-
Measure serum levels of T3, T4, and Thyroid-Stimulating Hormone (TSH). In a hyperthyroid state, T3 and/or T4 levels are expected to be elevated, while TSH should be suppressed.
-
Protocol 2: Intraperitoneal Injection
This method allows for precise dosing and is suitable for shorter-term studies or when rapid induction of hyperthyroidism is desired.
Materials:
-
This compound or L-thyroxine sodium salt
-
Sterile 0.9% saline
-
Sterile syringes and needles (25-27 gauge)
-
Calibrated scale
Procedure:
-
Preparation of Injection Solution:
-
Dissolve the thyroxine salt in sterile saline to the desired concentration. Dosages for L-thyroxine typically range from 50-200 µg/kg/day.[8] A significantly higher dose will be needed for this compound.
-
Prepare the solution fresh daily and protect it from light.
-
-
Administration:
-
Administer the calculated volume of the thyroxine solution via intraperitoneal injection once daily.
-
The control group should receive an equivalent volume of sterile saline.
-
-
Monitoring and Confirmation:
-
Follow the monitoring and confirmation steps outlined in Protocol 1.
-
Visualizations
Signaling Pathway of Thyroid Hormone
Caption: Simplified genomic signaling pathway of thyroid hormones.
Experimental Workflow for Inducing Hyperthyroidism
Caption: General experimental workflow for this compound induced hyperthyroidism.
References
- 1. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 2. Thyroxine-thyroid hormone receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Model of induction of thyroid dysfunctions in adult female mice | Arq. bras. med. vet. zootec;59(5): 1245-1249, out. 2007. ilus, tab | LILACS | VETINDEX [pesquisa.bvsalud.org]
- 5. Frontiers | Insight Into Mouse Models of Hyperthyroidism [frontiersin.org]
- 6. Insight Into Mouse Models of Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for D-Thyroxine Dose-Response Studies in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Thyroxine (T4), a major hormone secreted by the thyroid gland, has been implicated in the progression of various cancers. Beyond its classical genomic functions mediated by nuclear receptors, T4 can exert non-genomic effects by binding to a cell surface receptor on integrin αvβ3. This interaction triggers intracellular signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which are pivotal in regulating cell proliferation, survival, and angiogenesis.[1][2][3] Understanding the dose-dependent effects of this compound on cancer cells is crucial for elucidating its role in tumorigenesis and for the development of targeted therapeutic strategies.
These application notes provide a summary of the dose-response effects of this compound in various cancer cell lines and detailed protocols for conducting such studies.
Quantitative Data Summary
The following tables summarize the observed dose-dependent effects of this compound (T4) on proliferation and viability in various cancer cell lines. It is important to note that comprehensive dose-response curves and calculated EC50 values for T4-induced proliferation are not consistently reported in the literature. The data presented here is collated from studies showing effects at specific concentrations.
Table 1: Effects of this compound on Breast Cancer Cell Lines
| Cell Line | Concentration | Effect | Assay | Reference |
| MCF-7 | 10 nM (10⁻⁸ M) | Enhanced cell proliferation and viability.[4] | MTT Assay, Trypan Blue | [4] |
| 10 nM (10⁻⁸ M) | Significant transient increase in S + G2 + M phase of cell cycle.[5] | Feulgen Staining & Image Analysis | [5] | |
| 100 nM T4 + 25 nM T3 | Increased percentage of cells in S-phase; Increased viable cells and decreased apoptosis.[6] | Flow Cytometry (Cell Cycle & Apoptosis) | [6] | |
| T47-D | Dose-dependent | Promoted cell proliferation.[7] | Not Specified | [7] |
Table 2: Effects of this compound on Colorectal Cancer Cell Lines
| Cell Line | Concentration | Effect | Assay | Reference |
| HCT-116 | Not Specified | Increased cell number.[8] | Cell Counting, MTT Assay | [8] |
| HT-29 | Not Specified | Increased cell number.[8] | Cell Counting, MTT Assay | [8] |
Table 3: Effects of this compound on Thyroid Cancer Cell Lines
| Cell Line | Concentration | Effect | Assay | Reference |
| BHP 18-21 (Papillary) | 100 nM (10⁻⁷ M) | ~2.5-fold increase in proliferation. | Western Blot (PCNA) | Not directly cited, referenced in a review |
| FTC 236 (Follicular) | 100 nM (10⁻⁷ M) | ~2.5-fold increase in proliferation. | Western Blot (PCNA) | Not directly cited, referenced in a review |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
This protocol describes the preparation of a this compound stock solution for use in cell culture experiments.
Materials:
-
This compound (L-Thyroxine, T4) powder (e.g., Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Reconstitution of this compound:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in DMSO. For example, to make a 10 mM stock solution of L-Thyroxine (MW: 776.87 g/mol ), dissolve 7.77 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Sterilization:
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of the this compound stock solution in serum-free medium or PBS before adding to the cell cultures.
Protocol 2: Cell Proliferation/Viability Assessment using MTT Assay
This protocol outlines the steps for a dose-response study of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Serum-free medium
-
This compound stock solution (from Protocol 1)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete growth medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Serum Starvation (Optional but Recommended):
-
After 24 hours, gently aspirate the complete medium and wash the cells once with PBS.
-
Add 100 µL of serum-free medium to each well and incubate for another 12-24 hours. This step helps to synchronize the cells and reduce the confounding effects of growth factors in the serum.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Gently aspirate the medium from the wells and add 100 µL of the respective this compound dilutions to each well. Include a vehicle control group (medium with the same final concentration of DMSO as the highest T4 concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Protocol 3: Western Blot Analysis of Proliferation Markers (e.g., PCNA)
This protocol is for assessing the expression of proliferation markers like Proliferating Cell Nuclear Antigen (PCNA) following this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-PCNA)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound as described in Protocol 2 for the desired duration.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PCNA) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Visualizations
This compound primarily initiates its non-genomic proliferative signals through the integrin αvβ3 receptor on the cell surface. This leads to the activation of downstream signaling cascades.
Caption: this compound signaling pathway leading to cell proliferation.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Demonstration of the Receptor Site for Thyroid Hormone on Integrin αvβ3 | Springer Nature Experiments [experiments.springernature.com]
- 2. The Integrin αvβ3 Receptor and Thyroxine – IBS, Fibromyalgia, CFS/ME – The Role of Hypothyroidism [ibshypo.com]
- 3. (Thyroid) Hormonal regulation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocell - Thyroxine induces the proliferation of MCF-7 cells via genomic pathways - CONICET [bicyt.conicet.gov.ar]
- 5. Influence of L-thyroxine, L-triiodothyronine, thyroid stimulating hormone, or estradiol on the cell kinetics of cultured mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thyroid hormone enhances estrogen-mediated proliferation and cell cycle regulatory pathways in steroid receptor-positive breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of thyroid hormones on human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Protocol for D-Thyroxine Administration in Rodent Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Thyroxine (Dextrothyroxine) is a stereoisomer of the physiologically active thyroid hormone L-thyroxine. While possessing significantly less calorigenic activity than its levorotatory counterpart, this compound has been investigated for its potential to lower plasma cholesterol levels. This document provides detailed application notes and protocols for the administration of this compound in rodent studies, focusing on its effects on lipid metabolism. These guidelines are intended to assist researchers in designing and executing well-controlled experiments to evaluate the therapeutic potential and pharmacological properties of this compound.
Data Presentation
Table 1: Comparative Effects of L-Thyroxine and this compound on Cholesterol in Hypothyroid Rats
| Parameter | L-Thyroxine Treatment | This compound Treatment | Potency in Cholesterol Reduction | Reference |
| Cholesterol Levels | Significant Reduction | Significant Reduction | Equipotent | [1] |
Note: It is crucial to consider that early pharmaceutical preparations of this compound may have been contaminated with L-thyroxine, potentially influencing the observed biological effects[2]. Researchers should ensure the purity of their this compound source.
Table 2: Pharmacokinetic Parameters of Thyroxine in Rats
| Parameter | Value | Species | Reference |
| Half-life (t1/2) of T4 | ~1.2 days (in thyroidectomized rats) | Rat | [3] |
| Oral Bioavailability of L-Thyroxine | ~60% (assuming 100% absorption after IP) | Rat | [4] |
| Time to Equilibrium (Brain) | 300 minutes for L-Thyroxine | Rat | [4] |
Note: Specific pharmacokinetic data for this compound in rodents is limited. The data presented for L-thyroxine can serve as a preliminary guide, but dedicated pharmacokinetic studies for this compound are recommended.
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia in Rodents
This protocol describes a common method for inducing hyperlipidemia in rats, creating a model to test the lipid-lowering effects of this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
High-Fat Diet (HFD)
-
Triton X-100 (for acute models)
-
This compound
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Standard lipid-lowering drug (e.g., Atorvastatin) as a positive control
Procedure:
-
Acclimatization: House animals in a controlled environment (12:12 h light-dark cycle, 22±2°C) with free access to standard chow and water for at least one week.
-
Induction of Hyperlipidemia (Chronic Model):
-
Divide animals into groups (n=6-8 per group): Normal Control, HFD Control, this compound treated groups (various doses), and Positive Control.
-
Feed the HFD to all groups except the Normal Control group for a period of 4-8 weeks to establish hyperlipidemia.
-
-
Induction of Hyperlipidemia (Acute Model):
-
For a more rapid induction, a single intraperitoneal (i.p.) injection of Triton X-100 (100 mg/kg) can be administered.
-
-
This compound Administration:
-
Prepare this compound solutions in the appropriate vehicle.
-
Administer this compound daily via the desired route (oral gavage or intraperitoneal injection) for the duration of the study (e.g., 2-4 weeks for the HFD model, or for a specified period after Triton X-100 injection).
-
-
Monitoring:
-
Monitor body weight and food intake regularly.
-
Collect blood samples at baseline and at the end of the treatment period for lipid profile analysis (Total Cholesterol, Triglycerides, LDL-C, HDL-C).
-
-
Data Analysis:
-
Analyze lipid parameters and compare the effects of this compound treatment with the HFD control and positive control groups using appropriate statistical methods.
-
Protocol 2: Evaluation of this compound in a Hypothyroid Rodent Model
This protocol is designed to assess the cholesterol-lowering effects of this compound in a state of hypothyroidism, where the endogenous production of thyroid hormones is suppressed.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Propylthiouracil (PTU) or Methimazole (MMI) to induce hypothyroidism
-
This compound
-
L-Thyroxine (for comparison)
-
Vehicle
-
Blood collection supplies
Procedure:
-
Induction of Hypothyroidism:
-
Administer PTU (e.g., 0.05% in drinking water) or MMI for 2-4 weeks to induce a hypothyroid state.
-
Confirm hypothyroidism by measuring serum TSH, T3, and T4 levels. TSH levels are expected to be elevated, while T3 and T4 will be decreased.
-
-
Treatment Groups:
-
Divide the hypothyroid animals into the following groups: Hypothyroid Control (vehicle), this compound treated, and L-Thyroxine treated.
-
-
Drug Administration:
-
Administer this compound and L-thyroxine at equimolar doses via subcutaneous or intraperitoneal injection daily for a specified period (e.g., 2 weeks).
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples to measure serum lipid profiles (Total Cholesterol, Triglycerides, LDL-C, HDL-C) and thyroid hormone levels.
-
Tissues such as the liver and heart can be collected for further analysis (e.g., gene expression studies).
-
-
Data Analysis:
-
Compare the effects of this compound and L-thyroxine on lipid parameters in hypothyroid rats.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound in a rodent model of hyperlipidemia.
Caption: Simplified signaling pathway of thyroid hormones in hepatic lipid metabolism.
References
- 1. Effect of L-thyroxine (LT4) and this compound (DT4) on cardiac function and high-energy phosphate metabolism: a 31P NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-thyroxine contamination of pharmaceutical this compound: probable cause of therapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Quantification of D-Thyroxine in Tissue Samples by LC-MS/MS
Abstract
This application note presents a detailed and robust method for the quantification of D-Thyroxine in various tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, the dextrorotatory isomer of thyroxine, is of significant interest in pharmacological and toxicological research due to its distinct biological activities compared to its levorotatory counterpart, L-Thyroxine. The described methodology provides high sensitivity and selectivity, crucial for accurately measuring the typically low concentrations of this compound in complex biological matrices. This document provides comprehensive protocols for tissue homogenization, enzymatic digestion, solid-phase extraction, and chiral chromatographic separation, along with optimized mass spectrometric parameters for reliable quantification.
Introduction
Thyroxine (T4) is a critical hormone produced by the thyroid gland that regulates metabolism, growth, and development. It exists as two stereoisomers, L-Thyroxine and this compound. While L-Thyroxine is the biologically active form primarily responsible for thyroid hormone functions, this compound has been investigated for its potential therapeutic effects, such as cholesterol-lowering properties.[1] Accurate quantification of this compound in tissues is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. LC-MS/MS offers superior specificity and sensitivity compared to traditional immunoassay methods, which are often unable to distinguish between the two enantiomers.[2] This note details a validated LC-MS/MS method for the selective measurement of this compound in tissue samples.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in tissue samples is depicted below.
Experimental Protocols
Tissue Sample Preparation
A robust sample preparation protocol is critical for removing matrix interferences and ensuring accurate quantification.
a. Tissue Homogenization:
-
Excise and weigh the tissue sample (e.g., 100-200 mg of liver, brain, or kidney).
-
Place the tissue in a 2 mL tube containing ceramic beads.
-
Add 500 µL of ice-cold homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Homogenize the tissue using a bead beater homogenizer (e.g., FastPrep-24™) at a high setting for 40 seconds. Repeat twice with cooling on ice in between.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for further processing.
b. Enzymatic Digestion:
Enzymatic digestion is employed to release this compound bound to proteins.[3][4]
-
To the tissue homogenate supernatant, add a solution of pronase (e.g., from Streptomyces griseus) to a final concentration of 1 mg/mL.
-
Add an internal standard (e.g., ¹³C₆-L-Thyroxine or this compound-d2 if available) at a known concentration.
-
Incubate the mixture at 37°C for 16 hours with gentle shaking.
c. Protein Precipitation and Liquid-Liquid Extraction:
-
Following enzymatic digestion, add two volumes of ice-cold methanol to precipitate the remaining proteins and enzymes.
-
Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding an equal volume of chloroform, vortexing, and centrifuging to separate the phases.[5]
-
Carefully collect the upper aqueous/organic layer.
d. Solid-Phase Extraction (SPE):
SPE is used for further cleanup and concentration of the analyte.[3]
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 60% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
Chiral separation is essential to differentiate this compound from L-Thyroxine. A crown ether-based chiral stationary phase is highly effective for this purpose.[6]
| Parameter | Condition |
| Column | ChiroSil RCA(+) or SCA(-) (e.g., 150 mm x 2.1 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
b. Mass Spectrometry (MS) Conditions:
The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[7]
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Gas Flow | 600 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quant) | 777.7 | 731.7 | 30 |
| This compound (Qual) | 777.7 | 604.8 | 45 |
| ¹³C₆-L-Thyroxine (IS) | 783.7 | 737.7 | 30 |
Quantitative Data
The following tables summarize representative quantitative data for thyroid hormones in different tissue types, adapted from literature.[3][8] While specific data for this compound is limited, these values for total T4 provide a reference for expected concentration ranges.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/g tissue |
| Limit of Quantification (LOQ) | 0.15 ng/g tissue |
| Accuracy | 85% - 115% |
| Precision (CV%) | < 15% |
| Recovery | > 80% |
Table 2: Representative Concentrations of Thyroxine (T4) in Rat Tissues
| Tissue | T4 Concentration (ng/g wet weight) |
| Brain | 2.20 - 3.65[3] |
| Liver | 1.5 - 5.0 |
| Kidney | 3.0 - 8.0 |
Biological Role and Metabolism of Thyroxine
L-Thyroxine is the primary hormone secreted by the thyroid gland and is crucial for regulating the body's metabolic rate. It is converted in peripheral tissues to the more active form, triiodothyronine (T3), by deiodinase enzymes. This compound has significantly less metabolic activity but has been studied for its effects on lipid metabolism. The stereospecificity of deiodinases and cellular transporters leads to different metabolic fates and biological effects of the two enantiomers.
Conclusion
The LC-MS/MS method presented provides a highly selective and sensitive tool for the quantification of this compound in tissue samples. The detailed protocols for sample preparation and analysis ensure reliable and reproducible results, which are crucial for advancing research in pharmacology and drug development. The chiral separation is a key feature of this method, allowing for the accurate differentiation of this compound from its more abundant and biologically active enantiomer, L-Thyroxine. This application note serves as a comprehensive guide for researchers and scientists in the field.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mo… [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A validated LC-MS/MS method for thyroid hormone determination in sea lamprey (Petromyzon marinus) plasma, gill, kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Metabolic Changes in Rodent Models with D-Thyroxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Thyroxine (D-T4), the dextrorotatory isomer of thyroxine, is a valuable pharmacological tool for inducing specific metabolic changes in rodent models. Unlike its levorotatory counterpart, L-thyroxine (L-T4), which is the biologically active thyroid hormone, this compound exhibits a selective affinity for the thyroid hormone receptor beta (TRβ).[1] This selectivity makes it a potent agent for modulating lipid metabolism, particularly for lowering cholesterol, with less pronounced effects on overall metabolic rate and cardiac function compared to L-T4.[2][3] These application notes provide detailed protocols and data for utilizing this compound to create rodent models with altered metabolic profiles, primarily focusing on its hypolipidemic effects.
Data Presentation
The following tables summarize the quantitative effects of this compound and L-thyroxine on various metabolic parameters in rodents, compiled from multiple studies. These data highlight the differential potency and effects of the two isomers.
Table 1: Comparative Effects of L-Thyroxine and this compound on Metabolic Parameters in Rats
| Parameter | L-Thyroxine Effect | This compound Effect | Potency Ratio (L:D) | Reference |
| Insulin Secretion Inhibition | Potent inhibition | Inhibition at higher doses | ~10:1 | [2] |
| Hyperthermia Induction | Significant increase | Similar increase at 10x dose | ~10:1 | [2] |
| Hypocholesterolemia | Significant reduction | Significant reduction | ~1:1 (at effective doses) | [2][3] |
| Hyperglycemia | More pronounced | Less pronounced | - | [2] |
Table 2: Effects of Thyroxine Treatment on Body and Organ Weight in Rodents
| Treatment | Body Weight Change | Heart Weight Change | Thyroid Gland Weight Change | Reference |
| L-Thyroxine (Hyperthyroidism) | Decrease | Significant increase | Significant decrease | [4][5] |
| Hypothyroidism | Decreased gain | Decrease | Significant increase | [4][5] |
Table 3: Effects of L-Thyroxine on Food and Water Intake in Mice (3-month treatment)
| Parameter | Treatment Group (20 µg/mL in drinking water) | Control Group | Reference |
| Food Consumption | Significantly increased | Baseline | |
| Water Consumption | Significantly increased | Baseline |
Note: Data on the specific effects of this compound on food and water intake are limited, but are expected to be less pronounced than those of L-thyroxine due to its lower overall metabolic activity.
Experimental Protocols
Protocol 1: Induction of Hypercholesterolemia in Rats
This protocol establishes a hypercholesterolemic rodent model, which can subsequently be used to evaluate the therapeutic effects of this compound.
Materials:
-
Male Wistar rats (6-8 weeks old)
-
Standard rodent chow
-
High-cholesterol diet (HCD): Standard chow supplemented with 2% cholesterol, 0.4% cholic acid, and a fat source like peanut or coconut oil.[6]
-
Metabolic cages for sample collection
Procedure:
-
Acclimation: Acclimate rats to the housing facility for at least one week, providing ad libitum access to standard chow and water.
-
Baseline Measurements: Record baseline body weight and collect blood samples for baseline lipid profiling (total cholesterol, LDL, HDL, triglycerides).
-
Dietary Induction: Divide the rats into a control group (receiving standard chow) and an experimental group (receiving the HCD).
-
Induction Period: Maintain the rats on their respective diets for 8 weeks.[7] Monitor body weight weekly.
-
Confirmation of Hypercholesterolemia: After the induction period, collect blood samples to confirm a significant elevation in serum cholesterol and LDL levels in the HCD group compared to the control group.
Protocol 2: this compound Treatment of Hypercholesterolemic Rats
This protocol details the administration of this compound to the established hypercholesterolemic model to assess its lipid-lowering effects.
Materials:
-
Hypercholesterolemic rats (from Protocol 1)
-
This compound sodium salt
-
Vehicle (e.g., sterile saline)
-
Gavage needles or equipment for subcutaneous injection
Procedure:
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. A typical dose for cholesterol-lowering effects in rats is in the range of 1-4 mg/kg body weight, administered daily.[8]
-
Treatment Groups: Divide the hypercholesterolemic rats into a vehicle control group and one or more this compound treatment groups with varying doses.
-
Administration: Administer this compound or vehicle daily via oral gavage or subcutaneous injection for a period of 2-4 weeks.
-
Monitoring: Monitor body weight and food intake regularly throughout the treatment period.
-
Endpoint Analysis: At the end of the treatment period, collect blood samples for final lipid profiling. Tissues such as the liver can be harvested for gene expression analysis of markers involved in cholesterol metabolism (e.g., LDL receptor, HMG-CoA reductase).
Protocol 3: Measurement of Metabolic Rate (Oxygen Consumption)
This protocol describes the use of indirect calorimetry to measure the effect of this compound on the metabolic rate of rodents.
Materials:
-
Rodents treated with this compound or vehicle
-
Open-circuit indirect calorimetry system (metabolic cages equipped with O2 and CO2 analyzers)
Procedure:
-
Acclimation to Cages: Acclimate the animals to the metabolic cages for a period before the measurement to reduce stress-related artifacts.
-
Measurement Period: Place the animals individually in the metabolic chambers with free access to food and water.
-
Data Collection: Continuously measure oxygen consumption (VO2) and carbon dioxide production (VCO2) over a 24-hour period to account for circadian variations.
-
Data Analysis: Calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure. Compare the data between this compound treated and control groups.
Signaling Pathways and Mechanisms of Action
This compound exerts its metabolic effects primarily through its selective interaction with the thyroid hormone receptor beta (TRβ), which is highly expressed in the liver.[1] This contrasts with L-thyroxine, which binds to both TRα and TRβ, leading to broader systemic effects.
The primary mechanism by which this compound lowers cholesterol involves the following steps:
-
TRβ Activation: this compound binds to and activates TRβ in hepatocytes.
-
Increased LDL Receptor Expression: Activated TRβ transcriptionally upregulates the gene for the low-density lipoprotein (LDL) receptor.[7]
-
Enhanced LDL Catabolism: The increased number of LDL receptors on the surface of liver cells leads to a higher rate of LDL cholesterol uptake and catabolism from the bloodstream.[2][9]
-
Increased Bile Acid Synthesis: this compound can also stimulate the conversion of cholesterol into bile acids, further promoting cholesterol excretion.[9]
This targeted action on hepatic lipid metabolism allows for significant cholesterol reduction with a lower risk of the cardiac side effects associated with high doses of L-thyroxine.
Visualizations
Caption: this compound's mechanism of cholesterol reduction in hepatocytes.
Caption: Workflow for studying this compound in a diet-induced hypercholesterolemia model.
References
- 1. Potential Role of Thyroid Receptor β Agonists in the Treatment of Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxygen consumption by tissues from rats injected with L- or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low replacement doses of thyroxine during food restriction restores type 1 deiodinase activity in rats and promotes body protein loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. EFFECTS OF L- AND this compound AND OF THYROIDECTOMY ON TISSUE WEIGHTS AND CHOLESTEROL CONTENT OF THE RAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional regulation of rat hepatic low-density lipoprotein receptor and cholesterol 7 alpha hydroxylase by thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of thyroid hormone analogs on lipid metabolism and thermogenesis. | Semantic Scholar [semanticscholar.org]
- 9. Influence of thyroxine on adult rat lung oxygen consumption and ultrastructure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modulating Neuronal Cell Cultures with Thyroid Hormones
A Note on D-Thyroxine vs. L-Thyroxine (T4) and Triiodothyronine (T3): This document focuses on the application of 3,5,3'-triiodo-L-thyronine (T3), the biologically active form of thyroid hormone, in neuronal cell cultures. The user's query specified this compound. It is important to note that the vast majority of scientific literature and established protocols utilize L-Thyroxine (T4) and its more potent metabolite, T3, to study thyroid hormone effects on the nervous system. T4 is the primary hormone secreted by the thyroid gland and is considered a prohormone[1][2]. In the brain, T4 is locally converted to T3 by the enzyme deiodinase type 2 (D2), primarily in glial cells like astrocytes[3][4][5][6]. T3 then acts on neurons to regulate gene expression and cellular processes critical for development and function[2][5]. This compound is a synthetic isomer with significantly lower biological potency and is not typically used in this research context. Therefore, the following protocols and data are based on the established use of T3 to achieve physiologically relevant effects in neuronal cells.
Introduction
Thyroid hormones are indispensable for the proper development and function of the mammalian central nervous system (CNS)[1][7]. They orchestrate a wide array of critical processes, including neurogenesis, neuronal migration, differentiation, synaptogenesis, and myelination[2][5]. Deficiencies in thyroid hormone levels during critical developmental periods can lead to severe and irreversible neurological impairment[5][8]. In the adult brain, thyroid hormones continue to play a vital role in mood, cognition, and overall metabolic balance[3][5]. The primary active form, T3, exerts its effects through both genomic and non-genomic signaling pathways, making it a key molecule of interest for researchers in neuroscience and drug development.
Studying the precise effects of thyroid hormones in vitro presents a unique challenge due to the presence of endogenous hormones in standard fetal bovine serum (FBS) used in cell culture media. This necessitates the use of thyroid hormone-deficient (THD) media to establish a clean baseline for experimentation. These application notes provide a detailed protocol for treating neuronal cells with T3 and assessing its impact on a key neurodevelopmental process: neurite outgrowth.
Key Signaling Pathways
Thyroid hormones influence neuronal cells through two primary mechanisms:
-
Genomic Pathway: This is the classical mechanism where T3 passes through the cell membrane and binds to nuclear thyroid hormone receptors (TRs), predominantly TRα1 and TRβ1 in the brain[1][9]. This hormone-receptor complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter region of target genes, thereby activating or repressing their transcription[1][10]. This pathway is responsible for long-term changes in protein expression that underlie neuronal differentiation and maturation.
-
Non-Genomic Pathway: T3 and T4 can also initiate rapid cellular responses by acting on membrane-associated receptors, such as integrin αvβ3[10][11]. This interaction can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which can rapidly influence cellular processes like cytoskeletal rearrangement and ion pump activity without requiring new gene transcription[10][12].
Signaling Pathway Diagram
References
- 1. Frontiers | Thyroid Hormones, T3 and T4, in the Brain [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Thyroid Hormone and the Neuroglia: Both Source and Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Thyroid Hormones in Brain Development and Function - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Thyroid hormone metabolism in neuron-enriched primary cultures of fetal rat brain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thyroid Hormones in the Brain and Their Impact in Recovery Mechanisms After Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developmental neurotoxicity of 3,3’,4,4’-tetrachloroazobenzene with thyroxine deficit: Sensitivity of glia and dentate granule neurons in the absence of behavioral changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Thyroid Hormones in the Brain and Their Impact in Recovery Mechanisms After Stroke [frontiersin.org]
- 10. Thyroid disrupting chemicals and developmental neurotoxicity – New tools and approaches to evaluate hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Basis for Certain Neuroprotective Effects of Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Stereoselectivity of Thyroid Hormone Transporters and the Limited Role of D-Thyroxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes address the use of D-thyroxine (D-T4) as a tool for studying thyroid hormone (TH) transporters. Contrary to the hypothesis that D-T4 might serve as a selective substrate or inhibitor, evidence demonstrates that key transporters, particularly the highly specific Monocarboxylate Transporter 8 (MCT8), exhibit significant stereoselectivity for the naturally occurring L-isomers of thyroid hormones. Experimental data show that D-isomers of iodothyronines do not effectively compete with or inhibit the transport of L-isomers by human MCT8.[1] This indicates that this compound has limited to no utility as a direct substrate or tool for characterizing MCT8 activity. Instead, this lack of interaction provides valuable insight into the structural requirements for substrate recognition by the transporter. This document summarizes the evidence for this stereoselectivity and provides a detailed protocol for a competitive inhibition assay that can be used to verify these findings or to assess the stereoselectivity of other TH transporters, such as those in the Organic Anion-Transporting Polypeptide (OATP) family.
Introduction to Thyroid Hormone Transport Stereoselectivity
Thyroid hormones, primarily the prohormone L-thyroxine (T4) and the active hormone L-triiodothyronine (T3), are critical for development and metabolism.[2][3][4] Their transport across cell membranes is a carrier-mediated process facilitated by transmembrane proteins, including MCT8, MCT10, and OATP1C1.[5][6] The physiological significance of these transporters is highlighted by the severe neurological deficits seen in patients with mutations in the gene encoding MCT8 (Allan-Herndon-Dudley Syndrome).[7][8]
Understanding the substrate specificity of these transporters is crucial for drug development and for elucidating the mechanisms of thyroid hormone action. A key aspect of this specificity is stereoselectivity—the ability to differentiate between stereoisomers of a ligand. For thyroid hormones, this pertains to the chirality of the alanine side chain. Research into the substrate requirements for human MCT8 has revealed that an L-amino acid moiety is essential for successful transport.[1]
Quantitative Data: D-Isomer Interaction with MCT8
Studies investigating the structural requirements for MCT8 substrates have utilized competitive inhibition assays. In these experiments, the uptake of a radiolabeled L-iodothyronine (e.g., [¹²⁵I]L-T3) is measured in the presence of a high molar excess of a potential competitor. The data clearly indicate that while L-isomers of thyroid hormones are potent inhibitors of L-T3 transport, their corresponding D-isomers are not.[1]
| Competitor Compound | Transporter | Assay Type | Result | Conclusion on this compound |
| L-T3 / L-T4 | Human MCT8 | Competitive Inhibition | Potent inhibition of [¹²⁵I]L-T3 uptake | L-isomers are recognized substrates/inhibitors. |
| D-T3 / D-T4 | Human MCT8 | Competitive Inhibition | No significant inhibition of [¹²⁵I]L-T3 uptake | D-isomers are not recognized or transported by MCT8.[1] |
This table summarizes findings from studies on human MCT8 expressed in cell lines, demonstrating its high degree of stereoselectivity.[1]
Visualizing Transporter Specificity
The interaction between a thyroid hormone and the MCT8 transporter is dependent on key structural features of the hormone. The following diagram illustrates the logical basis of this substrate recognition.
Caption: Logical diagram of MCT8 stereoselectivity for thyroid hormones.
Experimental Protocols
While this compound is not a useful tool for studying active transport via MCT8, researchers can definitively test the stereoselectivity of any putative thyroid hormone transporter using a competitive uptake assay. This protocol is designed to compare the inhibitory potential of unlabeled L-thyroxine versus this compound on the uptake of radiolabeled L-thyroxine.
Protocol: Competitive Radiotracer Uptake Assay for Stereoselectivity
Objective: To determine if a transporter protein differentiates between L- and D-isomers of thyroxine.
Materials:
-
Expression Vector: Plasmid containing the cDNA for the transporter of interest (e.g., MCT8, OATP1C1) or an empty vector control.
-
Cell Culture Reagents: DMEM, FBS, penicillin-streptomycin, trypsin-EDTA.
-
Transfection Reagent: Lipofectamine 2000 or similar.
-
Radiolabeled Substrate: [¹²⁵I]L-Thyroxine ([¹²⁵I]L-T4).
-
Competitors: Unlabeled L-Thyroxine and this compound.
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, pH 7.4.
-
Lysis Buffer: 0.1 M NaOH or similar.
-
Scintillation Counter and scintillation fluid.
-
Multi-well cell culture plates (24- or 48-well).
Workflow Diagram:
References
- 1. Essential Molecular Determinants for Thyroid Hormone Transport and First Structural Implications for Monocarboxylate Transporter 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of thyroxine transport by monocarboxylate transporters | Semantic Scholar [semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Molecular mechanism of thyroxine transport by monocarboxylate transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minireview: Thyroid Hormone Transporters: The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine.org [endocrine.org]
- 7. Toward a treatment for thyroid hormone transporter MCT8 deficiency – achievements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MCT8 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 9. Competitive Inhibition of Organic Anion Transporting Polypeptide 1c1-Mediated Thyroxine Transport by the Fenamate Class of Nonsteroidal Antiinflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of D-Thyroxine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Thyroxine (D-T4), the dextrorotatory isomer of thyroxine, has been investigated for various physiological effects, distinct from its levorotatory counterpart, L-Thyroxine (L-T4). While L-T4 is the biologically active form of the thyroid hormone essential for regulating metabolism, growth, and development, D-T4 exhibits a different bioactivity profile. These application notes provide detailed protocols for a suite of in vitro assays to characterize the bioactivity of this compound. The assays focus on key molecular initiating events in the thyroid hormone signaling pathway, including binding to thyroid hormone receptors, receptor activation, and modulation of key enzymes involved in thyroid hormone synthesis and metabolism.
Thyroid Hormone Receptor Binding Assay
This assay quantifies the binding affinity of this compound to the thyroid hormone receptors alpha (TRα) and beta (TRβ). It is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand from the receptor.
Signaling Pathway: Thyroid Hormone Receptor Activation
The genomic actions of thyroid hormones are mediated by nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[1] TRs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.[2] In the absence of a ligand, the TR/RXR heterodimer often binds to corepressors, leading to transcriptional repression. Upon ligand binding, a conformational change in the TR releases the corepressors and recruits coactivators, initiating gene transcription.[3]
Experimental Protocol: Competitive Receptor Binding Assay
Materials:
-
Human recombinant TRα and TRβ ligand-binding domains (LBDs)
-
[125I]-Triiodothyronine (T3)
-
This compound
-
L-Thyroxine (for comparison)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM DTT, 10% glycerol
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare a dilution series of this compound and L-Thyroxine in the assay buffer.
-
In a 96-well plate, combine the TR LBD, a fixed concentration of [125I]-T3 (typically at its Kd value), and varying concentrations of the test compounds (this compound or L-Thyroxine).
-
Include control wells with no competitor (total binding) and wells with a high concentration of unlabeled T3 for non-specific binding.
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Transfer the incubation mixture to a filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
| Compound | Receptor | Binding Affinity (Ki) |
| This compound | TRα | Data not available |
| TRβ | Data not available | |
| L-Thyroxine (T4) | TRβ | ~6.8 nM[4] |
| Triiodothyronine (T3) | TRα | ~0.40 nM[4] |
| TRβ | ~0.49 nM[4] |
Thyroid Hormone Receptor Transactivation Assay
This cell-based reporter gene assay measures the ability of this compound to activate thyroid hormone receptors and induce the transcription of a reporter gene.
Experimental Workflow: Reporter Gene Assay
Experimental Protocol: Luciferase Reporter Assay
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Expression vectors for human TRα and TRβ
-
Reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase gene
-
Transfection reagent
-
This compound
-
L-Thyroxine (for comparison)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed HEK293 cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TR expression vector and the TRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with a medium containing a dilution series of this compound or L-Thyroxine. Include a vehicle control.
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein content to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response) using non-linear regression.
Data Presentation
| Compound | Receptor | EC50 |
| This compound | TRα | Data not available |
| TRβ | Data not available | |
| L-Thyroxine (T4) | TRα | ~10-9 M[5] |
| TRβ | ~10-8 M[5] | |
| Triiodothyronine (T3) | TRα | ~10-11 M[5] |
| TRβ | ~10-10 M[5] |
Enzyme Inhibition Assays
These assays determine the inhibitory potential of this compound on key enzymes in thyroid hormone synthesis (thyroperoxidase) and metabolism (deiodinases).
Thyroperoxidase (TPO) Inhibition Assay
Thyroperoxidase (TPO) is a crucial enzyme in the thyroid gland that catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form T4 and T3.
Materials:
-
Rat thyroid microsomes (source of TPO)
-
Amplex UltraRed reagent
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
Propylthiouracil (PTU) or Methimazole (MMI) as a positive control
-
Assay Buffer: Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of this compound and the positive control in the assay buffer.
-
In a 96-well plate, add the rat thyroid microsomes, Amplex UltraRed reagent, and the test compounds.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence at an excitation of ~530 nm and an emission of ~590 nm.
-
Calculate the percentage of TPO inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by non-linear regression analysis.
Deiodinase (DIO) Inhibition Assay
Deiodinases are enzymes that convert T4 to the more active T3 (DIO1 and DIO2) or inactivate thyroid hormones (DIO3).
Materials:
-
Recombinant human deiodinase enzymes (DIO1, DIO2, DIO3)
-
Substrates: rT3 for DIO1, T4 for DIO2, T3 for DIO3
-
Dithiothreitol (DTT)
-
This compound
-
Known DIO inhibitors (e.g., PTU for DIO1)
-
Assay Buffer: HEPES buffer with EDTA
-
Method for detecting iodide release (e.g., Sandell-Kolthoff reaction or LC-MS/MS)
-
96-well plates
-
Plate reader or LC-MS/MS instrument
Procedure:
-
Prepare a dilution series of this compound and a known inhibitor.
-
In a 96-well plate, combine the recombinant deiodinase enzyme, DTT, and the test compounds.
-
Initiate the reaction by adding the appropriate substrate.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction and measure the amount of iodide released using a suitable detection method.
-
Calculate the percentage of deiodinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
Data Presentation
| Compound | Enzyme | IC50 |
| This compound | TPO | Data not available |
| DIO1 | Data not available | |
| DIO2 | Data not available | |
| DIO3 | Data not available | |
| Methimazole (MMI) | TPO | ~0.11 µM[6] |
| Propylthiouracil (PTU) | TPO | ~1.2 µM[6] |
| Iopanoic Acid | DIO1 | ~97 µM[7] |
| DIO2 | ~231 µM[7] |
Conclusion
The in vitro assays described provide a comprehensive framework for characterizing the bioactivity of this compound. These protocols enable the assessment of its interaction with thyroid hormone receptors and its potential to modulate key enzymes in thyroid hormone homeostasis. The resulting data is crucial for understanding the pharmacological profile of this compound and for guiding further research and development. While comparative data for L-Thyroxine and other compounds are available, further studies are needed to generate specific quantitative data for this compound in these assay systems.
References
- 1. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 3. JCI - Thyroid hormone action: a binding contract [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Troubleshooting D-Thyroxine solubility issues for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Thyroxine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as Dextrothyroxine, is the D-enantiomer of the thyroid hormone thyroxine.[1][2][3] It is involved in maintaining metabolic homeostasis.[4] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 51-49-0 | [4][5] |
| Molecular Formula | C₁₅H₁₁I₄NO₄ | [2][4][5] |
| Molecular Weight | 776.87 g/mol | [2][4][5] |
| Appearance | Crystalline solid | [6] |
Q2: What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in aqueous solutions and ethanol.[7][8] The most commonly recommended solvent for preparing stock solutions for in vitro assays is Dimethyl sulfoxide (DMSO).[9][10] For some applications, a dilute basic solution, such as NaOH, can be used to initially dissolve the compound, followed by pH adjustment and dilution in culture medium.
Q3: How should I store this compound powder and stock solutions?
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[11]
-
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[9][10] Store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[9][10] Aqueous solutions are less stable and it is generally not recommended to store them for more than one day.[6]
Q4: What is the mechanism of action of this compound in in vitro assays?
This compound, similar to its L-isomer, exerts its effects by binding to thyroid hormone receptors (TRs), which are nuclear receptors that function as ligand-activated transcription factors.[12] This interaction can initiate both genomic and non-genomic signaling pathways.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for in vitro experiments.
Problem 1: this compound powder is not dissolving in the chosen solvent.
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate solvent | Use a recommended organic solvent like DMSO to prepare a high-concentration stock solution. | This compound has poor solubility in aqueous buffers and ethanol. |
| Insufficient agitation | Vortex the solution vigorously. | Mechanical agitation can help break up powder aggregates and increase the surface area for dissolution. |
| Low temperature | Gently warm the solution to 37°C. | Increased temperature can enhance the solubility of many compounds. Avoid excessive heat as it may degrade the compound. |
| Compound has precipitated out of solution | Use sonication. An ultrasonic bath can help to break down particles and re-dissolve precipitates. | Sonication provides high-energy agitation to overcome intermolecular forces that lead to precipitation. |
Problem 2: A precipitate forms when the this compound stock solution is diluted in cell culture medium.
| Potential Cause | Troubleshooting Step | Explanation |
| "Salting out" effect | Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <0.5%). Perform serial dilutions to minimize the final solvent concentration. | High concentrations of organic solvents can cause compounds to precipitate when introduced into an aqueous environment like cell culture medium. |
| pH of the medium | If using a basic stock solution (e.g., dissolved in NaOH), ensure the pH of the final working solution is adjusted to be compatible with your cell culture conditions. | The solubility of thyroxine is pH-dependent. A sudden change in pH upon dilution can cause the compound to become less soluble and precipitate. |
| Interaction with media components | Prepare a fresh stock solution and filter-sterilize it before adding to the medium. Consider using a serum-free medium for initial dissolution tests to identify potential interactions with serum proteins. | Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound, leading to precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for use in most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[9][10]
Protocol 2: Preparation of this compound Working Solution using a Basic Solvent
This protocol can be used as an alternative method if solubility in DMSO is problematic or if DMSO is not suitable for the experimental system. This protocol is adapted from a method for L-thyroxine and should be optimized for your specific cell line.
Materials:
-
This compound powder
-
0.1 N NaOH solution, sterile
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
pH meter or pH indicator strips
Procedure:
-
Prepare a stock solution of this compound by dissolving it in a small volume of 0.1 N NaOH. For example, dissolve 1 mg of this compound in 1 mL of 0.1 N NaOH.
-
Vortex until the powder is completely dissolved.
-
Slowly add this stock solution to your cell culture medium or PBS with gentle stirring to achieve the final desired working concentration.
-
Crucially, check and adjust the pH of the final working solution to the physiological range (typically 7.2-7.4) before adding it to your cells. Use sterile HCl to lower the pH if necessary.
-
Filter-sterilize the final working solution using a 0.22 µm syringe filter before use.
-
Use the freshly prepared working solution immediately. Do not store.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Conditions | Reference |
| DMSO | 125 mg/mL (160.90 mM) | Requires sonication | [9][10] |
| DMSO | 55 mg/mL (70.8 mM) | Sonication is recommended | [11] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (2.57 mM) | Sonication is recommended | [11] |
| Water | Insoluble | - | [7][8] |
| Ethanol | Insoluble | - | [7][8] |
Signaling Pathway and Experimental Workflow Visualization
This compound Signaling Pathway
This compound acts primarily through thyroid hormone receptors (TRα and TRβ), which are nuclear receptors. Upon binding, the receptor-hormone complex can regulate gene expression through two main pathways:
-
Genomic Pathway: The TR/D-T4 complex heterodimerizes with the retinoid X receptor (RXR) and binds to thyroid hormone response elements (TREs) on the DNA. This complex then recruits co-activator or co-repressor proteins to modulate the transcription of target genes.
-
Non-Genomic Pathway: this compound can also initiate rapid, non-genomic effects by binding to membrane receptors, such as integrin αvβ3. This can activate intracellular signaling cascades like the PI3K/Akt and MAPK/ERK pathways.
References
- 1. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 2. Thyroxine | C15H11I4NO4 | CID 5819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Influence of formulation and processing factors on stability of levothyroxine sodium pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Levothyroxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Kinetics of Degradation of Levothyroxine in Aqueous Solution and in Solid State | Semantic Scholar [semanticscholar.org]
- 8. WO2018007466A1 - Methods for the preparation of a levothyroxine solution - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. selleckchem.com [selleckchem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing D-Thyroxine Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of D-Thyroxine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from L-Thyroxine?
A1: this compound is the dextrorotatory isomer of thyroxine, the main hormone produced by the thyroid gland. Its counterpart, L-Thyroxine, is the levorotatory isomer and the biologically active form of the hormone. While both forms can interact with thyroid hormone receptors (TRs), this compound generally exhibits a lower binding affinity and biological activity compared to L-Thyroxine.[1] This is a critical consideration when determining the effective concentration for your experiments.
Q2: What is the primary mechanism of action of this compound in cell culture?
A2: this compound, similar to L-Thyroxine, can exert its effects through both genomic and non-genomic pathways.
-
Genomic Pathway: this compound can bind to nuclear thyroid hormone receptors (TRα and TRβ), which then act as transcription factors to regulate the expression of target genes.[2][3][4] This process typically influences cell proliferation, differentiation, and metabolism.
-
Non-Genomic Pathway: Thyroxine can also initiate rapid signaling events by binding to a receptor on the plasma membrane integrin αvβ3. This can activate downstream pathways such as the PI3K and ERK1/2 MAP kinase pathways.
Q3: How do I prepare a stock solution of this compound?
A3: this compound has low solubility in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice. This compound is soluble in DMSO at a concentration of up to 125 mg/mL (160.90 mM).[5]
-
Preparation Steps:
-
Weigh the desired amount of this compound powder.
-
Dissolve it in the appropriate volume of high-quality, sterile DMSO to achieve your target stock concentration. Using an ultrasonic bath can aid in dissolution.[5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. A stock solution stored at -80°C is typically stable for up to 6 months.[6]
Q4: What is a good starting concentration range for this compound in my cell culture experiments?
A4: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Due to its lower activity compared to L-Thyroxine, you may need to use higher concentrations of this compound to observe a similar effect. A common approach is to perform a dose-response experiment. A wide range of concentrations, from nanomolar (nM) to micromolar (µM), has been used in studies with L-Thyroxine, which can serve as a starting point. For initial experiments with this compound, a range of 10 nM to 100 µM is a reasonable starting point to determine the optimal concentration.
Q5: How can I determine the optimal concentration of this compound for my specific cell line?
A5: The optimal concentration should be determined empirically for each cell line and experimental setup. This is typically achieved by performing a dose-response curve where cells are treated with a range of this compound concentrations. The effects are then measured using relevant assays, such as:
-
Cytotoxicity/Viability Assays: To determine the concentration at which this compound becomes toxic to the cells.
-
Functional Assays: To measure the biological activity of this compound, such as its effect on cell proliferation, differentiation, or target gene expression.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms when adding this compound to culture medium. | This compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) in the medium may be too low to keep the compound dissolved. | Ensure the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%). Prepare intermediate dilutions of your this compound stock in culture medium and add them to the cells immediately. Vortex gently before adding to the cell culture plate. |
| No observable effect of this compound on cells. | The concentration of this compound may be too low due to its lower biological activity compared to L-Thyroxine. The incubation time may be too short. The cell line may not be responsive to thyroid hormones. | Increase the concentration range in your dose-response experiment. Extend the incubation time. Verify the expression of thyroid hormone receptors (TRα and TRβ) in your cell line. |
| High background in functional assays (e.g., reporter gene assay). | The reporter construct may have high basal activity. The cell density may be too high or too low. Reagents may be old or improperly stored. | Use a promoterless vector as a negative control. Optimize cell seeding density. Use fresh reagents and follow the manufacturer's storage instructions. |
| High variability between replicate wells. | Inconsistent cell seeding. Pipetting errors. Edge effects in the culture plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected results in qPCR for target gene expression. | Poor RNA quality. Inefficient reverse transcription. Suboptimal primer design. | Assess RNA integrity using gel electrophoresis or a bioanalyzer. Use a high-quality reverse transcription kit and optimize the reaction conditions. Design and validate primers for specificity and efficiency. |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[2]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measuring this compound Activity using a Thyroid Hormone Receptor (TR) Reporter Gene Assay
This assay measures the ability of this compound to activate thyroid hormone receptors and induce the expression of a reporter gene (e.g., luciferase).
Materials:
-
A cell line stably or transiently expressing a thyroid hormone receptor (TRα or TRβ) and a reporter construct containing thyroid hormone response elements (TREs) upstream of a luciferase gene.
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium
-
96-well white, opaque cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cell line in a 96-well white plate at an optimized density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in the appropriate medium. Include a positive control (e.g., L-Thyroxine or T3) and a vehicle control (DMSO).
-
Treat the cells with the different concentrations of this compound and controls.
-
Incubate the plate for 24-48 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the specific luciferase assay reagent.
-
Measure the luminescent signal using a luminometer.
-
Normalize the results to a co-transfected control plasmid (e.g., Renilla luciferase) if performing a dual-luciferase assay, and express the data as fold induction over the vehicle control.
Protocol 3: Quantifying Target Gene Expression using Quantitative PCR (qPCR)
This protocol measures changes in the mRNA levels of known thyroid hormone target genes in response to this compound treatment.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes and a reference (housekeeping) gene
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and grow to the desired confluency.
-
Treat the cells with the optimized concentration of this compound (determined from previous experiments) and a vehicle control for the desired time period.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your target and reference genes.
-
The PCR program typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle control.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (160.90 mM) | Ultrasonic treatment may be needed for complete dissolution.[5] |
| Ethanol | Slightly soluble | |
| Water | Very slightly soluble |
Table 2: Example Concentration Ranges for Initial Screening
| Assay Type | Suggested Starting Concentration Range | Notes |
| Cytotoxicity Assays (e.g., MTT) | 1 µM - 100 µM | Higher concentrations are more likely to induce toxicity. |
| Functional Assays (e.g., Reporter Gene) | 10 nM - 10 µM | A wider range may be necessary depending on cell type and receptor expression. |
| Gene Expression Analysis (qPCR) | 100 nM - 10 µM | Based on results from functional assays. |
Visualizations
References
- 1. Relationship of receptor affinity to the modulation of thyroid hormone nuclear receptor levels and growth hormone synthesis by L-triiodothyronine and iodothyronine analogues in cultured GH1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thyroid Hormone Regulation of Gene Expression in Primary Cerebrocortical Cells: Role of Thyroid Hormone Receptor Subtypes and Interactions with Retinoic Acid and Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Thyroxine Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to serum protein interference in D-thyroxine assays.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound measurements higher/lower than expected in serum samples?
A1: Unexpected this compound concentrations in serum samples are often due to interference from endogenous serum proteins. The vast majority of thyroxine in the blood is bound to proteins, and only a small fraction is free.[1][2] Immunoassays are susceptible to various interferences that can lead to either falsely elevated or decreased results.[3][4]
Key interfering proteins and substances include:
-
Thyroxine-Binding Globulin (TBG): This protein has the highest affinity for thyroxine and binds the majority of it in the circulation.[2][5][6]
-
Albumin: While it has a lower affinity than TBG, albumin is the most abundant protein in plasma and can significantly bind thyroxine.[5][6][7] Variations in albumin concentration can directly impact assay results, particularly in certain radioimmunoassay (RIA) formats.[7][8]
-
Transthyretin (TTR): Another significant carrier protein for thyroxine.[5][6]
-
Heterophile Antibodies: These are human anti-animal antibodies (e.g., HAMA - human anti-mouse antibody) that can cross-link the capture and detection antibodies in an immunoassay, often leading to falsely high results.[9][10][11]
-
Thyroid Hormone Autoantibodies (THAAbs): These antibodies produced by the individual can bind to thyroxine, making it unavailable to the assay antibodies and causing inaccurate measurements.[5][9]
-
Other Binding Proteins: Complement, lysozyme, and paraproteins can also interfere by binding to assay antibodies and blocking their intended interactions.[3]
Q2: How do serum proteins interfere with this compound immunoassays?
A2: Serum proteins can interfere through several mechanisms, depending on the assay format (e.g., competitive vs. sandwich immunoassay):
-
Binding to this compound: Endogenous binding proteins like TBG and albumin compete with the assay antibodies for binding to this compound. This can lead to an underestimation of the total this compound concentration.
-
Binding to Assay Antibodies: Interfering antibodies, such as heterophile antibodies or rheumatoid factor, can bind to the reagent antibodies, either preventing the formation of the intended immunocomplex or creating a false signal.[9][10]
-
Altering Assay Equilibrium: In free this compound assays, substances that displace this compound from its binding proteins can artificially increase the free concentration measured by the assay.[3] Some assay formats are more susceptible to disruptions in the binding equilibrium than others.[11]
Q3: Are certain immunoassay platforms more susceptible to this interference?
A3: Yes, the degree of interference can be method-dependent.[4][12] For example, studies on free L-thyroxine assays have shown that results can vary significantly between different platforms (e.g., microparticle enzyme immunoassay vs. electrochemiluminescence immunoassay) when interfering substances are present.[12] Competitive immunoassays, commonly used for small molecules like thyroxine, can be affected differently than two-site sandwich immunoassays.[4] It is crucial to be aware of the specific assay architecture you are using.
Troubleshooting Guides
Problem: Inconsistent or unexpected this compound concentrations.
If your experimental results are inconsistent with your expectations or with other data, consider the possibility of serum protein interference.
Step 1: Initial Investigation and Simple Checks
1.1. Review Sample Handling and Preparation:
-
Ensure proper sample collection, processing, and storage.
-
Avoid repeated freeze-thaw cycles which can denature proteins and potentially alter binding characteristics.
1.2. Perform a Dilution Test:
-
Serially diluting the sample can help identify some types of interference. If interference is present, the this compound concentration may not decrease linearly with the dilution factor.[13][14]
Step 2: Methods to Identify and Mitigate Interference
If initial checks suggest interference, the following experimental procedures can help to identify the source and mitigate its effects.
2.1. Method Comparison:
-
If possible, measure the this compound concentration in the same samples using a different immunoassay platform or a method less prone to protein binding interference, such as equilibrium dialysis followed by a quantitative measurement.[10][11] A significant discrepancy between methods is a strong indicator of interference.
2.2. Polyethylene Glycol (PEG) Precipitation:
-
PEG precipitation is a technique used to remove larger proteins, including immunoglobulins and immune complexes, from the sample.[5][13] A significant change in the measured this compound concentration after PEG treatment suggests that interfering antibodies may be present.
2.3. Use of Heterophile Blocking Tubes (HBTs) or Blocking Reagents:
-
Commercial blocking reagents or HBTs can be used to neutralize heterophile antibodies.[4] Re-assaying the sample after treatment with a blocking agent can confirm this type of interference if the results are significantly different.
Quantitative Data on Interference
The following tables summarize quantitative data from studies on L-thyroxine assays, which can provide an indication of the potential magnitude of interference in this compound assays.
Table 1: Effect of Albumin and Immunoglobulin G on Free Thyroxine (fT4) and Free Triiodothyronine (fT3) Immunoassays
| Interfering Protein | Assay Type | Analyte | Added Concentration | Observed Bias (%) |
| Albumin | MEIA & ECLIA | fT4 | Stepwise addition | 10 - 40 |
| Albumin | MEIA & ECLIA | fT3 | Stepwise addition | 40 - 150 |
| Immunoglobulin G (IgG) | MEIA & ECLIA | fT4 | Stepwise addition | 0 - 8 |
| Immunoglobulin G (IgG) | MEIA & ECLIA | fT3 | Stepwise addition | 8 - 30 |
| Data adapted from a study on seriously ill patients with initially low albumin or IgG. Bias represents the positive correlation with the added protein.[12] |
Table 2: Impact of Albumin Concentration on a Labeled Thyroxine Analog Radioimmunoassay (Amerlex Free T4)
| Condition | Effect on Measured Free T4 |
| Increased Albumin Concentration | Direct positive correlation (increased FT4 values)[7][8] |
| Decreased Thyroxine-Binding Globulin (TBG) | Inverse correlation (increased FT4 values) |
| This highlights how changes in serum protein concentrations can directly influence assay results in certain platforms.[7] |
Experimental Protocols
Protocol 1: Serial Dilution Test
Objective: To assess the linearity of this compound measurement upon sample dilution.
Materials:
-
Patient/experimental serum sample
-
Assay-specific diluent (or a suitable protein-based buffer, e.g., BSA in PBS)
-
This compound assay kit
Procedure:
-
Prepare a series of dilutions of the serum sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay-specific diluent.
-
Assay the undiluted sample and each dilution for this compound concentration according to the kit manufacturer's instructions.
-
Calculate the "corrected" concentration for each dilution by multiplying the measured value by the dilution factor (e.g., for a 1:4 dilution, multiply the result by 4).
-
Analysis: Compare the corrected concentrations. A lack of linearity (a variation of >20-30% between the corrected values) suggests the presence of interference.[14]
Protocol 2: Polyethylene Glycol (PEG) Precipitation
Objective: To remove large protein complexes, such as interfering antibodies, from the serum sample.
Materials:
-
Patient/experimental serum sample
-
Polyethylene glycol (PEG) 6000 solution (e.g., 25% w/v in deionized water)
-
Microcentrifuge
-
This compound assay kit
Procedure:
-
Mix equal volumes of the serum sample and the PEG 6000 solution (e.g., 250 µL of serum + 250 µL of PEG solution).
-
Vortex the mixture thoroughly.
-
Incubate at room temperature for 10-15 minutes to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Assay the supernatant for this compound concentration.
-
Analysis: Compare the result from the PEG-treated supernatant with the result from the untreated sample (note: you may need to account for the 1:2 dilution from the PEG addition). A significant difference points to interference from large molecular weight proteins.[13]
Visualizations
Caption: Workflow for troubleshooting this compound assay interference.
Caption: Experimental workflow for PEG precipitation.
References
- 1. Hypothyroidism - Wikipedia [en.wikipedia.org]
- 2. Assay of Thyroid Hormone and Related Substances - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Misleading FT4 measurement: Assay-dependent antibody interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of Albumin Polymorphism on Thyroid Hormones: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Relationship between effects of added albumin, initial free thyroxine value and endogenous serum-binding protein concentrations on Amerlex free thyroxine estimations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Antibody interference in thyroid assays: a potential for clinical misinformation. | Semantic Scholar [semanticscholar.org]
- 10. Laboratory Testing in Thyroid Conditions - Pitfalls and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interference in thyroid function tests – problems and solutions - Clinical Laboratory int. [clinlabint.com]
- 12. Protein interference in thyroid assays: an in vitro study with in vivo consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Identification of interferences in free thyroxin assay—establishment of acceptable recovery limits for the dilution test - Dittadi - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Preventing degradation of D-Thyroxine in experimental solutions
Welcome to the technical support center for D-Thyroxine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help prevent the degradation of this compound in your solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: this compound is a sensitive compound, and its stability in solution can be compromised by several factors. The most significant are:
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.[1][2] It is crucial to protect solutions from light at all stages of preparation and storage.
-
pH: The pH of the solution plays a critical role in the stability of this compound. It is more stable in acidic or alkaline solutions compared to a neutral pH.[3][4]
-
Temperature: Elevated temperatures accelerate the degradation process.[1][5] Therefore, proper storage at recommended low temperatures is essential.
-
Oxidation: this compound is susceptible to oxidation, which can be initiated by the presence of certain ions or oxidizing agents in the solution.
-
Excipients: In formulated preparations, certain excipients can promote degradation. While less common in basic research solutions, it's a critical consideration in drug development.[5]
Q2: What are the main degradation pathways of this compound?
A2: The two primary degradation pathways for this compound are deiodination and deamination.[3][4][6]
-
Deiodination: This is the removal of iodine atoms from the thyronine core structure. This process can lead to the formation of various less iodinated and less active metabolites such as D-Triiodothyronine (D-T3), D-Diiodothyronine (D-T2), and monoiodothyronine.[6][7][8]
-
Deamination: This involves the removal of the amino group from the alanine side chain, leading to the formation of thyroacetic acid derivatives.[3][4][6]
-
Oxidative Side-Chain Degradation: This pathway can also occur, leading to a variety of other degradation byproducts.
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
A3: Preparing a stable stock solution is critical for reproducible experimental results. For a detailed step-by-step guide, please refer to the Experimental Protocols section below. As a general guideline, this compound is often dissolved in a minimal amount of a suitable organic solvent like DMSO before being diluted to the final concentration with an appropriate aqueous buffer or cell culture medium. The pH of the final solution should be considered and adjusted if necessary to enhance stability.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Stock Solutions: Store at -20°C or -80°C for long-term storage. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
-
Working Solutions: It is best practice to prepare fresh working solutions for each experiment. If temporary storage is necessary, keep the solution at 2-8°C and protected from light for the shortest possible time.
-
Light Protection: All solutions, both stock and working, should be stored in amber vials or wrapped in aluminum foil to protect them from light.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results. | This compound degradation leading to lower effective concentration. | 1. Prepare fresh solutions: Always prepare working solutions immediately before use.2. Verify storage conditions: Ensure stock solutions are stored at the correct temperature and protected from light.3. Check solution pH: The pH of your experimental buffer or media may be affecting stability. Consider adjusting the pH to a more favorable range if your experimental design allows. |
| Precipitate forms in the solution upon dilution. | Poor solubility of this compound in the aqueous buffer. | 1. Optimize initial dissolution: Ensure this compound is fully dissolved in the initial organic solvent (e.g., DMSO) before adding the aqueous component.2. Use a suitable co-solvent: For in vivo studies, co-solvents like PEG300 and Tween-80 can improve solubility.3. Gentle warming or sonication: These techniques can aid in dissolution, but should be used cautiously to avoid thermal degradation. |
| Loss of biological activity over a short period. | Rapid degradation due to inappropriate handling or storage. | 1. Minimize light exposure: Work with this compound solutions in a dimly lit environment or use light-blocking containers.2. Avoid repeated freeze-thaw cycles: Aliquot stock solutions into single-use volumes.3. Use high-purity solvents and reagents: Impurities can catalyze degradation. |
Quantitative Stability Data
The stability of this compound is highly dependent on the solution's pH and temperature. The following tables summarize the degradation rate constants observed under various conditions.
Table 1: Effect of pH on this compound Degradation Rate Constant at 37°C
| pH | Degradation Rate Constant (k) (day⁻¹) |
| 1.0 | 0.023 |
| 3.0 | 0.015 |
| 5.0 | 0.038 |
| 7.0 | 0.052 |
| 9.0 | 0.028 |
| 11.0 | 0.012 |
| 12.0 | 0.009 |
Data adapted from studies on the L-isomer, which is expected to have similar chemical stability.
Table 2: Effect of Temperature on this compound Degradation in Solution
| Temperature (°C) | Condition | Stability/Degradation |
| 60 | In the presence of 5% moisture with certain excipients | Significant degradation (up to 97% loss in 28 days)[5] |
| 40 | 75% Relative Humidity | Accelerated degradation observed[5] |
| 25 | 60% Relative Humidity (Long-term storage) | Stable in solid form for at least 28 days[5] |
| 25 | In 0.9% NaCl solution, exposed to light | Stable for approximately 6.5 to 16.9 hours depending on concentration. |
| 25 | In 0.9% NaCl solution, protected from light | Stable for approximately 12.3 to 18.3 hours depending on concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.77 mg of this compound (Molecular Weight: 776.87 g/mol ).
-
Add the appropriate volume of DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: HPLC Analysis of this compound and its Degradation Products
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.08% v/v trifluoroacetic acid in water, pH 2.3). A common starting condition is 22% (v/v) acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.[4]
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
Dilute the experimental samples to fall within the range of the standard curve.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the this compound peak based on its retention time and comparison to the standards. Degradation products will typically appear as separate peaks with different retention times.
Visualizing Degradation Pathways and Workflows
To better understand the processes involved in this compound degradation and experimental handling, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of degradation of levothyroxine in aqueous solution and in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]
D-Thyroxine Technical Support Center: A Guide for Researchers
For researchers, scientists, and drug development professionals, this technical support center provides comprehensive guidance on the stability, storage, and experimental use of D-Thyroxine. Find troubleshooting tips and frequently asked questions to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
1. What is this compound and how is it used in research?
This compound (D-T4) is the dextrorotatory isomer of thyroxine, a hormone produced by the thyroid gland. While the levorotatory isomer, L-Thyroxine, is the biologically active form of the hormone primarily involved in regulating metabolism, this compound has been investigated for its potential to lower cholesterol levels with fewer of the cardiac side effects associated with L-Thyroxine. In a research setting, this compound is primarily used to study its effects on lipid metabolism, particularly its role in reducing plasma cholesterol and low-density lipoprotein (LDL) levels.
2. What are the recommended storage conditions for this compound powder?
To ensure the long-term stability of this compound in its solid form, it is recommended to store it at -20°C. Under these conditions, the compound can be stable for up to three years. For short-term storage or during shipping, ambient temperatures are generally acceptable. It is crucial to protect the powder from moisture and light.
3. How should I prepare and store this compound stock solutions?
This compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents like dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the this compound powder in anhydrous DMSO to your desired concentration. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -80°C, where it can remain stable for up to a year. For shorter-term storage, -20°C is suitable for up to one month. It is critical to avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[1] When preparing aqueous solutions for experiments, it is advisable to first dissolve the this compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice. Aqueous solutions of this compound are not stable and should be used on the same day they are prepared.
4. What are the main factors that affect the stability of this compound?
The stability of this compound is primarily affected by the following factors:
-
Light: this compound is light-sensitive, especially when in solution. Exposure to light can lead to photodegradation. Therefore, it is essential to store this compound powder and solutions in light-protected containers (e.g., amber vials) and to minimize light exposure during experimental procedures.
-
Temperature: Elevated temperatures accelerate the degradation of this compound. Both solid and solution forms should be stored at the recommended low temperatures.
-
pH: The pH of the aqueous solution can influence the stability of this compound. Studies on the related compound L-Thyroxine have shown that its degradation kinetics are pH-dependent.[2][3][4][5]
-
Moisture: this compound powder is sensitive to moisture and should be stored in a dry environment.
Data Presentation: Stability of this compound Solutions
The following tables summarize the stability of thyroxine solutions under different storage conditions. While much of the available quantitative data is for L-Thyroxine, it serves as a valuable reference for the stability of this compound due to their structural similarity.
Table 1: Stability of Thyroxine in Aqueous Solution (0.9% NaCl) at Room Temperature (25°C) [1]
| Concentration | Storage Condition | Stability (maintains >90% of initial concentration) |
| 0.4 µg/mL | Exposed to light | 16.9 hours |
| 0.4 µg/mL | Protected from light | 18.3 hours |
| 2.0 µg/mL | Exposed to light | 6.5 hours |
| 2.0 µg/mL | Protected from light | 12.3 hours |
Table 2: General Recommendations for this compound Stock Solution Storage in DMSO
| Storage Temperature | Duration of Stability | Key Considerations |
| -80°C | Up to 1 year | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. Protect from light. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture media | - Exceeding the solubility limit of this compound in the aqueous media.- High final concentration of the organic solvent (e.g., DMSO).- Interaction with components of the cell culture media.[6][7] | - Ensure the final concentration of this compound is within its solubility range in the specific media.- Keep the final DMSO concentration in the culture medium low (ideally ≤ 0.1%).- Prepare a more dilute stock solution to minimize the volume of DMSO added to the culture.- Add the this compound stock solution to the media slowly while gently vortexing. |
| Inconsistent or unexpected experimental results | - Degradation of this compound due to improper storage or handling.- Inaccurate concentration of the stock solution.- Variability in experimental conditions (e.g., cell passage number, animal age).- Biological variability. | - Prepare fresh this compound solutions for each experiment.- Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC).- Standardize all experimental parameters as much as possible.- Increase the number of replicates or animals to account for biological variability. |
| Lack of a cholesterol-lowering effect in an animal study | - Insufficient dosage of this compound.- Inadequate duration of the study.- The animal model may not be responsive to this compound.- Issues with the diet used to induce hypercholesterolemia. | - Perform a dose-response study to determine the optimal dosage.- Extend the duration of the treatment period.- Ensure the hypercholesterolemic diet is effective in raising cholesterol levels to the desired range.- Consider using a different animal model known to be responsive to thyroid hormone analogs. |
| Observed cytotoxicity in cell culture experiments | - High concentration of this compound.- High concentration of the solvent (DMSO).- Contamination of the cell culture. | - Perform a dose-response curve to determine the optimal non-toxic concentration of this compound.- Ensure the final DMSO concentration is below cytotoxic levels for your cell line.- Test for and eliminate any potential microbial contamination in your cell cultures. |
Experimental Protocols
Protocol 1: In Vitro Cholesterol Synthesis Assay in Hepatocytes
This protocol outlines a method to assess the effect of this compound on cholesterol synthesis in a hepatocyte cell line, such as HepG2.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Anhydrous DMSO
-
[14C]-Acetate
-
Lysis buffer
-
Scintillation cocktail and counter
Methodology:
-
Cell Culture: Culture HepG2 cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Further dilute the stock solution in serum-free cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Seed HepG2 cells in 24-well plates and allow them to adhere overnight. Replace the medium with fresh serum-free medium containing different concentrations of this compound or vehicle control (DMSO). Incubate for 24-48 hours.
-
Cholesterol Synthesis Assay:
-
Add [14C]-Acetate to each well and incubate for an additional 2-4 hours.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Extract the lipids from the cell lysate.
-
Measure the incorporation of [14C]-Acetate into cholesterol using a scintillation counter.
-
-
Data Analysis: Normalize the radioactive counts to the protein concentration in each well. Compare the cholesterol synthesis in this compound-treated cells to the vehicle-treated control cells.
Protocol 2: In Vivo Study of this compound in a Hypercholesterolemic Rat Model[8][9]
This protocol describes a general procedure to evaluate the cholesterol-lowering effects of this compound in a diet-induced hypercholesterolemic rat model.
Materials:
-
Male Wistar rats
-
High-cholesterol diet (e.g., standard chow supplemented with 2% cholesterol and 0.5% cholic acid)
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Blood collection supplies
-
Cholesterol assay kit
Methodology:
-
Animal Acclimatization and Diet Induction:
-
Acclimatize the rats for at least one week.
-
Induce hypercholesterolemia by feeding the rats a high-cholesterol diet for 4-6 weeks.
-
-
Grouping and Treatment:
-
Randomly divide the rats into different groups: a normal diet control group, a high-cholesterol diet control group (vehicle-treated), and high-cholesterol diet groups treated with different doses of this compound.
-
Administer this compound or vehicle daily via oral gavage for a period of 4-8 weeks.
-
-
Monitoring:
-
Monitor the body weight and food intake of the rats regularly.
-
Collect blood samples at baseline and at various time points throughout the study.
-
-
Biochemical Analysis:
-
Separate the serum from the blood samples.
-
Measure the serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using a commercial assay kit.
-
-
Data Analysis: Compare the lipid profiles of the this compound-treated groups with the high-cholesterol diet control group.
Mandatory Visualizations
References
- 1. Stability of Levothyroxine in Sodium Chloride for IV Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of Degradation of Levothyroxine in Aqueous Solution and in Solid State | Semantic Scholar [semanticscholar.org]
- 3. Kinetics of degradation of levothyroxine in aqueous solution and in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative pH‐Dissolution Profile Analysis of Selected Commercial Levothyroxine Formulations in Lebanon Using Anion‐Exchange HPLC Method: Implication on Interchangeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Investigation into the Influence of Experimental Conditions on In Vitro Drug Release from Immediate-Release Tablets of Levothyroxine Sodium and Its Relation to Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Academy [procellsystem.com]
- 7. benchchem.com [benchchem.com]
Optimizing D-Thyroxine dosage for hyperthyroidism model in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using thyroxine to induce a hyperthyroidism model in mice. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental protocols and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the difference between D-Thyroxine and L-Thyroxine for inducing hyperthyroidism in mice?
While both are stereoisomers of thyroxine, L-Thyroxine (Levothyroxine) is the biologically active form of the hormone and is almost exclusively used to induce hyperthyroidism in animal models.[1][2][3][4][5] this compound has significantly lower biological potency and is not commonly used for this purpose. The protocols and data provided in this guide are based on the use of L-Thyroxine, the standard agent for creating this model.
Q2: Which administration route is better: intraperitoneal (IP) injection or oral administration in drinking water?
Both methods are effective for inducing chronic hyperthyroidism, but they have different characteristics.[6]
-
IP Injection: Induces a more severe and rapid-onset hyperthyroid state.[7] It allows for precise dosage control per animal. However, it can cause stress due to repeated handling and may lead to fluctuating hormone levels if injections are not frequent enough.[3][5]
-
Oral Administration (in drinking water): This method is less invasive and provides continuous exposure to the hormone.[6] However, dosage can be less precise as it depends on individual water consumption, which can vary.[7] It may also take longer to establish a stable hyperthyroid state.[2]
Q3: How long does it take to induce a stable hyperthyroid state?
The time to induction depends on the dosage and administration route.
-
With a high dose of L-Thyroxine (e.g., 20 µg/mL) in drinking water, significant changes in circulating T4 can be observed within two weeks.[2][8]
-
For longer-term studies, treatment durations of 4 to 7 weeks are common to ensure a chronic and stable hyperthyroid state affecting target organs like the heart and liver.[6][9]
Q4: What are the expected physiological and behavioral changes in hyperthyroid mice?
Common manifestations of hyperthyroidism include:
-
Increased Heart Rate (Tachycardia): This is a consistent cardiac consequence of the disease model.[10]
-
Cardiac Hypertrophy: Enlargement of the heart is often observed in long-term models.[10]
-
Body Weight Changes: While some studies report weight loss, this can be variable. Monitoring body weight is a key assessment parameter.[6]
-
Increased Water and Food Consumption: This is a common metabolic sign.[2][8]
-
Behavioral Changes: Hyperthyroid mice may exhibit altered performance in tasks like the Morris Water Maze.[1]
Q5: Are there sex-dependent differences in the response to L-Thyroxine?
Yes, sex-dependent variations have been observed. Female mice may show significantly higher serum T4 concentrations compared to males receiving the same dose.[6] However, the expression of thyroid hormone-responsive genes in target organs like the liver and heart may not differ significantly between sexes.[6] It is crucial to consider sex as a variable in experimental design.
Troubleshooting Guide
Q1: My mice are not showing signs of hyperthyroidism (e.g., no change in T4 levels, no weight loss). What should I do?
-
Check Dosage and Preparation: Low dosages (2-4 µg/mL) of L-Thyroxine in drinking water may not consistently raise circulating thyroid hormone levels.[2] A higher, more robust dose such as 20 µg/mL is often more effective.[2][8] Ensure the stock solution is prepared correctly; a 50X stock containing BSA (0.1%) and NaOH (4 mM), refrigerated in the dark, is a stable method.[1][2]
-
Verify Administration Route Efficacy: For IP injections, ensure the interval between doses does not exceed 48 hours. Longer intervals can lead to a return to a euthyroid or even hypothyroid state due to the inhibition of the natural pituitary-thyroid axis.[3][5][7]
-
Assess Water Consumption: If administering via drinking water, monitor consumption to ensure mice are receiving the intended dose. Palatability issues could reduce intake.
-
Extend Treatment Duration: It may take two months or more for some physiological effects to become consistently reproducible, especially with lower doses or oral administration.[8]
Q2: I am observing high mortality in my experimental group. What could be the cause?
-
Dosage Toxicity: The administered dose might be too high, leading to severe thyrotoxicosis. Consider reducing the L-Thyroxine concentration. While a dose of 1 µg/g body weight via IP injection is established, this level of chronic hyperthyroidism is significant and may not be tolerated by all mouse strains or ages.[9]
-
Age of Mice: Aged mice can be more susceptible to the adverse effects of hyperthyroidism. For instance, while low-dose L-T4 (1.6 µg/kg/day) improved survival in 24-month-old CD-1 mice, higher doses used for induction models could be detrimental.[11]
-
Underlying Health Status: Ensure the mice are healthy before starting the induction protocol. Pre-existing conditions can be exacerbated by a hypermetabolic state.
Q3: The results are highly variable between individual mice. How can I reduce this variability?
-
Switch to IP Injections: If using oral administration, variability in water intake is a likely cause. Switching to IP injections provides more precise, weight-based dosing for each animal.[7]
-
Normalize Data: Use age- and sex-matched controls. Report data as a fold change relative to the control group to account for baseline differences.
-
Control Environmental Factors: Ensure consistent housing conditions (temperature, light-dark cycle) as these can influence metabolism and behavior.
-
Increase Sample Size: A larger number of animals per group can help overcome individual biological variation.
Data Presentation: L-Thyroxine Administration Protocols
Table 1: Comparison of Administration Routes for Inducing Hyperthyroidism
| Parameter | Intraperitoneal (IP) Injection | Oral Administration (in Drinking Water) |
| Dosage | 1 µg/g body weight[3][5][9] | 2 µg/mL to 20 µg/mL[2][4] |
| Frequency | Every 24-48 hours[3][5][6] | Continuous[6] |
| Duration | 6-7 weeks for chronic models[3][5][6] | 2 weeks for initial effect; 4+ months for chronic models[2][8] |
| Pros | Precise dosing, rapid onset, induces severe hyperthyroidism[7] | Non-invasive, less stress, continuous exposure[6] |
| Cons | Stress from handling, fluctuating hormone levels if >48h interval[3][5] | Imprecise dosing, depends on water intake, slower onset[2][7] |
Table 2: Key Monitoring Parameters for Hyperthyroidism Model
| Parameter | Expected Change in Hyperthyroid Mice | Method of Measurement |
| Serum T4 (Thyroxine) | Significant Increase[6][8] | ELISA / Immunoassay |
| Serum T3 (Triiodothyronine) | Modest or no significant increase[8] | ELISA / Immunoassay |
| Body Weight | Variable; monitor for decrease[6] | Weekly weighing |
| Heart Rate | Increase (Tachycardia)[10] | ECG / Telemetry |
| Heart Weight | Increase (Hypertrophy)[10] | Post-mortem organ weighing |
| Target Gene Expression (Liver) | Upregulation of Spot14, Tbg; Downregulation of Dio1[6][9] | qRT-PCR |
| Water/Food Consumption | Increase[2][8] | Daily measurement |
Experimental Protocols
Protocol 1: Induction of Hyperthyroidism via Intraperitoneal (IP) Injection
-
Preparation of L-Thyroxine Solution:
-
Prepare a stock solution of L-Thyroxine (e.g., 1 mg/mL in a solution of 0.1% Bovine Serum Albumin (BSA) and 4 mM NaOH to aid solubility).
-
Further dilute the stock solution in sterile Phosphate-Buffered Saline (PBS) to the final desired concentration for injection (e.g., 0.1 µg/µL).
-
-
Animal Dosing:
-
Weigh each mouse accurately before injection.
-
Calculate the required injection volume to deliver a dose of 1 µg/g body weight .
-
Administer the calculated volume via IP injection.
-
-
Frequency:
-
Duration:
-
Continue the treatment for the desired experimental period, typically 6-7 weeks for a chronic model.[9]
-
-
Control Group:
-
Administer an equivalent volume of the vehicle (e.g., PBS with 0.1% BSA) to the control group on the same schedule.[9]
-
Protocol 2: Induction of Hyperthyroidism via Drinking Water
-
Preparation of L-Thyroxine Solution:
-
Administration:
-
Duration:
-
Control Group:
-
Provide drinking water containing the same concentration of the vehicle (e.g., 0.1% BSA and 4 mM NaOH diluted 1:50) to the control group.
-
Visualizations
Caption: Workflow for inducing and evaluating a murine hyperthyroidism model.
Caption: Decision tree for troubleshooting lack of hyperthyroid induction.
Caption: Effect of exogenous thyroxine on the HPT axis.
References
- 1. Impact of thyroid hormone perturbations in adult mice: Brain weight and blood vessel changes, gene expression variation, and neurobehavioral outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight Into Mouse Models of Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Frontiers | Insight Into Mouse Models of Hyperthyroidism [frontiersin.org]
- 6. Efficacy of protocols for induction of chronic hyperthyroidism in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Differences in Mouse Hepatic Thyroid Hormone Transporter Expression with Age and Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of Mouse Models of Graves’ Disease and Orbitopathy—Novel Treatment by Induction of Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthetic thyroid hormone, levothyroxine, protects cholinergic neurons in the hippocampus of naturally aged mice - PMC [pmc.ncbi.nlm.nih.gov]
D-Thyroxine in DMSO: A Technical Guide to Long-Term Storage and Experimental Use
For researchers, scientists, and drug development professionals utilizing D-Thyroxine in their experiments, ensuring the stability and integrity of stock solutions is paramount for reproducible and reliable results. This technical support center provides essential guidance on the long-term storage of this compound in Dimethyl Sulfoxide (DMSO), alongside troubleshooting advice and frequently asked questions.
Troubleshooting and FAQs
This section addresses common issues encountered during the preparation, storage, and use of this compound DMSO solutions.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for preparing this compound stock solutions?
-
A1: Anhydrous (water-free) DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. Its high solvating power allows for the dissolution of this compound, which is sparingly soluble in aqueous solutions.
-
-
Q2: What are the optimal storage conditions for this compound in DMSO?
-
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C. Storage in amber or light-protecting vials is crucial as thyroxine is sensitive to light.
-
-
Q3: How many freeze-thaw cycles can a this compound DMSO solution withstand?
-
A3: While some compounds in DMSO are stable through multiple freeze-thaw cycles, it is best practice to minimize these cycles for thyroxine solutions. Aliquoting the stock solution into smaller, single-use vials is highly recommended to preserve the integrity of the compound. If aliquoting is not possible, limit freeze-thaw cycles to a maximum of three.
-
-
Q4: What is the difference in stability between this compound and L-Thyroxine in DMSO?
Troubleshooting Guide
-
Issue 1: this compound powder is not dissolving completely in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture from the atmosphere, reducing its solvating capacity.
-
Solution: Use fresh, anhydrous DMSO. Gently warming the solution to room temperature and vortexing can also aid dissolution. Ensure the concentration is not exceeding the solubility limit.
-
-
Issue 2: Precipitation is observed in the this compound stock solution after storage.
-
Possible Cause: The storage temperature may have fluctuated, or the concentration of the stock solution is too high, leading to crystallization upon freezing.
-
Solution: Thaw the solution at room temperature and vortex thoroughly to redissolve the precipitate. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. Ensure consistent and stable storage temperatures.
-
-
Issue 3: Inconsistent or unexpected results in downstream assays.
-
Possible Cause 1: Degradation of this compound due to improper storage (exposure to light, excessive freeze-thaw cycles).
-
Solution 1: Prepare fresh working solutions from a new aliquot of the stock solution. Always protect solutions from light.
-
Possible Cause 2: Presence of degradation products. The primary degradation pathways for thyroxine include deiodination and deamination.[1]
-
Solution 2: If degradation is suspected, it is advisable to perform an analytical validation of the stock solution using methods like High-Performance Liquid Chromatography (HPLC) to assess purity.
-
Data on this compound Stability in DMSO
Due to a lack of specific long-term stability data for this compound in DMSO, the following tables summarize the expected stability based on data for the closely related L-Thyroxine and general principles of compound storage in DMSO. Researchers should perform their own stability assessments for critical applications.
Table 1: Recommended Storage Conditions and Expected Stability
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes water-related degradation. |
| Concentration | ≤ 10 mM | Higher concentrations may have a higher propensity for precipitation upon freezing. |
| Storage Temperature | -20°C or -80°C | Low temperatures slow down chemical degradation processes. |
| Container | Amber glass vials | Protects from light-induced degradation.[2] |
| Aliquoting | Single-use aliquots | Minimizes freeze-thaw cycles which can affect compound stability. |
| Inert Gas | Purge with Nitrogen or Argon (Optional) | Reduces oxidation, although water content is a more significant factor in DMSO.[3] |
Table 2: Factors Affecting this compound Stability in Solution
| Factor | Effect on Stability | Mitigation Strategy |
| Light | Significant degradation | Store solutions in amber vials or protect from light with aluminum foil.[2] |
| Temperature | Degradation increases with temperature | Store at recommended low temperatures (-20°C or -80°C).[2] |
| Moisture/Water | Can lead to hydrolysis and reduced solubility in DMSO | Use anhydrous DMSO and store in tightly sealed containers.[3] |
| Freeze-Thaw Cycles | Potential for degradation and precipitation | Aliquot stock solutions into single-use vials. |
| Oxygen | Potential for oxidation | While less critical than water content in DMSO, purging with an inert gas can provide additional protection.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber glass vials with screw caps
-
Vortex mixer
-
Calibrated analytical balance
-
-
Procedure:
-
Allow this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to room temperature may be applied if necessary.
-
(Optional) Purge the headspace of the vial with an inert gas (nitrogen or argon) before sealing.
-
Label the vial clearly with the compound name, concentration, date, and solvent.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the purity and concentration of a this compound DMSO stock solution over time under specific storage conditions.
-
Materials:
-
This compound DMSO stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)
-
This compound reference standard
-
Appropriate diluent (e.g., mobile phase)
-
-
Procedure:
-
Time Point 0 (Initial Analysis):
-
Prepare a series of calibration standards from a freshly prepared this compound reference standard solution.
-
Dilute an aliquot of the this compound DMSO stock solution to be tested to a concentration within the calibration range.
-
Inject the calibration standards and the test sample into the HPLC system.
-
Determine the initial concentration and purity of the this compound stock solution.
-
-
Stability Study:
-
Store aliquots of the this compound DMSO stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.
-
-
Time Point Analysis:
-
Allow the aliquot to thaw completely at room temperature and vortex to ensure homogeneity.
-
Dilute the sample and analyze by HPLC as described for the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Visualizations
References
Technical Support Center: D-Thyroxine Measurement in Biological Samples
Welcome to the technical support center for D-Thyroxine measurement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analysis of this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: My this compound immunoassay results are inconsistent with the expected physiological response or other clinical markers. What could be the cause?
A1: Discrepancies between immunoassay results and the clinical picture are often due to analytical interference. Several substances can interfere with thyroid hormone immunoassays, leading to falsely elevated or decreased this compound concentrations.[1][2][3][4][5][6] It is crucial to investigate for potential interferences when results are not in line with expectations.
Q2: What are the most common substances that interfere with this compound immunoassays?
A2: The most frequently reported interferences in thyroid hormone immunoassays include:
-
Biotin: High doses of biotin supplements can interfere with streptavidin-biotin-based immunoassays, a common technology in diagnostic kits.[1][3][4][7][8] This interference can lead to either falsely high or falsely low results depending on the assay format (competitive vs. sandwich).[1]
-
Heterophilic Antibodies: These are human antibodies that can bind to the animal-derived antibodies used in immunoassays, such as Human Anti-Mouse Antibodies (HAMA).[5][7] This binding can mimic the analyte, leading to erroneous results.[7]
-
Thyroid Hormone Autoantibodies (THAAbs): Patients can develop autoantibodies against thyroid hormones, including thyroxine.[1][3][7] These autoantibodies can interfere with the binding of the analyte to the assay antibodies, causing inaccurate measurements.
-
Anti-reagent Antibodies: Some individuals may have antibodies against specific components of the assay, such as anti-ruthenium or anti-streptavidin antibodies, which can lead to false results in assays utilizing these components.[1][3][7][8]
-
Certain Drugs: Medications like heparin, amiodarone, and high doses of non-steroidal anti-inflammatory drugs (NSAIDs) have been reported to interfere with thyroid hormone assays.[2][4][6][9]
Q3: How can I confirm if my samples are affected by interference?
A3: Several laboratory techniques can help identify the presence of interference:
-
Serial Dilution: If the endogenous analyte is present, diluting the sample should result in a proportional decrease in its concentration. A non-linear response upon dilution may suggest the presence of an interfering substance.[3][10]
-
Assay Method Comparison: Analyzing the same sample with a different immunoassay platform from another manufacturer or a different analytical method (e.g., LC-MS/MS) can help identify assay-specific interferences.[2][3][5]
-
Use of Heterophilic Blocking Tubes (HBT): These tubes contain blocking agents that can neutralize the interference from heterophilic antibodies.[5]
-
PEG Precipitation: Polyethylene glycol (PEG) precipitation can be used to remove large molecules like antibodies from the sample, which can help in identifying interference from macro-TSH or antibody complexes.[3]
Q4: Are there analytical methods that are less susceptible to these interferences?
A4: Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a more robust and specific method for the measurement of thyroid hormones.[11][12] This technique is less prone to interferences from antibodies and other matrix effects that commonly affect immunoassays.[11][12]
Troubleshooting Guides
Issue 1: Falsely Elevated this compound Results in an Immunoassay
Potential Causes:
-
In competitive immunoassays, high concentrations of biotin can lead to falsely high results.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for falsely elevated this compound results.
Issue 2: Falsely Low this compound Results in an Immunoassay
Potential Causes:
-
High concentrations of biotin in sandwich or two-site immunoassays.[1]
-
Presence of specific interfering antibodies that block the binding of this compound to the assay antibodies.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for falsely low this compound results.
Quantitative Data on Interferences
The following table summarizes the effects of common interfering substances on thyroxine immunoassays. Note that the exact magnitude of interference can vary significantly between different assay platforms and manufacturers.
| Interfering Substance | Assay Type | Effect on Thyroxine Measurement | Reference |
| Biotin | Competitive Immunoassay | Falsely High | [1] |
| Biotin | Sandwich/Two-site Immunoassay | Falsely Low | [1] |
| Heterophilic Antibodies | Both | Can be Falsely High or Low | [7] |
| Thyroid Hormone Autoantibodies | Both | Typically Falsely High | [7] |
| Anti-Ruthenium Antibodies | Specific Platforms | Can be Falsely High or Low | [1][7] |
| Anti-Streptavidin Antibodies | Specific Platforms | Can be Falsely High or Low | [1][7] |
Experimental Protocols
Protocol 1: Serial Dilution for Interference Screening
Objective: To assess for the presence of interference by evaluating the linearity of this compound concentration upon dilution.
Materials:
-
Patient/sample serum or plasma
-
Assay-specific diluent or a sample free of this compound (e.g., stripped serum)
-
Calibrated pipettes and tubes
Procedure:
-
Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the appropriate diluent.
-
Measure the this compound concentration in the neat (undiluted) sample and each dilution using your immunoassay.
-
Calculate the expected concentration for each dilution by dividing the neat concentration by the dilution factor.
-
Compare the measured concentrations to the expected concentrations. A significant deviation from linearity (e.g., >20%) suggests the presence of interference.[10]
Protocol 2: this compound Measurement by LC-MS/MS
Objective: To provide a more accurate and specific measurement of this compound, especially in cases of suspected immunoassay interference. This is a general workflow and specific parameters will need to be optimized for your instrument and application.
Workflow Diagram:
Caption: General workflow for this compound analysis by LC-MS/MS.
Materials:
-
Serum or plasma sample
-
Internal standard (e.g., ¹³C₆-L-Thyroxine or a this compound analog)
-
Protein precipitation agent (e.g., acetonitrile, methanol) or Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system with an appropriate column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Protein Precipitation: To a known volume of sample, add a specific volume of cold protein precipitation agent containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Solid Phase Extraction (SPE): Condition an SPE cartridge. Load the sample (with internal standard). Wash the cartridge to remove interfering substances. Elute the this compound. Evaporate the eluate and reconstitute in the mobile phase.
-
-
Chromatographic Separation: Inject the prepared sample onto the LC system. Use a gradient elution with a suitable mobile phase (e.g., water and acetonitrile with formic acid) to separate this compound from other sample components.
-
Mass Spectrometric Detection: Introduce the eluent from the LC into the mass spectrometer. Use electrospray ionization (ESI) in either positive or negative mode. Monitor specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode for quantification.
-
Quantification: Create a calibration curve using standards of known this compound concentrations. Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
References
- 1. academic.oup.com [academic.oup.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. Interferences With Thyroid Function Immunoassays: Clinical Implications and Detection Algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Complex Web of Interferences With Thyroid Function Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Misleading FT4 measurement: Assay-dependent antibody interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitfalls in the measurement and interpretation of thyroid function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of Thyroid Hormone and Related Substances - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of interferences in free thyroxin assay—establishment of acceptable recovery limits for the dilution test - Dittadi - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming D-Thyroxine Immunoassay Cross-Reactivity with L-Thyroxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address D-Thyroxine cross-reactivity in L-Thyroxine immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cross-react in my L-Thyroxine immunoassay?
A1: this compound is the dextrorotatory stereoisomer of thyroxine. L-Thyroxine is the biologically active form of the hormone. Due to their similar chemical structures, antibodies developed for L-Thyroxine immunoassays can sometimes bind to this compound, leading to inaccurate measurements. This phenomenon is known as cross-reactivity. The extent of this interference depends on the specificity of the primary antibody used in the assay.[1][2][3]
Q2: How can I determine the extent of this compound cross-reactivity in my L-Thyroxine assay?
A2: The cross-reactivity of an immunoassay is typically determined by the manufacturer and provided in the kit insert. It is calculated by comparing the concentration of this compound required to produce the same signal as a known concentration of L-Thyroxine. You can also perform a cross-reactivity experiment in your own lab by running a dose-response curve with this compound and comparing it to your L-Thyroxine standard curve.
Q3: What are the acceptable levels of this compound cross-reactivity?
A3: The acceptable level of cross-reactivity depends on the specific requirements of your study. For clinical diagnostic assays, very low cross-reactivity is essential. For research purposes, a higher level may be tolerable, depending on the expected concentrations of this compound in your samples. Always refer to the assay manufacturer's specifications and consider your experimental goals.
Troubleshooting Guides
Issue 1: Suspected this compound Interference Leading to Inaccurate L-Thyroxine Results
Symptoms:
-
Higher than expected L-Thyroxine concentrations.
-
Discrepancy between immunoassay results and other analytical methods (e.g., LC-MS).
-
Inconsistent results in samples known or suspected to contain this compound.
Initial Troubleshooting Steps:
-
Review Assay-Specific Cross-Reactivity Data: Consult the immunoassay kit's package insert to find the manufacturer's stated cross-reactivity percentage for this compound. This will help you estimate the potential impact on your results.
-
Sample Dilution: Perform a serial dilution of your sample and re-run the assay. If the interference is due to a cross-reacting substance, the calculated L-Thyroxine concentration after correcting for the dilution factor may not be linear across the dilution series.
-
Spike and Recovery: Spike a known concentration of L-Thyroxine into your sample matrix and a control matrix. Also, spike a known concentration of this compound into both matrices. A lower-than-expected recovery of L-Thyroxine in the presence of this compound can indicate cross-reactivity.
Quantitative Data on this compound Cross-Reactivity
The degree of cross-reactivity with this compound can vary significantly between different L-Thyroxine immunoassay kits. Below is a summary of cross-reactivity data from various commercially available ELISA kits.
| ELISA Kit Manufacturer | Stated this compound Cross-Reactivity (%) | Reference |
| Abcam (ab108686) | < 0.98 | [4] |
| BioVendor (Free Thyroxine ELISA) | 94 | [5] |
| CTK Biotech (Free T4 ELISA) | Not specified, but tested | [6] |
| Thermo Fisher Scientific (DRI® Thyroxine Assay) | 3.2 (for Triiodothyronine) | [7] |
| CDC (Access Total T4) | 72.5 | [8] |
Note: This data is for illustrative purposes and may not be representative of all available kits. Always refer to the specific package insert for the kit you are using.
Experimental Protocols
Protocol 1: Determining this compound Cross-Reactivity in a Competitive ELISA
This protocol outlines the steps to quantify the cross-reactivity of this compound in your L-Thyroxine competitive ELISA.
Materials:
-
L-Thyroxine ELISA kit (including antibody-coated plates, L-Thyroxine standards, enzyme-conjugated L-Thyroxine, substrate, and stop solution)
-
This compound standard
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare L-Thyroxine Standard Curve: Prepare a serial dilution of the L-Thyroxine standards according to the kit manufacturer's instructions.
-
Prepare this compound "Standard" Curve: Prepare a serial dilution of the this compound standard in the same concentration range as the L-Thyroxine standards, using the assay buffer as the diluent.
-
Assay Procedure: a. Add standards (both L-Thyroxine and this compound) and samples to the appropriate wells of the antibody-coated microplate. b. Add the enzyme-conjugated L-Thyroxine to all wells. c. Incubate the plate according to the kit's instructions to allow for competitive binding. d. Wash the plate to remove unbound reagents. e. Add the substrate and incubate to allow for color development. f. Stop the reaction and read the absorbance on a microplate reader.
-
Data Analysis: a. Plot the absorbance values against the concentration for both the L-Thyroxine and this compound curves. b. Determine the concentration of L-Thyroxine and this compound that gives 50% of the maximum signal (IC50). c. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of L-Thyroxine / IC50 of this compound) x 100
Protocol 2: Spike and Recovery for Assessing this compound Interference
This protocol helps to determine if this compound in a sample matrix interferes with the accurate quantification of L-Thyroxine.
Materials:
-
L-Thyroxine ELISA kit
-
L-Thyroxine and this compound standards
-
Sample matrix (e.g., serum, plasma)
-
Control matrix (assay buffer or a similar matrix known to be free of thyroxine)
Procedure:
-
Prepare Spiked Samples: a. Sample Matrix + L-Thyroxine: Spike a known concentration of L-Thyroxine into your sample matrix. b. Control Matrix + L-Thyroxine: Spike the same concentration of L-Thyroxine into the control matrix. c. Sample Matrix + this compound + L-Thyroxine: Spike your sample matrix with the same known concentration of L-Thyroxine and a concentration of this compound that you suspect might be present in your samples. d. Control Matrix + this compound + L-Thyroxine: Spike the control matrix with the same concentrations of L-Thyroxine and this compound.
-
Assay: Run all prepared samples in your L-Thyroxine ELISA according to the manufacturer's protocol.
-
Data Analysis: a. Calculate the concentration of L-Thyroxine in each sample. b. Calculate the percent recovery for each condition using the formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100 c. A significant decrease in the % recovery in the samples containing this compound compared to those without indicates interference.
Advanced Troubleshooting and Solutions
If the initial troubleshooting steps are not sufficient, more advanced techniques may be necessary.
Solution 1: Assay Optimization
Optimizing the immunoassay parameters can sometimes reduce cross-reactivity.
-
Incubation Time and Temperature: Modifying the incubation times and temperatures can alter the binding kinetics. Shorter incubation times may favor the binding of the higher-affinity L-Thyroxine over the lower-affinity this compound.[3]
-
Antibody Concentration: Adjusting the concentration of the primary antibody can influence the assay's sensitivity and specificity.
-
Blocking Agents: Experiment with different blocking agents (e.g., BSA, casein, commercial blockers) to minimize non-specific binding that might contribute to the cross-reactivity issue. The addition of surfactants like Tween 20 to the blocking buffer can also help.[2][9][10][11][12]
Solution 2: Chiral Separation Prior to Immunoassay
For applications requiring high specificity, separating L-Thyroxine from this compound before performing the immunoassay is a robust solution. High-Performance Liquid Chromatography (HPLC) with a chiral column can be used for this purpose.
Workflow:
-
Sample Preparation: Extract thyroxine from the sample matrix.
-
Chiral HPLC: Separate the L- and this compound enantiomers using a suitable chiral stationary phase and mobile phase.
-
Fraction Collection: Collect the fraction containing L-Thyroxine.
-
Immunoassay: Quantify the L-Thyroxine concentration in the collected fraction using your standard ELISA protocol.
Solution 3: Development of Stereospecific Antibodies
For long-term and routine applications where this compound interference is a persistent issue, the development of highly specific monoclonal antibodies that can distinguish between L- and this compound is the most effective solution. This involves synthesizing a hapten that exposes the chiral center of L-Thyroxine and using it to immunize animals and generate hybridomas.[13]
Visual Guides
Caption: Competitive immunoassay showing L-Thyroxine, this compound, and labeled L-Thyroxine competing for antibody binding sites.
Caption: A logical workflow for troubleshooting this compound cross-reactivity in L-Thyroxine immunoassays.
Caption: Experimental workflow for chiral separation of thyroxine isomers prior to immunoassay analysis.
References
- 1. US4636478A - Monoclonal antibodies recognizing L-thyroxine - Google Patents [patents.google.com]
- 2. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 4. Avoiding Misdiagnosis Due to Antibody Interference with Serum Free Thyroxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. corning.com [corning.com]
- 10. labcluster.com [labcluster.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. hiyka.com [hiyka.com]
- 13. Stereoselectivity of antibodies for the bioanalysis of chiral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Thyroxine LC-MS/MS Analysis & Matrix Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of D-Thyroxine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, this compound.[1] These can include salts, proteins, lipids, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[1][2] This interference can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2] Ion suppression is the more common phenomenon observed.[3]
Q2: What are the primary causes of matrix effects in biological samples like plasma or serum when analyzing this compound?
A2: The primary culprits behind matrix effects in biological samples are endogenous components that co-elute with this compound.[3] Phospholipids are a major contributor to ion suppression in plasma and serum samples.[3] Other substances, such as salts and proteins, can also interfere with the ionization process.[1] The complexity of these biological matrices makes them prone to causing significant matrix effects.[4]
Q3: How can I detect the presence of matrix effects in my this compound analysis?
A3: Two common methods to identify matrix effects are the post-extraction spike method and the post-column infusion method.[2]
-
Post-Extraction Spike Method: This involves comparing the signal response of this compound in a neat solvent to the response of the same amount of this compound spiked into a blank matrix sample after the extraction process.[2] A significant difference between the two signals indicates the presence of matrix effects.[2]
-
Post-Column Infusion Method: In this qualitative technique, a constant flow of a this compound standard solution is infused into the mobile phase after the analytical column but before the mass spectrometer.[2][5] A blank matrix extract is then injected onto the column. Any fluctuation (a dip or rise) in the constant this compound signal as the matrix components elute indicates regions of ion suppression or enhancement.[2]
Q4: What is the most effective general strategy to minimize matrix effects?
A4: While several strategies exist, improving the sample preparation procedure is generally considered the most effective way to circumvent ion suppression.[3] The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS/MS system. The use of a stable isotope-labeled internal standard (SIL-IS) is also a crucial strategy to compensate for any remaining matrix effects.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of this compound quantification | Variable matrix effects between samples. | Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3] Ensure the use of a suitable stable isotope-labeled internal standard (e.g., this compound-¹³C₆) to compensate for variability.[6][7] |
| Low this compound signal intensity (Ion Suppression) | Co-elution of interfering compounds, particularly phospholipids from plasma/serum.[3] | 1. Optimize Sample Preparation: Employ phospholipid removal strategies like HybridSPE-Phospholipid plates or specific SPE cartridges (e.g., mixed-mode cation exchange).[8] 2. Modify Chromatography: Adjust the gradient, mobile phase composition, or switch to a different column chemistry to achieve better separation of this compound from the suppression zone.[9] 3. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[10] |
| Inaccurate quantification in different sample lots | Inconsistent matrix composition between different batches of biological samples. | Develop a matrix-matched calibration curve using a representative blank matrix for each new lot of samples.[11] This helps to normalize for variations in the matrix. |
| Signal enhancement leading to overestimation | Co-eluting compounds that improve the ionization efficiency of this compound. | While less common, the same strategies for ion suppression apply. Focus on improving chromatographic separation and sample cleanup to remove the enhancing components.[1] |
Quantitative Data on Mitigation Strategies
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for thyroid hormone analysis, based on published data.
| Sample Preparation Method | Matrix | Analyte(s) | Matrix Effect / Ion Suppression (%) | Recovery (%) | Reference |
| Deproteinization + Mixed-Mode SPE | Human Serum | Thyroid Hormones | -11 to -24 | Not Specified | [8] |
| Optimized Solid-Phase Extraction (Anion Exchange) | Rat Brain Tissue | T3, rT3, T4 | Not explicitly quantified, but phospholipid breakthrough was virtually eliminated. | >80 | [11] |
| Liquid-Liquid Extraction | Whole Brain | Thyroid Hormones | ~50 | ~50 for T4 | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Serum
This protocol is a general guideline based on mixed-mode SPE principles, which have been shown to be effective for thyroid hormones.[3][8]
-
Sample Pre-treatment:
-
To 200 µL of serum, add 600 µL of a precipitation solvent (e.g., acetonitrile containing a stable isotope-labeled internal standard for this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 2% formic acid in water) to remove polar interferences.
-
Wash the cartridge with 1 mL of a stronger organic solvent (e.g., methanol) to remove phospholipids and other non-polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge using 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Serum
-
Sample Pre-treatment:
-
To 200 µL of serum, add the stable isotope-labeled internal standard.
-
Add 50 µL of 1M HCl to acidify the sample.
-
-
Extraction:
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of n-hexane and chloroform).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Back-Extraction (Optional Cleanup Step):
-
To the collected organic phase, add 500 µL of a basic aqueous solution (e.g., 0.1M ammonium hydroxide).
-
Vortex and centrifuge as before.
-
Discard the aqueous layer to remove polar impurities.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Visualizations
Caption: A logical workflow for identifying and mitigating matrix effects.
Caption: A step-by-step workflow for the SPE protocol.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of triiodothyronine and thyroxine in rat serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of sample preparation strategies for target analysis of total thyroid hormones levels in serum by liquid chromatography-quadrupole time-of-flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. providiongroup.com [providiongroup.com]
- 11. Reducing Uncertainties in Quantitative Adverse Outcome Pathways by Analysis of Thyroid Hormone in the Neonatal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of D-Thyroxine and Levothyroxine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of D-thyroxine and Levothyroxine, focusing on their application in treating hypothyroidism and managing hyperlipidemia. The information presented is supported by experimental data to aid in research and drug development.
Overview and Historical Context
Levothyroxine (L-thyroxine), the levorotatory isomer of thyroxine, is the standard of care for treating hypothyroidism.[1] It is a synthetic version of the endogenous thyroid hormone T4 and is converted to the more active T3 in peripheral tissues.[2] this compound, the dextrorotatory isomer, was historically explored for its potential to lower cholesterol with supposedly fewer metabolic effects than Levothyroxine.[3] However, its clinical use has been largely discontinued due to significant cardiovascular side effects.[4][5]
Comparative Efficacy in Hypothyroidism and Lipid Lowering
A key comparative study by Gorman et al. (1979) established equipotent doses of this compound and Levothyroxine for correcting hypothyroidism and lowering blood lipid levels in hypothyroid patients.[6] The study found that 4 mg of this compound was equivalent to 0.15 mg of Levothyroxine in producing similar reductions in serum TSH, cholesterol, triglycerides, and phospholipids, as well as providing an equal stimulation of metabolic rate.[6][7]
Table 1: Equipotent Doses for Therapeutic Effects
| Therapeutic Effect | This compound Dose | Levothyroxine Dose | Reference |
| TSH Suppression | 4 mg | 0.15 mg | [6] |
| Cholesterol Lowering | 4 mg | 0.15 mg | [6] |
| Triglyceride Lowering | 4 mg | 0.15 mg | [6] |
| Phospholipid Lowering | 4 mg | 0.15 mg | [6] |
| Metabolic Rate Stimulation | 4 mg | 0.15 mg | [6] |
Mechanism of Action
Both this compound and Levothyroxine are isomers of the thyroid hormone thyroxine (T4). Levothyroxine acts as a prohormone, being converted to the active form, triiodothyronine (T3), which then binds to nuclear thyroid hormone receptors to regulate gene expression and metabolic processes.[2]
This compound's mechanism for lowering cholesterol is not fully understood but is thought to involve stimulating the formation and, to a greater extent, the catabolism of low-density lipoprotein (LDL) in the liver.[2][8] This leads to increased excretion of cholesterol and bile acids in the feces, resulting in reduced serum cholesterol and LDL levels.[8][9]
Pharmacokinetics
| Parameter | This compound | Levothyroxine |
| Absorption | Information not readily available. | 40-80% from the gastrointestinal tract, primarily the jejunum and upper ileum. Absorption is increased by fasting. |
| Protein Binding | Binds to thyroid hormone-binding proteins. | Greater than 99% bound to plasma proteins (TBG, TBPA, albumin). |
| Metabolism | Metabolized in the liver. | Primarily metabolized by sequential deiodination in the liver, kidney, and other tissues to T3. |
| Half-life | Information not readily available. | Approximately 6-7 days in euthyroid individuals. |
Side Effect Profile
The primary reason for the discontinuation of this compound's clinical use was its adverse cardiovascular side effect profile. The Coronary Drug Project, a large clinical trial, terminated its this compound arm in 1971 due to increased cardiovascular mortality.[4][10]
Table 2: Comparative Side Effects
| Side Effect Category | This compound | Levothyroxine |
| Cardiovascular | Increased risk of angina, arrhythmias, and fatal and non-fatal myocardial infarction.[11] | Can cause palpitations, tachycardia, and arrhythmias, particularly with excessive dosage. |
| Metabolic | Weight loss, increased sweating, heat intolerance.[9] | Similar to this compound, can cause symptoms of hyperthyroidism with over-replacement. |
| Neurological | Insomnia, nervousness, tremors. | Similar to this compound with excessive dosage. |
| Other | Diarrhea, headache, skin rash. | Hair loss (usually temporary), changes in menstrual periods. |
Experimental Protocols
Gorman et al. (1979) Comparative Study Methodology
While the full text of this pivotal study is not widely available, the methodology can be inferred from the abstract and common practices of the era.
-
Study Design: The study likely involved a crossover or parallel-group design with hypothyroid patients.
-
Intervention: Patients would have received either this compound (4 mg/day) or Levothyroxine (0.15 mg/day).
-
Efficacy Endpoints:
-
TSH Levels: Serum TSH was measured to assess the correction of hypothyroidism.
-
Lipid Profile: Serum cholesterol, triglycerides, and phospholipids were measured to evaluate the lipid-lowering effects.
-
Metabolic Rate: Basal Metabolic Rate (BMR) was likely measured to assess the metabolic stimulation.
-
-
Assays:
-
Total T4: The Murphy-Pattee method, a competitive protein-binding assay, was a common method for total T4 determination at the time.[6]
-
Lipid Analysis: Standard enzymatic colorimetric assays would have been used for cholesterol and triglyceride measurements.
-
Basal Metabolic Rate (BMR): BMR was likely measured using indirect calorimetry, which involves measuring oxygen consumption under strict resting conditions.[11]
-
Visualizations
Thyroid Hormone Signaling Pathway
Caption: Simplified thyroid hormone signaling pathway.
Comparative Treatment Workflow: this compound vs. Levothyroxine
Caption: Comparative clinical treatment workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | T3 levels and thyroid hormone signaling [frontiersin.org]
- 3. acpjournals.org [acpjournals.org]
- 4. wwwn.cdc.gov [wwwn.cdc.gov]
- 5. Basal metabolic rate - Wikipedia [en.wikipedia.org]
- 6. Methods - Screening for and Treatment of Thyroid Dysfunction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. New insights into the variable effectiveness of levothyroxine monotherapy for hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novamedline.com [novamedline.com]
- 9. [Historical and methodological aspects of the measurement and prediction of basal metabolic rate: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thyroid.org [thyroid.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Validating D-Thyroxine Purity and Identity
For researchers, scientists, and drug development professionals, ensuring the purity and identity of D-Thyroxine is paramount for the integrity of experimental results. This guide provides a comprehensive comparison of analytical methodologies, complete with experimental data and detailed protocols, to aid in the selection of the most appropriate validation techniques.
Comparison of Analytical Methods for this compound Analysis
The selection of an analytical method for this compound validation depends on the specific requirements of the analysis, such as the need for enantiomeric separation, sensitivity, or structural elucidation. High-Performance Liquid Chromatography (HPLC) is a versatile tool for both chiral and achiral separations, while Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure confirmation and impurity identification.
Chiral HPLC Methods for Enantiomeric Purity
The primary challenge in this compound analysis is its separation from its enantiomer, L-Thyroxine. Several chiral HPLC methods have been developed to achieve this separation, primarily utilizing chiral stationary phases (CSPs) or chiral mobile phase additives.
Table 1: Comparison of Chiral HPLC Methods for Thyroxine Enantiomers
| Parameter | Method 1: Teicoplanin-based CSP | Method 2: Crown Ether-based CSP | Method 3: Chiral Mobile Phase |
| Column | Chirobiotic T (250 mm × 4.6 mm, 5 µm)[1] | Crownpak CR(+) | Silica gel column[2] |
| Mobile Phase | Methanol and 0.1% triethylammonium acetate, pH 4.0 (70:30, v/v)[1] | 100% methanol solution containing 10 mM H₂SO₄[3] | 35:65 (v/v) acetonitrile–water containing 0.1 mM copper(II) acetate, 0.2 mM L-proline, and 0.5 mM triethylamine (TEA), pH 5.42[2] |
| Detection | UV at 215 nm[1] | Not specified | UV detector[2] |
| Linearity Range | 50–300 µg/mL for both enantiomers[1] | Not specified | Not specified |
| LOD | L-thyroxine: 0.15 µg/mL, this compound: 0.20 µg/mL[1] | Not specified | 0.1 µg/mL for both D- and L-T4[2] |
| LOQ | L-thyroxine: 0.40 µg/mL, this compound: 0.50 µg/mL[1] | Not specified | 0.8 µg/mL for both D- and L-T4[2] |
| Precision (%RSD) | Intra-day: 0.28–0.51% (L-T4), 0.42–0.58% (D-T4)[1] | Not specified | Not specified |
High-Performance Liquid Chromatography (HPLC-UV) for General Purity
Standard reversed-phase HPLC with UV detection is a robust method for assessing the overall purity of a this compound sample and quantifying it against a reference standard.
Table 2: Performance of a Validated RP-HPLC-UV Method for Levothyroxine
| Parameter | Performance Data |
| Column | C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 3.0) and methanol (55:45 v/v) |
| Detection | UV at 225 nm |
| Linearity Range | 0.08–0.8 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 90-110% for low QC, 95-105% for medium and high QC |
| Precision (%RSD) | < 2% at all QC levels |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis
LC-MS/MS provides unparalleled sensitivity and specificity, making it ideal for detecting trace-level impurities and for bioanalytical applications.
Table 3: Performance of LC-MS/MS Methods for Thyroxine Analysis
| Parameter | Method 1: Pre-column Derivatization[4] | Method 2: General Quantitative Analysis[5] |
| Technique | LC-ESI-MS with chiral derivatization | LC-MS/MS |
| Linearity Range | 0.13-13 µg/mL for both D- and L-T4[4] | 1.0-500 ng/mL |
| LOD | D-T4: 28 ng/mL, L-T4: 40 ng/mL[4] | On-column detection limits of 1.5-7.0 pg |
| Precision (%RSD) | < 3.6% at 1.3 µg/mL for both enantiomers[4] | 1.2-9.6% at spiking levels of 10-100 ng/mL |
| Mean Recovery | Not specified | 81.3-111.9% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation in a research setting.
Chiral HPLC-UV for Enantiomeric Purity
This protocol is based on the use of a teicoplanin-based chiral stationary phase.[1]
-
Chromatographic System: HPLC system with a UV detector.
-
Column: Chirobiotic T (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and 0.1% triethylammonium acetate buffer (pH 4.0) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 215 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve this compound standard and sample in the mobile phase to a suitable concentration (e.g., 150 µg/mL).
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The enantiomeric purity is determined by comparing the peak areas of the D- and L-Thyroxine enantiomers.
LC-MS/MS for Purity and Impurity Profiling
This protocol provides a general framework for sensitive quantitative analysis and impurity identification.
-
Chromatographic System: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).[6]
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.6 mL/min for UHPLC.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.
-
Mass Spectrometry Analysis: For quantitative analysis, use Selected Reaction Monitoring (SRM) on a triple quadrupole instrument. For impurity identification, use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and fragmentation patterns.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as methanol or a mixture of water and methanol.
-
Data Analysis: Quantify this compound using a calibration curve. Identify impurities by comparing their accurate masses and fragmentation spectra to known impurities or by de novo structural elucidation.
NMR Spectroscopy for Identity and Structural Confirmation
¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound and identifying impurities.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which this compound is soluble, such as DMSO-d₆ or a basic solution of D₂O.
-
Sample Preparation: Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For impurity profiling, 2D NMR experiments such as COSY, HSQC, and HMBC can be highly informative.
-
Data Analysis: Compare the obtained spectra with a reference spectrum of this compound to confirm its identity. Signals not corresponding to this compound indicate the presence of impurities, which can be identified by analyzing their chemical shifts, coupling constants, and correlations in 2D spectra. Quantitative NMR (qNMR) can be used for purity assessment by integrating the signals of this compound against a certified internal standard.[7]
Visualizing Experimental Workflows and Biological Pathways
Diagrams are provided to illustrate the logical flow of experiments and the biological context of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and comprehensive impurity profiling of synthetic thyroxine by ultrahigh-performance liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Certified Reference Material of L-Thyroxine by Using Mass Balance and Quantitative Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Specificity: A Comparative Guide to Antibody Cross-Reactivity in D-Thyroxine Immunoassays
For researchers, scientists, and drug development professionals, the accuracy of immunoassay data is paramount. This guide provides an objective comparison of antibody cross-reactivity in D-Thyroxine immunoassays, offering a critical perspective for selecting the appropriate assay and interpreting results with confidence. The structural similarity between this compound and its stereoisomer, L-Thyroxine, as well as other thyroid hormones, presents a significant challenge in the development of highly specific immunoassays.
This guide summarizes publicly available cross-reactivity data from various commercially available Thyroxine (T4) ELISA kits. Understanding the degree to which an antibody binds to molecules other than its target analyte is crucial for avoiding misleading results and ensuring the validity of experimental data.
Quantitative Comparison of Cross-Reactivity
The cross-reactivity of an antibody is a measure of its ability to bind to substances other than the intended analyte. In the context of this compound immunoassays, the most critical cross-reactant to consider is L-Thyroxine, due to its identical chemical formula and differing stereochemistry. The following table summarizes the reported cross-reactivity of various commercially available T4 ELISA kits.
| Immunoassay Kit Provider | Target Analyte | Cross-Reactant | % Cross-Reactivity |
| Diagnostics Biochem Canada | L-Thyroxine | This compound | 94%[1] |
| 3,3',5'-Triiodo-L-Thyronine (Reverse T3) | <0.04%[1] | ||
| 3,5-Diiodo-L-Thyronine | <0.04%[1] | ||
| 3,5-Diiodo-L-Tyrosine | <0.04%[1] | ||
| 3-Iodo-L-Tyrosine | <0.04%[1] | ||
| Abcam (ab178664) | L-Thyroxine | This compound | < 98%[2] |
| CTK Biotech | L-Thyroxine | T3 | 0.43%[3] |
| rT3 | 0.24%[3] | ||
| Thermo Fisher Scientific | Thyroxine | T3 (3,3',5-Triiodo-L-thyronine) | 5.23%[4] |
| Reverse T3 (3,3',5'-Triiodo-L-thyronine) | 89.0%[4] |
Note: Most commercially available kits are designed to detect total T4 (L-Thyroxine) and report cross-reactivity of other compounds relative to L-Thyroxine as 100%. The data presented here reflects the information available in the product datasheets.
Experimental Protocols for Determining Cross-Reactivity
The determination of antibody cross-reactivity is a critical component of immunoassay validation. The general principle involves a competitive immunoassay format where the potential cross-reacting compound is tested for its ability to displace the labeled antigen from the antibody.
Generalized Competitive ELISA Protocol for Cross-Reactivity Testing:
-
Coating: Microplate wells are coated with an anti-Thyroxine antibody.
-
Blocking: Non-specific binding sites on the well surface are blocked using a blocking buffer (e.g., BSA or casein solution).
-
Competitive Reaction: A constant concentration of enzyme-labeled Thyroxine (e.g., T4-HRP) and varying concentrations of the test compound (potential cross-reactant) or the standard (this compound) are added to the wells.
-
Incubation: The plate is incubated to allow for competitive binding between the test compound/standard and the labeled Thyroxine for the limited antibody binding sites.
-
Washing: Unbound reagents are removed by washing the wells multiple times.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Signal Measurement: The absorbance of the solution is measured using a microplate reader. The intensity of the signal is inversely proportional to the concentration of the test compound or standard.
-
Calculation: The concentration of the test compound that causes a 50% reduction in the maximum signal (IC50) is determined and compared to the IC50 of the target analyte (this compound).
Calculation of Percent Cross-Reactivity:
The percent cross-reactivity is typically calculated using the following formula[5]:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Where:
-
IC50 of Target Analyte: The concentration of the target analyte (e.g., this compound) required to inhibit 50% of the maximum signal.
-
IC50 of Test Compound: The concentration of the potential cross-reactant required to inhibit 50% of the maximum signal.
Visualizing Immunoassay Principles and Antibody Specificity
To further clarify the concepts discussed, the following diagrams illustrate the principle of a competitive immunoassay and the logical relationship between antibody specificity and cross-reactivity.
Principle of a Competitive Immunoassay for this compound.
Logical relationship between antibody specificity and cross-reactivity.
References
A Comparative Analysis of D-Thyroxine and its Analogs in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Thyroxine (Dextrothyroxine) and its key analogs, offering insights into their performance based on experimental data. The information is intended to assist researchers in selecting the appropriate compounds for their studies in areas such as metabolic disorders, thyroid hormone resistance, and neurodegenerative diseases.
I. Overview of this compound and Its Analogs
This compound is the dextrorotatory isomer of the thyroid hormone thyroxine (T4). While the naturally occurring L-Thyroxine (Levothyroxine) is the biologically active form primarily responsible for regulating metabolism, this compound exhibits a different pharmacological profile.[1] Research into this compound and its synthetic analogs has been driven by the desire to separate the metabolic benefits of thyroid hormone action, such as lipid-lowering effects, from the undesirable cardiac and other systemic effects.
This has led to the development of thyromimetics, compounds that mimic the action of thyroid hormones, often with selectivity for specific thyroid hormone receptor (TR) isoforms, namely TRα and TRβ.[2] TRβ is predominantly expressed in the liver and is a key mediator of cholesterol and triglyceride metabolism, making it a prime target for therapeutic intervention in metabolic diseases.[3][4] In contrast, TRα is more abundant in the heart, where its activation can lead to tachycardia and other cardiac side effects.[5]
This guide will focus on a comparative analysis of this compound and the following key analogs:
-
L-Thyroxine (Levothyroxine): The naturally occurring, biologically active thyroid hormone, used as a benchmark for comparison.
-
Eprotirome (KB2115): Another TRβ-selective agonist.[8]
-
Diiodothyropropionic acid (DITPA): A thyroid hormone analog with relatively low affinity for both TRα and TRβ.[9]
-
Triiodothyroacetic acid (TRIAC): A naturally occurring metabolite of triiodothyronine (T3) with a higher affinity for TRβ than T3.[10][11]
II. Comparative Performance Data
The following tables summarize the available quantitative data on the receptor binding affinities and metabolic effects of this compound and its analogs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Thyroid Hormone Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Kd/Ki, nM) | Selectivity (TRα/TRβ) | Reference |
| L-T3 (Triiodothyronine) | TRα1 | 0.058 (Kd) | ~1 | [7] |
| TRβ1 | 0.081 (Kd) | [7] | ||
| L-Thyroxine (T4) | TRα | - | - | [12] |
| TRβ | - | [12] | ||
| This compound | TRα | - | - | [13] |
| TRβ | - | [13] | ||
| Sobetirome (GC-1) | TRα1 | 0.440 (Kd) | ~10-fold for TRβ | [7] |
| TRβ1 | 0.067 (Kd) | [7] | ||
| Eprotirome (KB2115) | TRα | Modestly higher for TRβ | - | [14] |
| TRβ | [14] | |||
| DITPA | TRα | Low affinity | Binds to both | [9] |
| TRβ | Low affinity | [9] | ||
| TRIAC | TRα | 1.5-fold higher than T3 | 3.5-fold higher affinity for TRβ than T3 | [11] |
| TRβ | [11] |
Note: A lower Kd or Ki value indicates a higher binding affinity. Data for some compounds are qualitative due to a lack of available quantitative values in the reviewed literature.
Table 2: Comparative Effects on Lipid Metabolism
| Compound | Model | Dosage | % Reduction in Total Cholesterol | % Reduction in LDL Cholesterol | % Reduction in Triglycerides | Reference |
| This compound | Euthyroid, hypercholesterolemic subjects | 2.4 +/- 0.66 mg/day | 10% | 10% | - | [1] |
| L-Thyroxine | Euthyroid, hypercholesterolemic subjects | 135 +/- 46 µ g/day | 7% | 6% | - | [1] |
| Sobetirome (GC-1) | Euthyroid mice | - | 25% | - | 75% | [9] |
| Eprotirome (KB2115) | Hypercholesterolemic patients on statins | 100 µ g/day | - | 32% | 33% | [11] |
| DITPA | Children with MCT8 deficiency | 1-2 mg/kg/day | Increase observed in 2/4 subjects | - | - | [15] |
| TRIAC | Athyrotic individuals | - | Reduction observed | Reduction observed | - | [11] |
Note: The reported effects are highly dependent on the experimental model, dosage, and duration of treatment.
III. Signaling Pathways and Mechanisms of Action
The primary mechanism of action for thyroid hormones and their analogs is through the binding to and activation of thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[16] This binding initiates a cascade of events leading to the regulation of target gene expression.
Thyroid Hormone Receptor Signaling Pathway
Figure 1: General signaling pathway of thyroid hormones and their analogs.
This compound vs. L-Thyroxine: L-Thyroxine (T4) is considered a prohormone that is converted to the more active T3 in peripheral tissues.[17] T3 then binds to TRs to regulate gene expression. This compound has a much lower affinity for TRs compared to L-T3 and is less metabolically active.[12][13] However, it can still exert some thyromimetic effects, particularly at higher doses.
TRβ-Selective Agonists (Sobetirome, Eprotirome): These analogs are designed to preferentially bind to and activate TRβ.[6][14] This selectivity aims to maximize the beneficial metabolic effects in the liver, such as increased expression of genes involved in cholesterol clearance (e.g., LDL receptor), while minimizing the adverse cardiac effects mediated by TRα.[3][5]
DITPA and TRIAC: DITPA binds to both TRα and TRβ with low affinity.[9] Its mechanism of action in conditions like MCT8 deficiency is thought to involve bypassing the defective transporter to deliver a thyromimetic signal to target cells.[1][18] TRIAC has a higher affinity for TRβ than T3 and can effectively regulate the expression of specific genes, such as inducing embryonic ζ-globin expression.[10][19][20]
IV. Experimental Protocols
The following are generalized protocols for key experiments used in the comparative analysis of this compound and its analogs. For detailed, step-by-step procedures, it is essential to consult the specific research articles cited.
Thyroid Hormone Receptor Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity of a compound for thyroid hormone receptors.
Figure 2: Workflow for a competitive thyroid hormone receptor binding assay.
Methodology:
-
Receptor Preparation: Isolate or recombinantly express and purify TRα and TRβ proteins.
-
Reaction Mixture: In a suitable buffer, combine the purified TR protein, a constant concentration of a radiolabeled thyroid hormone (e.g., [¹²⁵I]T3), and varying concentrations of the unlabeled test compound (competitor).
-
Incubation: Allow the reaction to reach equilibrium at a specific temperature (e.g., 4°C) for a defined period.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is filter binding, where the reaction mixture is passed through a nitrocellulose filter that retains the protein-ligand complex.
-
Quantification: Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. From this competition curve, the IC50 (the concentration of competitor that inhibits 50% of radioligand binding) can be determined. The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, can then be calculated.[21][22]
Measurement of Basal Metabolic Rate (Indirect Calorimetry) in Animal Models
Indirect calorimetry is a non-invasive method to assess energy expenditure by measuring oxygen consumption (VO₂) and carbon dioxide production (VCO₂).
Figure 3: Workflow for measuring basal metabolic rate using indirect calorimetry.
Methodology:
-
Acclimatization: House the animal (e.g., a mouse) in a metabolic cage for a period of acclimatization to minimize stress-induced changes in metabolism.
-
System Calibration: Calibrate the gas analyzers of the indirect calorimetry system with known gas concentrations.
-
Data Collection: Continuously monitor the flow of air into and out of the sealed metabolic cage, and measure the concentrations of O₂ and CO₂ in the outflowing air. Data is typically collected over a 24-hour period to assess both light and dark cycle metabolism.
-
Calculations:
-
VO₂ and VCO₂: Calculate the rates of oxygen consumption and carbon dioxide production.
-
Respiratory Exchange Ratio (RER): Calculate the ratio of VCO₂ to VO₂. An RER close to 1.0 indicates carbohydrate oxidation, while an RER around 0.7 suggests fat oxidation.
-
Energy Expenditure (Heat): Calculate the energy expenditure using the Weir equation or a similar formula that relates VO₂ and VCO₂ to heat production.
-
-
Data Analysis: Compare the basal metabolic rate, RER, and total energy expenditure between animals treated with the test compound and control animals.[23][24][25]
Measurement of Serum Cholesterol
This protocol outlines a common enzymatic method for quantifying total cholesterol in serum samples.
Methodology:
-
Sample Preparation: Obtain serum from blood samples collected from the experimental animals.
-
Enzymatic Reaction: The assay involves a series of enzymatic reactions:
-
Cholesterol esters in the serum are hydrolyzed to free cholesterol and fatty acids by cholesterol esterase.
-
The free cholesterol is then oxidized by cholesterol oxidase to produce cholest-4-en-3-one and hydrogen peroxide (H₂O₂).
-
The H₂O₂ produced reacts with a chromogenic substrate in the presence of peroxidase to form a colored product.
-
-
Spectrophotometric Measurement: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (e.g., 500-550 nm).
-
Quantification: The cholesterol concentration in the sample is determined by comparing its absorbance to that of a known cholesterol standard.
-
Data Analysis: Compare the serum cholesterol levels between the different treatment groups.[26][27][28][29][30]
V. Conclusion
The comparative analysis of this compound and its analogs reveals a spectrum of compounds with diverse pharmacological profiles. While this compound itself has limited therapeutic utility due to its low potency and potential for side effects at high doses, the development of TRβ-selective agonists like Sobetirome and Eprotirome represents a significant advancement in the quest for thyromimetics with improved safety and efficacy for treating metabolic disorders. Analogs such as DITPA and TRIAC offer unique properties that make them valuable research tools and potential therapeutic agents for specific conditions like thyroid hormone resistance syndromes.
The choice of which compound to use in a research setting will depend on the specific scientific question being addressed. For studies focused on the metabolic effects of TRβ activation, the selective agonists are likely the most appropriate tools. For investigating thyroid hormone transport and action in the context of specific genetic disorders, DITPA and TRIAC may be more relevant. A thorough understanding of the comparative data and the underlying mechanisms of action presented in this guide will aid researchers in making informed decisions for their experimental designs.
References
- 1. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyroid Hormone Analogues: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sobetirome: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]
- 9. Selective thyroid hormone receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. THYROID HORMONE ANALOGUES FOR THE TREATMENT OF METABOLIC DISORDERS: NEW POTENTIAL FOR UNMET CLINICAL NEEDS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relationship of receptor affinity to the modulation of thyroid hormone nuclear receptor levels and growth hormone synthesis by L-triiodothyronine and iodothyronine analogues in cultured GH1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thyroid Hormone Reduces Cholesterol via a Non-LDL Receptor-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Diiodothyropropionic Acid (DITPA) in the Treatment of MCT8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. L-thyroxine directly affects expression of thyroid hormone-sensitive genes: regulatory effect of RXRbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3,3′,5-Triiodothyroacetic acid (TRIAC) induces embryonic ζ-globin expression via thyroid hormone receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3,3',5-Triiodothyroacetic acid (TRIAC) induces embryonic ζ-globin expression via thyroid hormone receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimization of an in vitro assay methodology for competitive binding of thyroidogenic xenobiotics with thyroxine on human transthyretin and albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 24. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter [bio-protocol.org]
- 25. journals.physiology.org [journals.physiology.org]
- 26. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 27. Enzymatic rate method for measuring cholesterol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. abhinandanchowdhury.weebly.com [abhinandanchowdhury.weebly.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Estimation of serum cholesterol | PDF [slideshare.net]
D-Thyroxine vs. L-Thyroxine: A Comparative Analysis of Their Effects on Cardiac Tissue
For researchers, scientists, and drug development professionals, understanding the nuanced differences between thyroid hormone isomers is critical, particularly concerning their impact on cardiac tissue. While L-thyroxine (levothyroxine) is the standard of care for hypothyroidism, its dextrorotatory counterpart, D-thyroxine, has a more complex and cautionary history. This guide provides an objective comparison of the cardiac effects of this compound and L-thyroxine, supported by experimental data and detailed methodologies.
Executive Summary
L-thyroxine (L-T4) is the physiologically active form of thyroxine, essential for normal cardiovascular function. It primarily acts through its conversion to the more potent triiodothyronine (T3), which modulates cardiac contractility, heart rate, and metabolism via genomic and non-genomic pathways. In contrast, this compound (D-T4), while investigated for its cholesterol-lowering properties, has demonstrated significant cardiac risks. The landmark Coronary Drug Project (CDP) highlighted these concerns, leading to the discontinuation of its this compound arm due to increased cardiovascular mortality. Experimental data reveals that while both isomers can influence cardiac energy metabolism, their effects are distinct, underscoring the stereospecificity of thyroid hormone action on the heart.
Molecular Mechanisms of Action
The cardiac effects of thyroid hormones are mediated by the binding of T3 to nuclear thyroid hormone receptors (TRs), primarily TRα1 and TRβ1, which are expressed in cardiomyocytes. This binding initiates a cascade of genomic and non-genomic events.
Genomic Pathway
The binding of T3 to TRs alters the transcription of specific genes involved in cardiac function. Key regulated genes include:
-
α-myosin heavy chain (α-MHC): Upregulation leads to increased myocardial contractility.
-
β-myosin heavy chain (β-MHC): Downregulation is associated with enhanced contractile speed.
-
Sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a): Upregulation improves diastolic function by accelerating calcium reuptake into the sarcoplasmic reticulum.[1][2]
-
Phospholamban (PLN): Downregulation removes the inhibition of SERCA2a, further enhancing calcium cycling.[1][2]
L-thyroxine, through its conversion to T3, potently activates this pathway, leading to positive inotropic (contractility) and lusitropic (relaxation) effects. The binding affinity of this compound to TRs is significantly lower than that of L-thyroxine, resulting in a much weaker genomic response.
Non-Genomic Pathway
Thyroid hormones can also exert rapid, non-genomic effects independent of gene transcription. These actions involve direct interactions with ion channels (Na+, K+, Ca2+), mitochondrial proteins, and signaling molecules like phosphoinositide 3-kinase (PI3K) and Akt. These pathways contribute to the acute regulation of heart rate and myocardial performance. L-thyroxine and T3 are known to activate these pathways, while the non-genomic effects of this compound on cardiac tissue are less well-characterized but are presumed to be significantly weaker.
References
Validating D-Thyroxine Purity: A Comparative Guide to Chiral Chromatography Techniques
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of D-Thyroxine is a critical step in guaranteeing its therapeutic efficacy and safety. This guide provides a comprehensive comparison of various chiral chromatography methods for the validation of this compound purity, supported by experimental data and detailed protocols.
The separation of this compound from its levorotatory counterpart, L-Thyroxine, is essential as the two enantiomers exhibit different physiological activities. Chiral High-Performance Liquid Chromatography (HPLC) stands as the primary and most reliable technique for this purpose.[1] This guide explores different approaches to chiral HPLC, focusing on the use of various Chiral Stationary Phases (CSPs) and chiral mobile phase additives.
Performance Comparison of Chiral HPLC Methods
The choice of chiral separation strategy significantly impacts the resolution, sensitivity, and overall efficiency of the analysis. Below is a summary of the performance of different methods based on published experimental data.
| Method | Chiral Stationary Phase (CSP) / Chiral Additive | Resolution (Rs) | Limit of Detection (LOD) for this compound | Key Advantages |
| Method 1 | Teicoplanin-based (Chirobiotic T) | > 3.0[2][3] | 0.20 µg/mL[2][3] | Excellent resolution, good for pharmaceutical preparations.[2][3] |
| Method 2 | Crown Ether-based | Not explicitly stated, but high optical purity (>97%) was determined.[4] | Not explicitly stated. | Suitable for direct enantiomer separation in pharmaceuticals.[4] |
| Method 3 | Chiral Mobile Phase Additive (L-proline and Cu(II) acetate) | Baseline separation[5][6] | 0.1 µg/mL[7] | Cost-effective by using a standard silica column.[5][7] |
| Method 4 | Albumin-based (Human or Bovine Serum Albumin) | Sufficient to determine optical purity.[8] | Not explicitly stated. | Mimics biological binding interactions.[8] |
| Method 5 | Quinine-derived | Not explicitly stated, but capable of determining 0.1% impurity.[9] | < 0.1 µg/mL[9] | Simultaneous separation of thyroxine and triiodothyronine enantiomers.[9] |
| Method 6 | UHPLC-MS/MS with Crown Ether CSP | Enthalpically favored separation.[10] | LOD established but value not in snippet.[10] | High sensitivity and selectivity, rapid analysis.[10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following are protocols for the key chiral chromatography techniques discussed.
Method 1: Teicoplanin-Based Chiral Stationary Phase HPLC
This method utilizes a macrocyclic antibiotic as the chiral selector, which is bonded to the silica support.
-
Mobile Phase: Methanol and 0.1% triethylammonium acetate (TEAA), pH 4.0 (70:30, v/v)[2][3]
-
Column Temperature: 25 °C[2]
-
Injection Volume: 20 µL[2]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., within the linear range of 50-300 µg/mL).[2] Filter the sample solution through a 0.45 µm filter before injection.
Method 3: Chiral Mobile Phase Additive HPLC
This approach involves the addition of a chiral ligand to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.
-
Column: Silica gel column[5]
-
Mobile Phase: Acetonitrile–water (35:65, v/v) containing 0.1 mM copper(II) acetate, 0.2 mM L-proline, and 0.5 mM triethylamine (TEA), adjusted to pH 5.42[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 40 °C[5]
-
Detection: UV detector (wavelength not specified in the snippet)
-
Sample Preparation: Prepare this compound samples in the mobile phase. For serum samples, an extraction procedure is required.[6]
Method 4: Albumin-Based Chiral Stationary Phase HPLC
This method employs a protein-based CSP that mimics the in-vivo binding of thyroxine.
-
Column: Human or bovine serum albumin bound to silica[8]
-
Mobile Phase: 0.05 M phosphate buffer, pH 7.0[8]
-
Flow Rate: Not specified.
-
Detection: Not specified.
-
Note: The optical purity of this compound in tablets was determined indirectly after de-iodination by catalytic hydrogenation.[8]
Experimental Workflow
The general workflow for validating the purity of this compound using chiral chromatography involves several key steps, from sample preparation to data analysis.
Caption: A flowchart of the key steps in this compound purity analysis.
Logical Relationship of Chiral Separation
The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and a chiral environment, leading to the formation of transient diastereomeric complexes with different stabilities.
Caption: The formation of diastereomeric complexes enables separation.
References
- 1. skpharmteco.com [skpharmteco.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of thyroxine enantiomers in human plasma with normal high performance liquid chromatography-chiral complex exchange mobile phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resolution and binding site determination of D,L-thyronine by high-performance liquid chromatography using immobilized albumin as chiral stationary phase. Determination of the optical purity of thyroxine in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative study of D-Thyroxine and T3 on gene expression
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genomic effects of D-Thyroxine and Triiodothyronine (T3), supported by experimental data. Understanding the nuances of how these thyroid hormone analogs modulate gene expression is pivotal for the development of targeted therapeutics.
Disclaimer: Direct, large-scale comparative studies on the gene expression profiles of this compound versus T3 are not extensively available in public literature. This guide utilizes data from studies on L-Thyroxine, the levorotatory stereoisomer of thyroxine, as a proxy to infer the potential genomic effects of this compound. While structurally similar, the difference in stereoisomerism may result in varied biological activities and gene regulation profiles.
Executive Summary
Triiodothyronine (T3) is the most biologically potent thyroid hormone, directly regulating a vast array of genes critical for metabolism, growth, and development. This compound, a stereoisomer of the prohormone thyroxine (T4), exhibits a lower affinity for thyroid hormone receptors (TRs) but still possesses intrinsic biological activity, capable of modulating gene expression independently of its conversion to T3. This comparative guide explores their differential impacts on the transcriptome, providing insights into their unique and overlapping regulatory functions.
Quantitative Data Comparison
The following table summarizes findings from a study in a triple knockout mouse model, which lacks the ability to convert T4 to T3, thereby allowing for the direct assessment of thyroxine's intrinsic genomic effects. This data, using L-Thyroxine, serves as the current best available proxy for understanding this compound's potential impact on gene expression in comparison to T3.
Table 1: Comparative Analysis of Gene Expression Changes Induced by L-Thyroxine (as a proxy for this compound) and T3 in Mouse Liver
| Feature | L-Thyroxine (this compound Proxy) | T3 (Triiodothyronine) |
| Overall Gene Regulation | Regulates a distinct set of genes, albeit smaller than T3. | Regulates a significantly larger number of genes. |
| Direction of Regulation | Shows a higher proportion of negatively regulated genes. | Primarily upregulates gene expression. |
| Potency | Lower potency, requiring higher concentrations for effect. | High potency, effective at lower concentrations. |
| Overlapping Gene Targets | A significant portion of regulated genes are also responsive to T3. | Shares a subset of target genes with L-Thyroxine. |
| Unique Gene Targets | Possesses a unique set of target genes not regulated by T3. | Regulates a vast number of genes exclusively. |
| Synergistic Effects | Certain genes exhibit normalized or enhanced expression only in the presence of both T4 and T3. | - |
This data is based on in vivo studies and highlights the intrinsic, albeit less potent, genomic activity of the thyroxine molecule compared to T3.
Experimental Protocols
In Vitro Gene Expression Analysis: this compound vs. T3
This protocol details a robust methodology for a head-to-head comparison of this compound and T3 on gene expression in a human liver cell line, such as HepG2, which endogenously expresses thyroid hormone receptors.
1. Cell Culture and Hormone Depletion:
-
HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% charcoal-stripped fetal bovine serum for at least 72 hours prior to the experiment to deplete endogenous thyroid hormones.
-
Cells are seeded in 6-well plates and grown to approximately 80% confluency.
2. Hormone Treatment:
-
Cells are washed with phosphate-buffered saline (PBS) and incubated in serum-free DMEM for 24 hours.
-
Subsequently, cells are treated with either this compound (e.g., 100 nM, 1 µM), T3 (e.g., 10 nM, 100 nM), or vehicle control (e.g., 0.01% DMSO) for 24 hours.
3. RNA Isolation and Quality Control:
-
Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent, followed by purification.
-
RNA concentration and purity are determined using a NanoDrop spectrophotometer, and RNA integrity is assessed using an Agilent Bioanalyzer.
4. Library Preparation and RNA Sequencing (RNA-Seq):
-
RNA-Seq libraries are prepared from high-quality RNA samples using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate sufficient read depth for differential gene expression analysis.
5. Bioinformatic Analysis:
-
Sequencing reads are aligned to the human reference genome.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated by this compound and T3 compared to the vehicle control.
-
Gene Ontology (GO) and pathway analysis (e.g., KEGG) are conducted to identify the biological processes and signaling pathways affected by each treatment.
6. Validation of Key Genes by qRT-PCR:
-
A subset of differentially expressed genes is selected for validation using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Gene expression levels are normalized to a stable housekeeping gene (e.g., GAPDH or ACTB).
Visualizations
Signaling Pathways and Experimental Design
D-Thyroxine vs. Other Thyroid Hormone Analogs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of D-Thyroxine (D-T4) with other thyroid hormone analogs, including the standard-of-care L-Thyroxine (L-T4) and newer, more selective thyromimetics. The information is supported by experimental data from clinical trials to aid in research and drug development.
Executive Summary
This compound, the dextrorotary isomer of thyroxine, was historically explored for its lipid-lowering properties. While effective in reducing cholesterol, its clinical use was largely abandoned due to significant cardiac side effects. In contrast, L-Thyroxine is the standard treatment for hypothyroidism, with a more favorable safety profile regarding cardiac events when appropriately dosed. The quest for compounds that retain the beneficial metabolic effects of thyroid hormones without the deleterious cardiac effects has led to the development of thyroid hormone receptor-beta (TRβ)-selective agonists. These newer analogs, such as Sobetirome, Eprotirome, and Resmetirom, have shown promising results in clinical trials for dyslipidemia and non-alcoholic steatohepatitis (NASH), demonstrating significant lipid reduction with a better cardiovascular safety profile compared to this compound.
Comparative Efficacy on Lipid Metabolism
The primary therapeutic interest in this compound and other thyromimetics, beyond hypothyroidism treatment, lies in their ability to modulate lipid metabolism. The following tables summarize the quantitative data from various studies.
Table 1: this compound vs. L-Thyroxine — Effects on Lipid Profile
| Parameter | This compound (4 mg/day) | L-Thyroxine (0.15 mg/day) | Key Findings |
| Serum Cholesterol | Similar lowering effect to L-T4 | Similar lowering effect to D-T4 | Both effectively lower cholesterol in hypothyroid patients. |
| Serum Triglycerides | Similar lowering effect to L-T4 | Similar lowering effect to D-T4 | Both show comparable efficacy in reducing triglycerides. |
| Serum Phospholipids | Similar lowering effect to L-T4 | Similar lowering effect to D-T4 | Comparable reduction in phospholipid levels. |
Data synthesized from a comparative study in hypothyroid subjects.
Table 2: Efficacy of TRβ-Selective Agonists on Lipid Profile in Clinical Trials
| Compound | LDL Cholesterol Reduction | Triglyceride Reduction | Other Notable Effects |
| Sobetirome (GC-1) | Up to 41%[1][2] | Up to 75% in animal models[2] | Reduced Lipoprotein(a) in primates.[3] |
| Eprotirome (KB2115) | 22% - 40%[4][5][6] | 16% - 33%[7] | Reduced Apolipoprotein B and Lipoprotein(a).[5] |
| Resmetirom (MGL-3196) | Up to 30%[8][9] | Up to 60%[8][9] | Reduced Apolipoprotein B and Lipoprotein(a).[10] |
Cardiovascular Safety Profile
A critical differentiator among these analogs is their impact on the cardiovascular system. Thyroid hormone receptors are present in cardiac tissue, and their stimulation can lead to adverse effects.
Table 3: Comparative Cardiovascular Safety
| Compound | Key Cardiovascular Findings |
| This compound | Associated with significant cardiac side-effects, leading to its withdrawal from use as a cholesterol-lowering agent.[11] |
| L-Thyroxine | Generally safe when TSH levels are maintained within the normal range.[12] Over-treatment can lead to cardiac arrhythmias, such as atrial fibrillation.[12][13] |
| Sobetirome (GC-1) | Phase I trials showed good tolerance without obvious harmful side effects on the heart.[3][14] |
| Eprotirome (KB2115) | Initial studies suggested no adverse cardiac effects.[5] However, long-term animal studies revealed cartilage damage, leading to the termination of its development.[3][6] |
| Resmetirom (MGL-3196) | Clinical trials have shown no significant adverse effects on cardiovascular markers.[10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are summarized protocols for key experiments cited in the comparison of these thyroid hormone analogs.
Protocol 1: Assessment of Lipid Profile Changes
Objective: To quantify the changes in serum lipid levels following treatment with a thyroid hormone analog.
Methodology:
-
Subject Recruitment: Patients with hypercholesterolemia, with or without hypothyroidism, are recruited. Baseline lipid levels (Total Cholesterol, LDL-C, HDL-C, Triglycerides, Apolipoprotein B, Lipoprotein(a)) are measured after an overnight fast.
-
Treatment Administration: Subjects are randomized to receive the investigational drug or a placebo in a double-blind manner. Dosages are administered daily for a predefined period (e.g., 12 weeks).
-
Sample Collection: Blood samples are collected at baseline and at specified intervals throughout the study (e.g., weeks 4, 8, and 12).
-
Lipid Analysis: Serum is separated by centrifugation. Total cholesterol and triglycerides are determined using standard enzymatic methods. HDL-C is measured after precipitation of other lipoproteins. LDL-C is calculated using the Friedewald formula or measured directly.[15][16][17] Apolipoproteins are measured using immunoassays.
-
Data Analysis: The percentage change from baseline in each lipid parameter is calculated for both the treatment and placebo groups. Statistical significance is determined using appropriate statistical tests.
Protocol 2: Monitoring of Cardiovascular Safety
Objective: To assess the cardiovascular safety of a thyroid hormone analog during a clinical trial.
Methodology:
-
Baseline Assessment: A thorough cardiovascular evaluation is performed at baseline, including a 12-lead electrocardiogram (ECG), measurement of heart rate and blood pressure, and documentation of any pre-existing cardiac conditions.
-
Ongoing Monitoring:
-
Vital Signs: Heart rate and blood pressure are monitored at regular intervals during study visits.
-
ECG: ECGs are performed at baseline and at multiple time points during the trial to assess for any changes in cardiac rhythm or intervals (e.g., QT interval).
-
Adverse Event Reporting: All participants are monitored for the occurrence of cardiovascular adverse events (e.g., palpitations, chest pain, arrhythmias).[18][19][20] The severity and suspected relationship to the study drug are recorded.
-
-
Cardiac Biomarkers: In some trials, cardiac biomarkers (e.g., troponin, creatine kinase-MB) may be measured at baseline and at the end of the study, or if a cardiac event is suspected.
-
Data Analysis: The incidence of cardiovascular adverse events in the treatment group is compared to the placebo group. Changes in ECG parameters and vital signs from baseline are also analyzed for statistical significance.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can enhance understanding.
Conclusion
The landscape of thyroid hormone analogs has evolved significantly from the initial use of this compound for its lipid-lowering effects. While D-T4 demonstrated efficacy, its associated cardiotoxicity rendered it unsuitable for widespread clinical use. L-Thyroxine remains the cornerstone of hypothyroidism therapy, with a well-established safety profile when monitored correctly. The development of TRβ-selective agonists represents a major advancement, offering the potential to harness the beneficial metabolic effects on lipid profiles while minimizing the risk of adverse cardiac events. Continued research and development in this area hold promise for new therapeutic options for metabolic disorders such as dyslipidemia and NASH.
References
- 1. GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. The thyroid hormone mimetic compound KB2115 lowers plasma LDL cholesterol and stimulates bile acid synthesis without cardiac effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the thyroid hormone analogue eprotirome in statin-treated dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eprotirome in patients with familial hypercholesterolaemia (the AKKA trial): a randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. The effect of sodium dextrothyroxine on serum cholesterol and mortality rates in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Levothyroxine Treatment and the Risk of Cardiac Arrhythmias – Focus on the Patient Submitted to Thyroid Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Levothyroxine and the Heart - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. thyroidea.no [thyroidea.no]
- 17. A comparative study on serum lipid levels in patients with thyroid dysfunction: a single-center experience in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reporting of Cardiovascular Events in Clinical Trials Supporting FDA Approval of Contemporary Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cardiovascular adverse events in oncology trials: understanding and appreciating the differences between clinical trial data and real-world reports - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.refined.site [research.refined.site]
Comparative effectiveness of Dextrothyroxine and Levothyroxine in hypothyroidism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dextrothyroxine and Levothyroxine, two stereoisomers of thyroxine, in the context of treating hypothyroidism. While Levothyroxine (L-thyroxine) is the current standard of care, a review of the comparative data on Dextrothyroxine (D-thyroxine) offers valuable insights into the structure-activity relationships of thyroid hormones and their differential effects on metabolic and cardiac functions. Dextrothyroxine was previously explored for its potential as a cholesterol-lowering agent but was withdrawn from broad clinical use due to significant cardiac side effects.[1] This comparison is based on historical clinical data and an understanding of their distinct pharmacological profiles.
Data Presentation: Efficacy and Metabolic Effects
The following table summarizes the quantitative data from a key comparative study on the effects of Dextrothyroxine and Levothyroxine in hypothyroid subjects. The data establishes the doses at which the two drugs produce equivalent metabolic effects.
| Parameter | Dextrothyroxine | Levothyroxine | Efficacy Equivalence |
| Dosage for Equivalent Effect | 4.0 mg | 0.15 mg | Treatment with 4.0 mg of Dextrothyroxine was found to be metabolically equivalent to 0.15 mg of Levothyroxine.[2][3] |
| Serum TSH Lowering | Similar to Levothyroxine at equivalent doses | Standard treatment for TSH suppression in hypothyroidism.[4] | Both drugs effectively lower serum Thyroid-Stimulating Hormone (TSH) levels into the normal range at their respective equivalent doses.[2][3][5] |
| Serum Cholesterol Lowering | Similar to Levothyroxine at equivalent doses | Normalizes LDL and total cholesterol levels.[6] | Both drugs produced a similar degree of lowering of serum cholesterol in hypothyroid patients.[2][3][5] |
| Serum Triglycerides Lowering | Similar to Levothyroxine at equivalent doses | Part of the overall lipid profile improvement. | Both drugs produced a similar degree of lowering of serum triglycerides.[2][3][5] |
| Serum Phospholipids Lowering | Similar to Levothyroxine at equivalent doses | N/A | Both drugs produced a similar degree of lowering of serum phospholipids.[2][3][5] |
| Metabolic Rate Stimulation | Equal to Levothyroxine at equivalent doses | A primary effect of thyroid hormone replacement. | Both drugs provided an equal stimulation of the metabolic rate.[2][3][5] |
Side Effect Profile
While both drugs can cause symptoms of hyperthyroidism if the dosage is too high, Dextrothyroxine was associated with a more severe cardiovascular risk profile, which ultimately led to its discontinuation for this indication.
| Side Effect Category | Dextrothyroxine | Levothyroxine |
| General (Overdose) | Insomnia, nervousness, tremor, weight loss, headache, diarrhea, sweating.[7] | Irregular heartbeat, chest pain, shortness of breath, headache, nervousness, trouble sleeping, weight loss, diarrhea, sweating.[8] |
| Cardiovascular | Significant cardiac side effects , including increased severity of angina, arrhythmias (extrasystoles, tachycardia), and myocardial infarction.[1][9] | Can induce cardiac arrhythmias, particularly with suppressive doses or in patients with pre-existing heart disease.[10] |
| Other | Skin rash, ringing in the ears, nausea, vomiting, decreased appetite.[7] | Leg cramps, muscle weakness, changes in appetite, fever, changes in menstrual period.[8] |
Experimental Protocols
The following describes the general methodology for a comparative clinical trial assessing the effectiveness of Dextrothyroxine and Levothyroxine in hypothyroid patients, based on published studies.
Objective: To determine the equivalent doses of Dextrothyroxine and Levothyroxine required to normalize metabolic parameters in hypothyroid patients and to compare their effects on serum lipids.
Study Design: A randomized, double-blind, crossover study is a common design for such comparisons.[11]
Patient Population:
-
Adult patients diagnosed with primary hypothyroidism.
-
Exclusion criteria would include a history of thyroid cancer, pregnancy, and significant cardiovascular disease.[5]
Methodology:
-
Baseline Assessment: After a washout period from any thyroid medication, baseline levels of TSH, total T4, T3, cholesterol, triglycerides, and phospholipids are measured. Basal metabolic rate is also determined.
-
Randomization and Treatment: Patients are randomly assigned to receive either Dextrothyroxine or Levothyroxine.
-
Dose Titration: Treatment is initiated with a low dose and gradually increased at set intervals (e.g., every 4-6 weeks). The dose is titrated upwards until the serum TSH level is suppressed into the normal range.
-
Data Collection: At each dose level, blood samples are drawn to measure TSH, T4, T3, and lipid profiles. Clinical evaluation for signs and symptoms of hyperthyroidism is also performed.
-
Crossover: After a defined treatment period and a subsequent washout period, patients are switched to the other medication and the dose titration and data collection process is repeated.
-
Endpoint Analysis: The primary endpoints are the doses of each drug required to achieve TSH suppression and the comparative effects on serum lipid levels at these equivalent doses.
Mandatory Visualization
Signaling Pathway of Thyroid Hormones
Caption: Genomic signaling pathway of thyroid hormones.
Experimental Workflow for Drug Comparison
Caption: Randomized crossover experimental design.
References
- 1. The use of dextro-thyroxine (choloxin) in cardiovascular disease. Report of a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thyroid hormone signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 3. Dextrothyroxine | FDA Orange Book | Approved Drug Product List | PharmaCompass.com [pharmacompass.com]
- 4. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. JCI - Mechanisms of thyroid hormone action [jci.org]
- 7. Levothyroxine and the Heart - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. THYROID HORMONE ANALOGUES FOR THE TREATMENT OF METABOLIC DISORDERS: NEW POTENTIAL FOR UNMET CLINICAL NEEDS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of sodium dextrothyroxine on serum cholesterol and mortality rates in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of effectiveness of thyrotropin-suppressive doses of D- and L-thyroxine in treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Effectiveness of Levothyroxine, Desiccated Thyroid Extract, and Levothyroxine+Liothyronine in Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating D- and L-Thyroxine: A Comparative Guide to Plasma Protein Binding
For Researchers, Scientists, and Drug Development Professionals
The stereoisomers of thyroxine, the primary hormone secreted by the thyroid gland, exhibit distinct biological activities, largely influenced by their differential binding to plasma proteins. This guide provides an objective comparison of the binding of D- and L-thyroxine to the three main transport proteins in human plasma: Thyroxine-Binding Globulin (TBG), Transthyretin (TTR), and Albumin. The information presented is supported by experimental data to aid researchers in understanding the nuances of thyroid hormone transport and metabolism.
Quantitative Comparison of Binding Affinities
The affinity of D- and L-thyroxine for plasma proteins is a critical determinant of their bioavailability and physiological effects. L-thyroxine, the naturally occurring and biologically active form, consistently demonstrates a higher binding affinity to these proteins compared to its D-enantiomer. This difference in binding affinity is most pronounced with Thyroxine-Binding Globulin (TBG), the protein with the highest affinity for thyroxine.
| Protein | Ligand | Association Constant (Ka) (M⁻¹) | Dissociation Constant (Kd) (M) |
| Thyroxine-Binding Globulin (TBG) | L-Thyroxine | ~1 x 10¹⁰[1] | ~1 x 10⁻¹⁰[2] |
| D-Thyroxine | Lower than L-Thyroxine | Higher than L-Thyroxine | |
| Transthyretin (TTR) | L-Thyroxine | ~1 x 10⁸[3] | ~1 x 10⁻⁸[4] |
| This compound | Lower than L-Thyroxine | Higher than L-Thyroxine | |
| Albumin | L-Thyroxine | ~1 x 10⁶[5] | ~1 x 10⁻⁶[2] |
| This compound | Lower than L-Thyroxine | Higher than L-Thyroxine |
Note: The binding affinity of this compound is consistently reported as being lower than that of L-thyroxine, with some sources indicating that the affinity of D-T4 for TBG is approximately half that of the L-isomer. However, precise Ka and Kd values for this compound are less commonly reported in the literature. The values presented are approximations based on available data and should be considered in the context of the specific experimental conditions under which they were determined.
Experimental Protocols
The determination of binding affinities for D- and L-thyroxine to plasma proteins relies on a variety of established experimental techniques. Below are detailed methodologies for three key experiments.
Equilibrium Dialysis
Equilibrium dialysis is a fundamental technique used to measure the binding of a ligand to a macromolecule. It allows for the determination of the concentration of free ligand at equilibrium, which is then used to calculate the binding affinity.
Protocol:
-
Preparation of Dialysis Membranes: Cellulose dialysis tubing is cut into appropriate lengths and boiled in a solution of 2% sodium bicarbonate and 1 mM EDTA to remove contaminants. The membranes are then thoroughly rinsed with deionized water.
-
Protein and Ligand Preparation: A known concentration of the purified plasma protein (TBG, TTR, or Albumin) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). A stock solution of radiolabeled (e.g., ¹²⁵I) or non-radiolabeled D- or L-thyroxine is also prepared.
-
Dialysis Setup: The dialysis bags are filled with a known volume and concentration of the plasma protein solution. The bags are securely sealed and placed into a larger volume of the buffer containing a known concentration of the thyroxine isomer.
-
Equilibration: The system is allowed to equilibrate with gentle agitation at a constant temperature (e.g., 37°C) for a sufficient period (typically 18-24 hours) to ensure that the concentration of the free thyroxine isomer is the same inside and outside the dialysis bag.
-
Sample Analysis: After equilibration, aliquots are taken from both inside and outside the dialysis bag. The concentration of the thyroxine isomer in each aliquot is determined. If a radiolabeled ligand is used, this is typically done using a gamma counter.
-
Data Analysis: The concentration of bound ligand is calculated by subtracting the concentration of free ligand (outside the bag) from the total ligand concentration (inside the bag). The association constant (Ka) and dissociation constant (Kd) are then determined by Scatchard analysis or by fitting the data to a binding isotherm.[6][7][8]
Competitive Binding Assay
Competitive binding assays are used to determine the relative binding affinity of a ligand by measuring its ability to compete with a labeled reference ligand for the same binding site on a protein.
Protocol:
-
Reagent Preparation: Prepare solutions of the purified plasma protein, a radiolabeled thyroxine isomer (e.g., ¹²⁵I-L-thyroxine) of known specific activity, and a series of concentrations of the unlabeled competitor (D- or L-thyroxine).
-
Incubation: In a series of tubes, a constant amount of the plasma protein and the radiolabeled thyroxine are incubated with increasing concentrations of the unlabeled competitor.
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the protein-bound radiolabeled thyroxine must be separated from the free radiolabeled thyroxine. This can be achieved by methods such as size-exclusion chromatography, precipitation of the protein with an agent like polyethylene glycol (PEG), or adsorption of the free ligand to charcoal.
-
Quantification: The amount of radioactivity in the bound or free fraction is measured using a gamma counter.
-
Data Analysis: A standard curve is generated by plotting the percentage of bound radiolabeled thyroxine as a function of the concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki), which reflects the affinity of the competitor for the protein, can then be calculated using the Cheng-Prusoff equation.[9][10][11][12]
Fluorescence Polarization Assay
Fluorescence polarization (FP) is a technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to a protein. It is a homogeneous assay, meaning that separation of bound and free ligand is not required.
Protocol:
-
Reagent Preparation: A fluorescently labeled thyroxine analog (e.g., fluorescein-T4) is used as the tracer. Solutions of the purified plasma protein and the unlabeled competitor (D- or L-thyroxine) are prepared in a suitable buffer.
-
Assay Setup: In a microplate, a fixed concentration of the fluorescent tracer and the plasma protein are added to wells containing serial dilutions of the unlabeled competitor.
-
Incubation: The plate is incubated at a constant temperature for a period sufficient to reach binding equilibrium.
-
Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters. When the fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger protein, its rotation slows, leading to an increase in polarization.
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the competitor is plotted. The IC50 value is determined from the resulting dose-response curve, and the Ki can be calculated to determine the affinity of the competitor.[13][14][15][16][17][18]
Visualizing the Binding Dynamics
The following diagrams illustrate the competitive binding of D- and L-thyroxine to plasma proteins and a typical experimental workflow for determining binding affinity.
Caption: Competitive binding of D- and L-thyroxine to plasma proteins.
Caption: Workflow of a competitive binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of albumin–thyroxine interactions and familial dysalbuminemic hyperthyroxinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The thyroxine-binding properties of serum proteins. A competitive binding technique employing sephadex G-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thyroid Hormone Binding and Variants of Transport Proteins | Oncohema Key [oncohemakey.com]
- 5. A new type of albumin with predominantly increased binding affinity for 3,3',5-triiodothyronine in a patient with Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Development of an Equilibrium Dialysis ID-UPLC-MS/MS Candidate Reference Measurement Procedure for Free Thyroxine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ODP479 Equilibrium Dialysis ID-LC/MS/MS Procedure for Routine Measurement of Free Thyroxine in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Work simplification of a competitive protein binding analysis for serum thyroxine, and a study of some laboratory factors affecting assay results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thyroid method 3a: Thyroxine-binding prealbumin (TTR) / thyroxine-binding globulin (TBG) binding using fluorescence displacement (ANSA) | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 14. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 16. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 17. researchgate.net [researchgate.net]
- 18. raineslab.com [raineslab.com]
Safety Operating Guide
Safe Disposal of D-Thyroxine: A Guide for Laboratory Professionals
Proper disposal of D-Thyroxine is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for managing this compound waste.
Core Principles of this compound Waste Management
This compound, as a chemical and pharmaceutical compound, must be handled as a controlled substance for disposal purposes. The primary methods of disposal involve chemical destruction or controlled incineration. It is imperative to avoid discharging this compound into sewer systems or contaminating water, foodstuffs, and animal feed.[1]
Key Disposal Prohibitions:
-
Do not dispose of this compound down the drain.[1][2] Recent regulations, such as the EPA's Hazardous Waste Pharmaceutical Final Rule (CFR 49 Part 266 Subpart P), explicitly ban the sewering or flushing of hazardous pharmaceuticals.[3][4]
-
Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) department.
-
Do not dispose of in regular trash unless it has been rendered non-hazardous and unrecognizable, a practice more common for household medicine disposal and likely not applicable in a laboratory setting.[5][6]
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including chemical-impermeable gloves, safety glasses, and a lab coat.[1][7]
-
Segregation: Collect all this compound waste, including pure compound, contaminated materials (e.g., gloves, wipes), and empty containers, in a designated and clearly labeled hazardous waste container.[1][7][8] The container should be suitable, closed, and stored in a dry, cool, and well-ventilated area.[1]
-
Container Labeling: Label the waste container with the words "Hazardous Waste" and a clear description of the contents, such as "this compound Waste."[8]
-
Waste Collection: Arrange for disposal through a licensed chemical destruction plant or a certified hazardous waste management service.[1] Your institution's EHS department will have established procedures and approved vendors for this purpose.
-
Contaminated Packaging: Empty this compound containers should be managed as hazardous waste unless they are "RCRA empty."[9] Under newer regulations, triple-rinsing is no longer the standard to render a container "empty." Instead, all contents must be removed by normal means.[9] The emptied container can then be disposed of according to institutional protocols, which may include puncturing it to prevent reuse and disposal in a sanitary landfill or incineration.[1]
Regulatory Framework
The disposal of pharmaceutical waste is governed by several federal agencies in the United States:
-
Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][10]
-
Drug Enforcement Administration (DEA): Oversees the disposal of controlled substances.[11]
-
Occupational Safety and Health Administration (OSHA): Ensures worker safety during handling and disposal.
Facilities must comply with these federal regulations as well as any state and local requirements, which may be more stringent.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Acute Toxicity (Daphnia magna) | > 100 mg/l (48 h) | |
| Toxicity to Algae (Raphidocelis subcapitata) | ErC50: > 1.04 mg/l (72 h) | |
| Biodegradability | Not readily biodegradable (> 16.6 - < 17.3 % after 28 days) | |
| RCRA Status | May be considered hazardous waste depending on characteristics and any potential listings.[10] | |
| Sewering Prohibition | Nationwide ban on sewering hazardous pharmaceuticals.[3] |
Experimental Protocols
The provided information does not contain specific experimental protocols for the disposal of this compound. The standard procedure is chemical waste disposal through a licensed facility, which is an operational process rather than an experimental one.
This compound Disposal Workflow
Caption: this compound Waste Disposal Workflow Diagram.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemos.de [chemos.de]
- 3. approvedmedwaste.com [approvedmedwaste.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. echemi.com [echemi.com]
- 8. pca.state.mn.us [pca.state.mn.us]
- 9. michigan.gov [michigan.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. ph.health.mil [ph.health.mil]
Safeguarding Your Research: A Comprehensive Guide to Handling D-Thyroxine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of D-Thyroxine in a laboratory setting. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.
This compound, a synthetic thyroid hormone, requires careful handling due to its pharmacological activity. The following guidelines are designed to provide researchers, scientists, and drug development professionals with a clear, step-by-step framework for safe laboratory operations involving this compound.
Personal Protective Equipment (PPE) and Exposure Limits
The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment. The Occupational Safety and Health Administration (OSHA) has established a target occupational exposure limit (OEL) for L-Thyroxine, a closely related compound, which serves as a valuable reference for handling this compound.
| Parameter | Value | Source |
| Target Occupational Exposure Limit (OEL) | 30 µg/m³ | OSHA[1] |
A comprehensive PPE strategy is mandatory for all personnel handling this compound. This includes the following:
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[2][3][4] | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for operations with a high risk of splashing. |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[2][3] | Double gloving is recommended. Gloves must be inspected before each use and removed promptly if contaminated.[5] A lab coat or disposable gown should be worn to protect clothing. |
| Respiratory Protection | NIOSH-approved respirator. | Required when engineering controls are insufficient, when dust may be generated, or if the OEL is likely to be exceeded. |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following procedures should be integrated into your laboratory's standard operating protocols.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood, a glove box, or a similar containment device to minimize inhalation exposure.[3][6]
-
Isolation: For procedures involving larger quantities or with a higher potential for aerosolization, the use of a containment isolator or glovebox is strongly recommended.[7]
Procedural Guidance
-
Weighing: Weighing of this compound powder should be performed in a ventilated containment system. Use of a dedicated, enclosed balance is best practice.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid generating dust.
-
General Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled.[2][8] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][8]
-
Spill Management:
-
Minor Spills: For small spills of solid material, carefully dampen the material with a wet paper towel to avoid creating dust, then wipe the area clean. For liquid spills, absorb with an inert material.
-
Major Spills: Evacuate the area and prevent entry. If safe to do so, cover the spill with an absorbent material to contain it. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup and disposal.
-
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated after use. A suitable cleaning agent, such as a detergent solution followed by a water rinse, should be used.
Disposal Plan
The disposal of this compound and any associated contaminated materials must be handled in accordance with all applicable federal, state, and local regulations.[9] Improper disposal can lead to environmental contamination and regulatory penalties.
| Waste Stream | Disposal Procedure |
| Unused this compound | Treat as hazardous chemical waste. Do not dispose of down the drain or in the regular trash.[9] |
| Contaminated Labware (e.g., vials, pipette tips) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Place in a sealed bag and dispose of as hazardous waste. |
| Empty Stock Bottles | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. After rinsing, the bottle can be disposed of in accordance with institutional policies. |
General Disposal Guidance:
-
All waste containers must be clearly labeled with the contents, including "Hazardous Waste" and the name "this compound".
-
Store waste in a designated, secure area away from general laboratory traffic.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.[10]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. osha.gov [osha.gov]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. youtube.com [youtube.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. escopharma.com [escopharma.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chemos.de [chemos.de]
- 9. unfpa.org [unfpa.org]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
